Product packaging for (R)-2-Chlorobutyric Acid(Cat. No.:CAS No. 54053-45-1)

(R)-2-Chlorobutyric Acid

Cat. No.: B2971491
CAS No.: 54053-45-1
M. Wt: 122.55
InChI Key: RVBUZBPJAGZHSQ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-Chlorobutyric Acid is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClO2 B2971491 (R)-2-Chlorobutyric Acid CAS No. 54053-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-chlorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBUZBPJAGZHSQ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54053-45-1
Record name (R)-2-Chlorobutyric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Chirality and (R)-2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Chlorobutyric Acid: A Cornerstone Chiral Building Block

This guide provides a comprehensive technical overview of this compound, a pivotal chiral intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its core chemical properties, stereospecific structure, synthesis methodologies, and critical applications, with a focus on the scientific principles that underpin its use in creating high-value, enantiomerically pure molecules.

In the realm of pharmaceuticals and biologically active compounds, stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dictate its efficacy, pharmacology, and toxicity. This compound (also known as (R)-(+)-2-chlorobutanoic acid) is a prime example of a chiral building block, a molecule possessing a non-superimposable mirror image, that serves as a foundational starting material for complex, enantiomerically pure targets.[1][2] Its utility stems from the presence of a stereocenter at the second carbon, functionalized with both a reactive chlorine atom and a versatile carboxylic acid group. This unique combination allows for stereospecific modifications, making it an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals where a specific enantiomer is required for biological activity.[1]

Molecular Structure and Stereochemistry

This compound is a four-carbon carboxylic acid with a chlorine atom substituted at the alpha-position (C2). This substitution creates a chiral center, giving rise to two enantiomers: (R) and (S). The (R) designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the groups attached to the stereocenter. For this molecule, the priorities are: -Cl > -COOH > -CH2CH3 > -H.

The precise spatial orientation of these groups is fundamental to its role in asymmetric synthesis, as it dictates how the molecule interacts with other chiral molecules, such as enzymes or catalysts.

R_2_Chlorobutyric_Acid cluster_labels C2 C Cl Cl C2->Cl COOH COOH C2->COOH Et CH₂CH₃ C2->Et H H C2->H Cl_label Cl COOH_label COOH Et_label CH₂CH₃ H_label H C2_label *

Caption: 3D structure of this compound showing the chiral center.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, qualification, and safe handling of this compound. While enantiomers share most physical properties (e.g., boiling point, density), they differ in their interaction with plane-polarized light, a property known as optical activity.

Table 1: Physicochemical Properties of 2-Chlorobutyric Acid

PropertyValueSource(s)
IUPAC Name (2R)-2-chlorobutanoic acid[3]
CAS Number 54053-45-1[4][5]
Molecular Formula C₄H₇ClO₂[2][4]
Molecular Weight 122.55 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5][6]
Boiling Point 90-92 °C at 12 mmHg[7][8]
Density ~1.190 g/mL at 20-25 °C[6][7]
pKa 2.86[7]
Solubility Soluble in water and organic solvents[7][9]
Optical Rotation The (R)-enantiomer is dextrorotatory (+)[10]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl (-CH₃) protons, a multiplet for the methylene (-CH₂) protons, a triplet for the alpha-proton (-CHCl), and a broad singlet for the carboxylic acid proton (-COOH).

  • ¹³C NMR: The carbon spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O (carbonyl) stretch around 1700 cm⁻¹.[3]

Synthesis and Enantiomeric Resolution

Commercially, 2-chlorobutyric acid is often produced as a racemic mixture, which must then be separated into its constituent enantiomers. This separation, known as chiral resolution, is a critical step in obtaining the desired (R)-enantiomer.

Part A: Synthesis of Racemic (±)-2-Chlorobutyric Acid

A common laboratory and industrial method for the synthesis of α-halo acids is the Hell-Volhard-Zelinsky reaction. However, a more direct chlorination is also effective.

Protocol 1: Direct α-Chlorination of Butyric Acid [11]

  • Catalyst Addition: To a reaction vessel equipped for stirring, heating, and gas inlet/outlet, add 1 mole of butyric acid. Introduce catalytic amounts of phosphorus (0.038 mol) and phosphorus pentachloride (0.006 mol).

  • Chlorination: Heat the mixture to 100 °C. While stirring and illuminating with a 200-W lamp, bubble 1 mole of chlorine gas through the mixture. The illumination facilitates the radical chain reaction for chlorination at the alpha-position. The phosphorus halides act as catalysts by converting a small amount of the acid to the acid halide, which more readily enolizes, promoting α-halogenation.

  • Hydrolysis: After the reaction is complete, cautiously add water to hydrolyze any remaining acid chloride.

  • Purification: The crude product is purified by distillation under reduced pressure (boiling point ~104 °C / 20 mmHg) to yield racemic 2-chlorobutyric acid.[11]

Part B: Chiral Resolution of (±)-2-Chlorobutyric Acid

The most established method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts using a chiral base.[12] The resulting diastereomers ((R)-acid-(R)-base and (S)-acid-(R)-base) have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Protocol 2: Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic (±)-2-chlorobutyric acid in a suitable solvent (e.g., ethanol or acetone). Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an enantiomerically pure chiral amine, such as (R)-α-phenylethylamine.

  • Fractional Crystallization: The two diastereomeric salts will form. One salt is typically much less soluble in the chosen solvent system than the other. Allow the solution to cool slowly, promoting the crystallization of the less soluble diastereomer. The choice of solvent is critical; it is often determined empirically to maximize the solubility difference.

  • Isolation: Isolate the crystallized salt by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong mineral acid (e.g., HCl). This protonates the chiral amine, making it water-soluble, and liberates the enantiomerically enriched this compound.

  • Extraction: Extract the this compound from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

  • Final Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Chiral_Resolution_Workflow cluster_synthesis Synthesis cluster_resolution Resolution cluster_purification Purification racemate Racemic (±)-2-Chlorobutyric Acid salt_formation 1. Add Chiral Base (e.g., (R)-α-phenylethylamine) Form Diastereomeric Salts racemate->salt_formation crystallization 2. Fractional Crystallization (Less soluble salt precipitates) salt_formation->crystallization filtration 3. Filtration crystallization->filtration acidification 4. Acidification (e.g., HCl) Liberate Free Acid filtration->acidification Purified Diastereomeric Salt mother_liquor mother_liquor filtration->mother_liquor Mother Liquor (Contains other diastereomer) extraction 5. Solvent Extraction acidification->extraction final_product This compound (Enantiomerically Pure) extraction->final_product

Caption: Workflow for the chiral resolution of 2-chlorobutyric acid.

Key Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its ability to introduce a specific stereocenter into a target molecule. The chlorine atom is a good leaving group, making the chiral center susceptible to nucleophilic substitution, often proceeding with inversion of configuration (Sₙ2 mechanism).

Case Study: Synthesis of Levetiracetam

A prominent application is in the synthesis of Levetiracetam (Keppra®), a widely used antiepileptic drug. The active pharmaceutical ingredient is the (S)-enantiomer. While Levetiracetam itself is not directly made from this compound, its key chiral intermediate, (S)-2-aminobutyramide, is. The synthesis involves the conversion of this compound to (S)-2-aminobutyric acid via ammonolysis, a reaction that proceeds with inversion of stereochemistry.[13][14]

Levetiracetam_Synthesis start This compound intermediate (S)-2-Aminobutyric Acid start->intermediate 1. NH₃ (Ammonolysis) (SN2, Inversion) amide (S)-2-Aminobutyramide (Key Intermediate) intermediate->amide 2. Amidation final (S)-Levetiracetam (Keppra®) amide->final 3. Cyclization with 4-chlorobutyryl chloride

Caption: Simplified synthetic pathway from this compound to Levetiracetam.

Analytical Quality Control: Determining Enantiomeric Purity

Ensuring the enantiomeric purity of the final product is a critical quality control step. The enantiomeric excess (e.e.), a measure of the purity, must be accurately determined.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

  • Derivatization (Optional but common): To improve chromatographic separation and detection, the carboxylic acid is often converted to an amide or ester using a UV-active derivatizing agent. For example, react the acid with a chiral amine like (S)-1-(1-naphthyl)ethylamine to form diastereomeric amides.

  • Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a standard achiral column (e.g., C18) if diastereomers were formed, or a chiral stationary phase (CSP) column if analyzing the acid directly.

  • Method Development: Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides baseline separation of the two peaks corresponding to the (R) and (S) enantiomers (or their diastereomeric derivatives).

  • Analysis: Inject a dilute solution of the sample onto the column.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A₁ and A₂) using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Other methods include polarimetry, which measures the bulk optical rotation of the sample, and NMR spectroscopy using chiral shift reagents to induce different chemical shifts for the enantiomers.[15][16]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][17] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and engineering controls.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A face shield may be necessary for splash hazards.

  • Handling: Avoid breathing vapors or mists. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up and away from incompatible materials like strong bases and oxidizing agents.[5]

Conclusion

This compound is more than just a simple halogenated carboxylic acid; it is a high-value, enabling tool for modern asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an essential building block for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, resolution, and analysis, as detailed in this guide, is crucial for any scientist or researcher aiming to leverage its potential in the creation of complex, life-impacting molecules.

References

physical characteristics of (R)-2-Chlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of (R)-2-Chlorobutanoic Acid

Abstract

(R)-2-Chlorobutanoic acid (CAS No. 54053-45-1) is a chiral carboxylic acid of significant interest in the pharmaceutical and fine chemical industries. Its utility as a building block in asymmetric synthesis demands a thorough understanding of its physical and spectroscopic properties. The presence of a stereocenter and an electron-withdrawing chlorine atom at the alpha (α) position to the carboxyl group imparts unique characteristics that dictate its behavior, reactivity, and analytical profile. This guide provides a comprehensive examination of these properties, offering both established data and field-proven methodologies for their verification. It is intended for researchers, chemists, and quality control professionals engaged in the development and handling of chiral intermediates.

Compound Identification and Core Properties

Precise identification is the foundation of all subsequent analysis. (R)-2-Chlorobutanoic acid is a colorless to light yellow liquid, a characteristic that should be verified upon receipt of the material. Key identifiers and fundamental physical properties are summarized below.

PropertyValueSource(s)
CAS Number 54053-45-1[1]
Molecular Formula C₄H₇ClO₂[1]
Molecular Weight 122.55 g/mol [1]
Appearance Colorless to Light yellow clear liquid[1]
Boiling Point 98 °C (at 14 mmHg)[1][2]
Density / Specific Gravity ~1.19 g/mL at 20 °C[1][2]
Refractive Index (n²⁰/D) ~1.44[1]
Solubility Limited in water; Soluble in alcohols and ethyl acetate.

Chiroptical Properties: Specific Rotation

As a chiral molecule, the most defining physical characteristic of (R)-2-Chlorobutanoic acid is its interaction with plane-polarized light, known as optical activity. The specific rotation is a standardized measure of this activity.

ParameterValueConditionsSource(s)
Specific Rotation ([α]) +17°Neat (undiluted liquid), measured at 20°C using the sodium D-line (589 nm)[1][2]

The positive sign (+) confirms its dextrorotatory nature, justifying the common nomenclature (R)-(+)-2-Chlorobutanoic acid. This property is critical for confirming the enantiomeric identity and purity of the material.

Causality Behind Optical Activity

Optical activity arises from the asymmetric nature of the molecule. The chiral carbon (C2), bonded to four different groups (–H, –Cl, –CH₂CH₃, and –COOH), creates a non-superimposable mirror image (the (S)-enantiomer). When plane-polarized light passes through a sample of the (R)-enantiomer, the electric field of the light interacts with the asymmetric electron distribution of the molecule, causing the plane of polarization to rotate clockwise. The (S)-enantiomer would rotate the light by the exact same magnitude but in the opposite (counter-clockwise) direction.

Experimental Protocol: Determination of Specific Rotation via Polarimetry

The determination of specific rotation is a self-validating system; deviation from the expected value immediately indicates potential issues with concentration, purity, or enantiomeric identity.

Methodology:

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a blank solvent to establish a zero point.

  • Sample Preparation: As the reference value is for a neat sample, no solvent is required. Ensure the liquid is free of bubbles and suspended particles.

  • Measurement:

    • Fill a 1.0 dm (10 cm) polarimeter cell with the neat (R)-2-Chlorobutanoic acid.

    • Ensure the sample is thermostatted to 20°C.

    • Place the cell in the polarimeter.

    • Using a sodium lamp (D-line, 589 nm) as the light source, measure the observed angle of rotation (α).

    • Perform multiple readings (e.g., 3-5) and calculate the average.

  • Calculation: For a neat liquid, the specific rotation [α] is calculated using the formula: [α] = α / (l × d) where:

    • α = observed rotation in degrees

    • l = path length in decimeters (dm)

    • d = density in g/mL

G cluster_prep Preparation & Calibration cluster_measure Measurement cluster_calc Calculation & Verification Calibrate Calibrate Polarimeter (Set Zero Point) Prepare Prepare Neat Sample (Thermostat to 20°C) Fill Fill 1.0 dm Cell Prepare->Fill Load Sample Measure Measure Observed Rotation (α) (Sodium D-Line, 589 nm) Fill->Measure Calculate Calculate Specific Rotation [α] = α / (l × d) Measure->Calculate Compare Compare to Specification (+17° ± tolerance) Calculate->Compare

Caption: Workflow for the polarimetric analysis of neat (R)-2-Chlorobutanoic Acid.

Acidity and the Influence of α-Substitution

The acidity of a carboxylic acid is a fundamental property defined by its acid dissociation constant (pKa). The presence of the highly electronegative chlorine atom on the α-carbon has a profound impact.

  • Predicted pKa: ~2.95

Expertise & Causality: The Inductive Effect

The pKa of unsubstituted butanoic acid is approximately 4.8. The significantly lower predicted pKa of ~2.95 for the 2-chloro derivative is a direct consequence of the inductive effect .[3]

  • Electron Withdrawal: Chlorine is highly electronegative and pulls electron density away from the rest of the molecule through the sigma (σ) bonds.[4]

  • Stabilization of the Conjugate Base: When the carboxylic acid donates its proton (H⁺), it forms a negatively charged carboxylate anion (–COO⁻). The electron-withdrawing chlorine atom helps to delocalize and stabilize this negative charge.[5]

  • Increased Acidity: By stabilizing the conjugate base, the equilibrium of the acid-base reaction is shifted towards dissociation, making the parent acid stronger (i.e., having a lower pKa).[6] This effect is most potent when the substituent is on the α-carbon and diminishes rapidly with distance.[3]

Caption: The inductive effect of the α-chlorine atom stabilizes the carboxylate anion.

Spectroscopic Profile

Spectroscopic analysis provides an incontrovertible fingerprint of the molecular structure. While experimental spectra for the pure (R)-enantiomer are not widely published, a highly accurate profile can be predicted based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz)

AssignmentStructurePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-a CH₃ -CH₂-CHCl-COOH1.1Triplet (t)3H
H-b CH₃-CH₂ -CHCl-COOH2.1Multiplet (m)2H
H-c CH₃-CH₂-CH Cl-COOH4.3Triplet (t)1H
H-d CH₃-CH₂-CHCl-COOH 10-12Broad Singlet (br s)1H

¹H NMR Interpretation:

  • COOH (H-d): The acidic proton is highly deshielded and appears far downfield as a broad singlet.[7] Its signal will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.

  • α-Proton (H-c): This proton is attached to the same carbon as two powerful electron-withdrawing groups (–Cl and –COOH), causing it to be significantly deshielded and shifted downfield to ~4.3 ppm. It is split into a triplet by the two adjacent H-b protons.

  • β-Protons (H-b): These methylene protons are adjacent to both the chiral center and the terminal methyl group, resulting in a complex splitting pattern (multiplet).

  • γ-Protons (H-a): The terminal methyl protons are furthest from the electron-withdrawing groups and appear furthest upfield. They are split into a triplet by the two adjacent H-b protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz)

AssignmentStructurePredicted Chemical Shift (δ, ppm)
C-1 CH₃-CH₂-CHCl-C OOH~174
C-2 CH₃-CH₂-C HCl-COOH~58
C-3 CH₃-C H₂-CHCl-COOH~28
C-4 C H₃-CH₂-CHCl-COOH~11

¹³C NMR Interpretation:

  • C-1 (Carbonyl): The carbonyl carbon is the most deshielded, appearing in the characteristic region for carboxylic acids (~170-185 ppm).[8]

  • C-2 (α-Carbon): This carbon is directly attached to the electronegative chlorine, causing a significant downfield shift compared to a standard alkane carbon.

  • C-3 & C-4: These aliphatic carbons appear in the upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve ~10-20 mg of (R)-2-Chlorobutanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a suitable choice for its good solubilizing power and minimal interference in the ¹H spectrum.

  • Acquisition: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Confirmation (D₂O Exchange): After initial spectra are acquired, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the signal between 10-12 ppm confirms its assignment as the acidic proton.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The IR spectrum of the (R)- and (S)-enantiomers will be identical.

Predicted IR Absorptions (Neat Liquid, NaCl Plates)

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
2500-3300O–H StretchStrong, Very BroadCarboxylic Acid
2850-2990C–H StretchMedium-StrongAlkyl (CH₃, CH₂)
~1715C=O StretchVery Strong, SharpCarboxylic Acid
~1460 & ~1380C–H BendMediumAlkyl (CH₃, CH₂)
1210-1320C–O StretchStrongCarboxylic Acid
600-800C–Cl StretchMedium-StrongAlkyl Halide

IR Interpretation:

  • The most prominent feature is the extremely broad O–H stretch, a hallmark of a hydrogen-bonded carboxylic acid.[9]

  • The intense, sharp carbonyl (C=O) peak around 1715 cm⁻¹ is unmistakable and confirms the carboxylic acid functionality.

  • The C–Cl stretch appears in the fingerprint region and, while present, can be difficult to assign definitively without reference spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization, EI)

  • Molecular Ion (M⁺): A peak at m/z 122 (for ³⁵Cl) and a smaller peak at m/z 124 (for ³⁷Cl) in an approximate 3:1 ratio. This peak is often weak or absent in short-chain carboxylic acids.

  • Key Fragments:

    • m/z 93: Loss of the ethyl group (•CH₂CH₃, 29 Da) to form [M-29]⁺.

    • m/z 77: Loss of the carboxyl group (•COOH, 45 Da) to form [M-45]⁺. This fragment, [CH₃CH₂CHCl]⁺, would also show a companion peak at m/z 79 due to the ³⁷Cl isotope.

    • m/z 60 (McLafferty Rearrangement): This is a characteristic rearrangement for carboxylic acids with a γ-hydrogen, leading to a fragment of m/z 60. This is often the base peak.

G M [C₄H₇ClO₂]⁺˙ m/z 122/124 F1 [C₂H₄Cl]⁺ m/z 63/65 (Loss of -COOH) M->F1 - •COOH F2 [C₂H₂ClO₂]⁺ m/z 93/95 (Loss of -C₂H₅) M->F2 - •C₂H₅ F3 [C₂H₄O₂]⁺˙ m/z 60 (McLafferty) M->F3 Rearrangement F4 [C₃H₄O₂]⁺˙ m/z 87 (Loss of -Cl) M->F4 - •Cl

Caption: Predicted major fragmentation pathways for (R)-2-Chlorobutanoic Acid in EI-MS.

Safe Handling and Storage

Scientific integrity requires operational safety. (R)-2-Chlorobutanoic acid is a corrosive material.

  • Hazards: Causes severe skin burns and eye damage. Suspected of causing genetic defects. May be corrosive to metals.[1]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container. Keep away from bases and oxidizing agents. Recommended storage temperature is below 15°C.[1]

References

Introduction: The Significance of a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Chlorobutyric Acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 54053-45-1), a pivotal chiral building block in modern organic synthesis. The document is structured to serve researchers, scientists, and drug development professionals by detailing its physicochemical properties, synthesis and chiral resolution methodologies, analytical characterization, and critical applications. Emphasis is placed on the causality behind experimental choices and the validation of protocols, ensuring a blend of theoretical knowledge and practical insight.

This compound, also known as (2R)-2-chlorobutanoic acid, is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] Its importance lies not in its direct biological activity, but in its role as a versatile stereospecific intermediate. The presence of a chiral center at the C-2 position, combined with the reactivity of the chlorine atom and the carboxylic acid functional group, makes it an invaluable precursor for constructing complex, enantiomerically pure molecules.[2][3]

In drug development, establishing the correct stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles. This compound provides a reliable scaffold to introduce this specific chirality, ensuring the synthesis of the desired biologically active enantiomer.[1][4] This guide delves into the core technical aspects of this compound, from its fundamental properties to its practical application and handling.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is typically a colorless to light yellow liquid.[3][5] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 54053-45-1[6][7]
Molecular Formula C₄H₇ClO₂[6]
Molecular Weight 122.55 g/mol [6][8]
Appearance Colorless to light yellow clear liquid[3][9]
Density ~1.190 - 1.213 g/cm³ at 20-25°C[10][11]
Boiling Point ~90-92 °C at 12 mmHg; ~203.2 °C at 760 mmHg[10][11]
pKa ~2.86[10]
Solubility Soluble in water and organic solvents[5][10]
Refractive Index ~1.439 at 20°C[10][12]
SMILES CC--INVALID-LINK--Cl[3]
InChI 1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1[3]
InChIKey RVBUZBPJAGZHSQ-GSVOUGTGSA-N

Synthesis and Enantiomeric Purification

The industrial production of this compound typically involves a two-stage process: the synthesis of a racemic mixture of 2-chlorobutyric acid, followed by the resolution of the desired (R)-enantiomer.

Stage 1: Racemic Synthesis via α-Chlorination

The synthesis of racemic 2-chlorobutyric acid is commonly achieved through the α-chlorination of n-butyric acid. A classic laboratory approach is a variation of the Hell-Volhard-Zelinsky reaction.

Mechanism Insight: The reaction is catalyzed by phosphorus (or a phosphorus halide) which first converts a small amount of the butyric acid into butyryl halide. This acyl halide readily enolizes, and the enol form then reacts with chlorine (Cl₂) at the α-carbon. The resulting α-chloroacyl halide can then undergo halogen exchange with another molecule of butyric acid, regenerating the acyl halide catalyst and producing the 2-chlorobutyric acid product.

Experimental Protocol: Synthesis of Racemic 2-Chlorobutyric Acid [13]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, charge 1 mole of n-butyric acid, 0.038 mole of red phosphorus, and 0.006 mole of phosphorus pentachloride.

  • Chlorination: Heat the mixture to 100°C with stirring. Introduce 1 mole of chlorine gas at a steady rate. The use of illumination (e.g., a 200-W lamp) can facilitate the radical reaction.

  • Hydrolysis: After the chlorination is complete, cool the reaction mixture. Carefully add a stoichiometric amount of water to hydrolyze any remaining butyryl chloride or α-chlorobutyryl chloride to the corresponding carboxylic acids.

  • Purification: The crude product is purified by fractional distillation under reduced pressure (b.p. ~104°C at 20 mmHg) to yield racemic 2-chlorobutyric acid.[13] A patent also describes a method using butyric anhydride as a catalyst, which can improve yield and reduce byproducts.[14]

Stage 2: Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution is the most common method to separate the racemic mixture into its constituent enantiomers.[15] This process leverages the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts have different physical properties, most importantly, different solubilities, allowing for their separation by fractional crystallization.[15]

Causality of Separation: The (R)-acid/(R)-base and (S)-acid/(R)-base salts are diastereomers, not enantiomers. Their different three-dimensional structures lead to distinct crystal lattice energies and solvation properties, resulting in differential solubility in a given solvent system. By carefully selecting the resolving agent and solvent, one diastereomeric salt can be induced to crystallize preferentially while the other remains in solution.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic 2-chlorobutyric acid in a suitable solvent (e.g., ethanol or acetone). In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-α-phenylethylamine or another chiral amine) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. The less soluble diastereomeric salt will begin to precipitate. The process can be aided by slow cooling or the addition of a seed crystal.

  • Isolation: Isolate the crystallized salt by filtration and wash with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl). This protonates the carboxylate and liberates the enantiomerically enriched this compound.

  • Extraction: Extract the free acid into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification & Verification: Dry the organic extract, evaporate the solvent, and purify the resulting acid, typically by distillation. The enantiomeric purity must be verified using chiral chromatography.

Visualization of Synthesis & Resolution Workflow

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution A n-Butyric Acid B Chlorination (PCl₅/Cl₂, 100°C) A->B Reactant C Racemic (R/S)- 2-Chlorobutyric Acid B->C Product D Add Chiral Base ((R)-α-phenylethylamine) C->D Input E Diastereomeric Salts (R,R) and (S,R) D->E F Fractional Crystallization E->F G Isolated (R,R) Salt F->G Less Soluble H Acidification & Extraction G->H I This compound (Enantiopure) H->I

Caption: Workflow for the synthesis and resolution of this compound.

Analytical Characterization

Confirming the identity, purity, and stereochemistry of this compound requires a suite of analytical techniques.

TechniqueExpected Data & Interpretation
¹H NMR - CH₃ triplet: ~1.1 ppm. - CH₂ multiplet: ~2.0 ppm. - CH-Cl triplet: ~4.3 ppm. - COOH singlet (broad): >10 ppm. (Shifts are approximate and solvent-dependent).[16]
¹³C NMR - C4 (CH₃): ~11 ppm. - C3 (CH₂): ~28 ppm. - C2 (CH-Cl): ~55 ppm. - C1 (COOH): ~172 ppm. (The electronegative chlorine atom causes a downfield shift for C2).[8]
Mass Spec. (MS) - Molecular Ion (M+): Expected at m/z 122 and 124 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. - Key Fragment: Loss of carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 77/79.[17][18]
IR Spectroscopy - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp band around 1715 cm⁻¹. - C-Cl stretch: Band in the 600-800 cm⁻¹ region.[18]
Chiral HPLC/GC This is a critical, self-validating system for this molecule. Using a chiral stationary phase, the (R) and (S) enantiomers will have different retention times, allowing for the quantification of enantiomeric excess (% ee). This is the definitive test for stereochemical purity.

Core Applications in Synthesis

The utility of this compound is defined by its role as a chiral building block. Its structure allows for further chemical modification at either the carboxylic acid group or through nucleophilic substitution at the chlorine-bearing carbon, all while retaining the crucial stereocenter.

Pharmaceutical Intermediate

A prominent application is in the synthesis of the pharmaceutical drug Idelalisib .[1] Idelalisib is a phosphoinositide 3-kinase inhibitor used to treat certain blood cancers. The specific (R) configuration of the chiral center derived from this compound is essential for the drug's efficacy and safety.[1] This underscores the necessity of high enantiomeric purity in starting materials for API synthesis.

Agrochemical Development

In the agrochemical sector, this compound serves as a precursor for herbicides and pesticides.[2][4] Using a single enantiomer can lead to products with higher selectivity for the target pest or weed, reducing the required application rates and minimizing off-target environmental impact.

Asymmetric Synthesis Research

The compound is also a valuable tool for academic and industrial researchers developing new methods in asymmetric synthesis.[4] It can be used as a starting material to test the stereoselectivity of new reactions or as a model substrate in mechanistic studies.

Visualization of Application Pathway

G A This compound (Chiral Building Block) B Multi-step Organic Synthesis A->B Starting Material C Active Pharmaceutical Ingredient (API) e.g., Idelalisib B->C Key Intermediate Forms D Final Drug Product C->D Formulation

Caption: Role of this compound as a key chiral starting material.

Safety, Handling, and Storage

As a chlorinated carboxylic acid, this compound is corrosive and requires careful handling to prevent injury and ensure experimental integrity.

Hazards Identification:

  • Corrosive: Causes severe skin burns and serious eye damage.[8][19][20]

  • Inhalation Hazard: Vapors can be irritating to the respiratory tract.[19]

Protocol for Safe Handling:

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[21][22]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[20][21]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: Wear a lab coat or chemical-resistant apron and closed-toe shoes.[20][21]

  • Handling: Avoid contact with skin, eyes, and clothing.[21] Do not breathe vapors or mists. Prevent spills and ensure secondary containment is available.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[19]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[19][21]

Storage:

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[21][22]

  • Keep the container tightly closed and stored in a corrosive-resistant container.[21]

Conclusion

This compound stands as a testament to the importance of stereochemistry in modern science. While a relatively simple molecule, its value as a chiral intermediate is immense, enabling the efficient and stereocontrolled synthesis of complex and vital molecules like Idelalisib. Its proper synthesis, purification, and handling, grounded in a solid understanding of its chemical principles, are essential for its successful application in research and development. As the demand for enantiopure pharmaceuticals and safer agrochemicals continues to grow, the role of such fundamental chiral building blocks will only become more critical.

References

molecular weight and formula of (R)-2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Chlorobutyric Acid: Properties, Synthesis, and Pharmaceutical Applications

Introduction

This compound, also known as (2R)-2-chlorobutanoic acid, is a chiral carboxylic acid that has emerged as a critical building block in modern synthetic chemistry, particularly within the pharmaceutical industry.[1] Its structural significance lies in the presence of a stereocenter at the α-carbon, which makes it an invaluable intermediate for the enantioselective synthesis of complex molecular targets. The precise spatial arrangement of its functional groups is crucial for ensuring the correct stereochemistry in final drug molecules, a factor that directly governs biological activity, efficacy, and safety.[1] This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical manufacturing.

Physicochemical and Spectroscopic Properties

The fundamental identity and characteristics of this compound are defined by its molecular structure and resulting physical properties. A thorough understanding of these attributes is essential for its effective use in a laboratory or industrial setting.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₇ClO₂[1][2][3][4][5]
Molecular Weight 122.55 g/mol [2][3][4][5]
CAS Number 54053-45-1[1][3][6]
IUPAC Name (2R)-2-chlorobutanoic acid
Synonyms This compound[1][6]
Appearance Pale yellow liquid[7]
Density ~1.190 g/mL at 20 °C (racemic)[1][4]
Boiling Point 90-92 °C at 12 mm Hg (racemic)[4]
InChI Key RVBUZBPJAGZHSQ-GSVOUGTGSA-N[8]

Spectroscopic data is critical for the verification of molecular structure and purity. For 2-chlorobutyric acid (data often reported for the racemate), characteristic spectra are available from various databases. Mass spectrometry typically shows fragmentation patterns corresponding to the loss of chlorine and the carboxylic acid group.[9] Infrared (IR) spectroscopy reveals characteristic absorptions for the O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[2] Both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of the protons and carbons within the molecule, confirming its structural integrity.[2]

Synthesis and Enantiomeric Purity

The synthesis of 2-chlorobutyric acid is generally achieved through the α-chlorination of butyric acid. One documented method involves reacting n-butyric acid with chlorine in the presence of a catalyst system, such as phosphorus and iodine or butyric anhydride, followed by purification via distillation.[10][11]

However, these direct chlorination methods typically yield a racemic mixture of (R)- and (S)-2-chlorobutyric acid. For pharmaceutical applications where stereochemistry is paramount, obtaining the pure (R)-enantiomer is a critical subsequent step. This is accomplished through several advanced strategies:

  • Chiral Resolution: The most common industrial method involves reacting the racemic acid with a chiral resolving agent (a chiral amine base) to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated and treated with a strong acid to regenerate the pure this compound.

  • Asymmetric Synthesis: This approach involves creating the stereocenter selectively from a prochiral starting material using a chiral catalyst or auxiliary. While often more elegant, developing a robust and scalable asymmetric synthesis can be more complex than resolution.

  • Enzymatic Resolution: Specific enzymes, such as lipases, can be used to selectively react with one enantiomer in the racemic mixture (e.g., through esterification), allowing the unreacted enantiomer to be separated.

The enantiomeric purity of the final product is a critical quality attribute and is typically determined using chiral chromatography (HPLC or GC).

Application in Pharmaceutical Synthesis: A Case Study

The primary driver for the industrial demand for this compound is its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A prominent example is its use in the manufacturing of Idelalisib , a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta used to treat certain types of blood cancers.[1] The (R)-chirality of the 2-chlorobutyric acid fragment is essential for the final drug's ability to bind effectively and selectively to its biological target, thereby ensuring its therapeutic efficacy.[1]

Experimental Protocol: Amide Coupling with this compound

The following protocol describes a representative synthetic step where this compound is coupled with a generic primary amine (R'-NH₂) to form a chiral amide, a common transformation in drug synthesis.

Objective: To synthesize (R)-N-R'-2-chlorobutanamide.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R'-NH₂) (1.05 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Amine Addition: Add the primary amine (R'-NH₂) (1.05 eq) to the solution.

  • Base and Coupling Agent: Cool the mixture to 0 °C using an ice bath. Sequentially add DIPEA (3.0 eq) followed by the solid PyBOP coupling agent (1.2 eq). The causality here is critical: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated, while PyBOP is a peptide coupling agent that activates the carboxyl group to facilitate nucleophilic attack by the amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.

  • Workup - Aqueous Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and acidic byproducts), water, and finally brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude amide product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the key stages of the described amide coupling protocol.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Amide Coupling cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_dissolve Dissolve this compound and Amine in Anhydrous DCM prep_cool Cool to 0 °C prep_dissolve->prep_cool react_add Add DIPEA and PyBOP prep_cool->react_add react_stir Stir at Room Temperature (4-12h) react_add->react_stir react_monitor Monitor by TLC/LC-MS react_stir->react_monitor workup_quench Dilute with DCM react_monitor->workup_quench workup_extract Aqueous Extraction (NaHCO₃, H₂O, Brine) workup_quench->workup_extract workup_dry Dry Organic Layer (MgSO₄) & Concentrate workup_extract->workup_dry purify_chrom Flash Column Chromatography workup_dry->purify_chrom purify_char Characterize Product (NMR, MS, IR) purify_chrom->purify_char

Caption: Workflow for a typical amide coupling reaction.

Safety and Handling

As a chlorinated carboxylic acid, this compound is a corrosive material that requires careful handling.[12] It can cause severe skin burns and eye damage.[12][13]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[12]

  • Handling: Avoid breathing vapors or mists. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation and that safety showers and eyewash stations are readily accessible.[12][14]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep in a designated corrosives area away from incompatible materials such as strong bases and oxidizing agents.[12][14]

  • Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations. It should be treated as hazardous waste.[12][13]

In case of exposure, immediate medical attention is required. For skin contact, flush with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.[12][13]

Conclusion

This compound is more than a simple chlorinated alkane; it is a high-value chiral intermediate whose stereochemical integrity is fundamental to the efficacy of advanced therapeutics. Its properties necessitate careful handling, but its utility in providing access to enantiomerically pure pharmaceutical agents like Idelalisib underscores its importance in the drug development pipeline.[1] As the demand for stereochemically complex drugs continues to grow, the role of such chiral building blocks will remain indispensable to the scientific community.

References

An In-depth Technical Guide to the Solubility and Stability of (R)-2-Chlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Chlorobutanoic acid, a chiral carboxylic acid, is a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical industry. Its utility as a key intermediate in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive grasp of the solubility and stability of (R)-2-Chlorobutanoic acid is not merely academic; it is a cornerstone of robust process development, formulation design, and quality control.

This technical guide provides an in-depth exploration of the solubility and stability of (R)-2-Chlorobutanoic acid. It is designed to be a practical resource, offering not only collated data from reputable sources but also the scientific rationale behind the experimental methodologies for determining these critical parameters. By understanding the "why" behind the "how," researchers can better anticipate the behavior of this versatile molecule, troubleshoot challenges, and innovate with confidence.

Physicochemical Properties of (R)-2-Chlorobutanoic Acid

A foundational understanding of the intrinsic properties of (R)-2-Chlorobutanoic acid is essential before delving into its solubility and stability. These characteristics, summarized in the table below, govern its behavior in various chemical and physical environments.

PropertyValueSource(s)
Molecular Formula C₄H₇ClO₂
Molecular Weight 122.55 g/mol
Appearance Colorless to light yellow clear liquid[1]
Density Approximately 1.2 g/cm³
Boiling Point 203.2 ± 13.0 °C at 760 mmHg
pKa ~2.86[2]
Flash Point 76.7 ± 19.8 °C

The presence of a carboxylic acid functional group and a chlorine atom on the chiral center significantly influences the molecule's polarity, acidity, and reactivity. The pKa value of approximately 2.86 indicates that it is a stronger acid than its non-chlorinated counterpart, butanoic acid. This increased acidity is due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the resulting carboxylate anion.[2]

Solubility Profile

The solubility of (R)-2-Chlorobutanoic acid is a critical parameter for its application in synthesis and formulation. The interplay of its polar carboxylic acid group and the more non-polar alkyl chain, along with the electronegative chlorine atom, results in a nuanced solubility profile.

Aqueous Solubility

(R)-2-Chlorobutanoic acid exhibits moderate solubility in water.

SolventSolubility (g/L) at 25 °C
Water26

This moderate aqueous solubility can be attributed to the ability of the carboxylic acid group to form hydrogen bonds with water molecules. However, the presence of the four-carbon chain limits its complete miscibility.

Solubility in Organic Solvents

(R)-2-Chlorobutanoic acid generally demonstrates good solubility in a range of common organic solvents. While precise quantitative data is not extensively published, qualitative assessments indicate its miscibility with lower alcohols and ethyl acetate. This is expected due to the molecule's ability to engage in hydrogen bonding (with protic solvents like alcohols) and dipole-dipole interactions (with polar aprotic solvents like ethyl acetate).

SolventQualitative Solubility
MethanolGood
EthanolGood
Ethyl AcetateGood

The following diagram illustrates the key intermolecular interactions that govern the solubility of (R)-2-Chlorobutanoic acid in different solvent types.

G cluster_solute (R)-2-Chlorobutanoic Acid cluster_solvents Solvents solute C₄H₇ClO₂ water Water (H₂O) solute->water Hydrogen Bonding (Carboxyl Group) alcohol Alcohols (R-OH) solute->alcohol Hydrogen Bonding (Carboxyl Group) ethyl_acetate Ethyl Acetate solute->ethyl_acetate Dipole-Dipole Interactions

Caption: Intermolecular forces driving solubility.

Experimental Protocol for Solubility Determination

To provide a robust and self-validating method for determining the solubility of (R)-2-Chlorobutanoic acid, the isothermal shake-flask method is recommended.

Objective: To quantitatively determine the solubility of (R)-2-Chlorobutanoic acid in a given solvent at a specified temperature.

Materials:

  • (R)-2-Chlorobutanoic Acid (high purity)

  • Solvent of interest (e.g., water, methanol, ethanol, ethyl acetate)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of (R)-2-Chlorobutanoic acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The shaking ensures thorough mixing.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method (HPLC or GC-FID, as described in the "Analytical Methodologies" section) to determine the concentration of (R)-2-Chlorobutanoic acid.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

The following diagram outlines the workflow for the solubility determination.

G start Start excess Add Excess Solute to Solvent start->excess equilibrate Equilibrate in Temp-Controlled Shaker excess->equilibrate settle Allow Solids to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute to Known Volume filter->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for solubility determination.

Stability Profile

The stability of (R)-2-Chlorobutanoic acid is a critical consideration for its storage, handling, and use in chemical reactions. Degradation can lead to loss of potency, formation of impurities, and potential safety hazards.

Key Degradation Pathways

Based on its chemical structure, (R)-2-Chlorobutanoic acid is susceptible to several degradation pathways:

  • Base-Catalyzed Elimination: In the presence of a base, the acidic proton on the α-carbon can be abstracted, leading to an E2 elimination reaction to form 2-butenoic acid and a chloride ion. This is a significant stability concern, particularly in alkaline conditions.

  • Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles. Under aqueous conditions, this can lead to the formation of 2-hydroxybutanoic acid. The rate of this hydrolysis is dependent on pH and temperature.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decarboxylation or other fragmentation reactions.

The following diagram illustrates the primary degradation pathways.

G main (R)-2-Chlorobutanoic Acid elimination 2-Butenoic Acid main->elimination Base-Catalyzed Elimination substitution 2-Hydroxybutanoic Acid main->substitution Nucleophilic Substitution (Hydrolysis) thermal Decarboxylation/ Fragmentation Products main->thermal Thermal Stress

Caption: Primary degradation pathways.

Experimental Protocols for Stability Assessment

A comprehensive stability study involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.

Objective: To determine the rate of hydrolysis of (R)-2-Chlorobutanoic acid at different pH values.

Procedure:

  • Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

  • Prepare stock solutions of (R)-2-Chlorobutanoic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Spike a known concentration of the stock solution into each buffer solution in sealed, light-protected vials.

  • Store the vials at a constant temperature (e.g., 40 °C or 50 °C to accelerate degradation).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction if necessary (e.g., by neutralizing the pH).

  • Analyze the samples by a stability-indicating analytical method (see "Analytical Methodologies" section) to quantify the remaining (R)-2-Chlorobutanoic acid and any major degradation products.

  • Plot the natural logarithm of the concentration of (R)-2-Chlorobutanoic acid versus time to determine the degradation rate constant (k) at each pH.

Objective: To assess the thermal stability and decomposition profile of (R)-2-Chlorobutanoic acid.

Procedure (using Thermogravimetric Analysis - TGA):

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of (R)-2-Chlorobutanoic acid (typically 5-10 mg) into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss as a function of temperature.

  • The onset temperature of weight loss indicates the beginning of thermal decomposition.

Objective: To evaluate the stability of (R)-2-Chlorobutanoic acid upon exposure to light.

Procedure:

  • Prepare a solution of (R)-2-Chlorobutanoic acid in a photochemically inert solvent.

  • Place the solution in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Expose the sample to a specified light intensity for a defined duration.

  • Simultaneously, store a control sample protected from light at the same temperature.

  • At various time points, analyze both the exposed and control samples using a stability-indicating analytical method.

  • Compare the degradation in the exposed sample to the control to determine the extent of photodegradation.

Objective: To assess the susceptibility of (R)-2-Chlorobutanoic acid to oxidation.

Procedure:

  • Prepare a solution of (R)-2-Chlorobutanoic acid.

  • Add a common oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3%).

  • Store the solution at a controlled temperature, protected from light.

  • Monitor the degradation of (R)-2-Chlorobutanoic acid over time using a suitable analytical method.

Analytical Methodologies for Quantification

Accurate and precise analytical methods are paramount for both solubility and stability studies. The choice of method depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like (R)-2-Chlorobutanoic acid. For chiral analysis, a chiral stationary phase (CSP) is essential to separate the (R) and (S) enantiomers.

Recommended HPLC Method (Starting Point for Method Development):

  • Column: A chiral column suitable for carboxylic acids, such as a polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A normal-phase eluent is often effective for the separation of chiral acids. A typical starting point would be a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the carboxylic acid chromophore.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Column temperature should be controlled (e.g., 25 °C) for reproducible retention times.

Method development will involve optimizing the mobile phase composition and the choice of the chiral stationary phase to achieve baseline separation of the enantiomers.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile compounds. For carboxylic acids, derivatization is often necessary to improve their volatility and chromatographic performance.

Recommended GC Method (Starting Point for Method Development):

  • Derivatization: Esterification of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) is a common approach. Chiral derivatizing agents can also be used to form diastereomers that can be separated on a non-chiral column.

  • Column: A capillary column with a suitable stationary phase for the separation of the derivatized analyte. For chiral separations, a chiral stationary phase (e.g., a cyclodextrin-based column) can be used for the direct analysis of the enantiomers (after derivatization to a volatile ester).

  • Carrier Gas: Helium or hydrogen.

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.

  • Temperature Program: A temperature gradient will likely be required to ensure good separation and peak shape.

The choice between HPLC and GC will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix.

Conclusion

A thorough understanding of the solubility and stability of (R)-2-Chlorobutanoic acid is indispensable for its effective and safe use in research and drug development. This guide has provided a comprehensive overview of these critical properties, including quantitative data where available, and detailed, scientifically grounded protocols for their determination. By employing these methodologies, researchers can generate reliable data to support process optimization, formulation development, and regulatory submissions. The principles and experimental frameworks presented herein are intended to empower scientists to approach their work with a deeper understanding of the fundamental behavior of this important chiral building block, ultimately fostering innovation and ensuring the quality and robustness of their scientific endeavors.

References

spectroscopic data for (R)-2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Chlorobutyric Acid

This guide provides a comprehensive technical overview of the (CAS No: 54053-45-1), a valuable chiral building block in pharmaceutical and chemical synthesis.[1][2][3] The structural integrity and purity of this compound are paramount, making its thorough spectroscopic analysis a critical aspect of quality control and research applications. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation.

While the spectroscopic techniques discussed herein—Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are inherently achiral, the data presented for the more commonly available racemic 2-Chlorobutyric Acid (CAS No: 4170-24-5) is representative for the (R)-enantiomer.[4][5][6][7] Distinguishing between enantiomers would necessitate chiral-specific analytical methods, such as polarimetry or chiral chromatography.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's physical properties is essential for designing experiments, particularly for sample preparation and handling. This compound is a colorless to pale yellow liquid with a pungent odor, and it is classified as a corrosive material that can cause severe skin burns and eye damage.[6][8]

PropertyValueSource
CAS Number 54053-45-1 ((R)-enantiomer) 4170-24-5 (racemate)[1][5]
Molecular Formula C₄H₇ClO₂[4][5][9]
Molecular Weight 122.55 g/mol [4][5][9]
IUPAC Name (2R)-2-chlorobutanoic acid[1]
Boiling Point 90-92 °C @ 12 mm Hg[7]
Density 1.190 g/mL at 20 °C[7]
SMILES CC--INVALID-LINK--C(O)=O[3]
InChI Key RVBUZBPJAGZHSQ-GSVOUGTGSA-N[1]

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy probes the molecular bonds within a sample. Infrared (IR) spectroscopy measures the absorption of light corresponding to vibrational transitions, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations. Together, they provide a comprehensive fingerprint of the functional groups present. For 2-chlorobutyric acid, key vibrational modes include the O-H and C=O stretches of the carboxylic acid group, C-H stretches and bends of the alkyl chain, and the C-Cl stretch.

Experimental Protocol: Acquiring Vibrational Spectra

The following protocols describe standard procedures for obtaining high-quality FTIR and Raman spectra for a liquid sample like this compound.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: As a liquid, the most straightforward method is to use a neat (undiluted) sample. A drop of the acid is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

  • Background Collection: A background spectrum of the empty spectrometer is collected to account for atmospheric H₂O and CO₂.

  • Sample Analysis: The prepared sample is placed in the spectrometer's sample holder.

  • Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

B. Raman Spectroscopy

  • Sample Preparation: A small amount of the liquid sample is placed in a glass vial or NMR tube.

  • Instrumentation Setup: A laser (e.g., 785 nm) is focused on the sample. The scattered light is collected at a 90° or 180° angle.

  • Data Acquisition: The spectrum is collected over a relevant Stokes shift range (e.g., 3500-200 cm⁻¹). Acquisition time and laser power are optimized to maximize signal without causing sample degradation.

  • Data Processing: The spectrum is baseline-corrected to remove fluorescence background, and cosmic rays are removed.

G Workflow: Vibrational Spectroscopy cluster_ftir FTIR Analysis cluster_raman Raman Analysis ftir_prep Sample Prep: Neat liquid as a capillary film ftir_bg Collect Background (Empty Spectrometer) ftir_prep->ftir_bg ftir_acq Acquire Spectrum (4000-400 cm⁻¹) ftir_bg->ftir_acq ftir_proc Process Data (Absorbance/Transmittance) ftir_acq->ftir_proc end_ftir FTIR Spectrum ftir_proc->end_ftir raman_prep Sample Prep: Liquid in glass vial raman_acq Acquire Spectrum (e.g., 785 nm laser) raman_prep->raman_acq raman_proc Process Data (Baseline Correction) raman_acq->raman_proc end_raman Raman Spectrum raman_proc->end_raman start Liquid Sample: This compound start->ftir_prep start->raman_prep

Caption: General experimental workflow for FTIR and Raman analysis.

Data Interpretation

The following table summarizes the expected key vibrational bands for 2-chlorobutyric acid based on data available for chlorobutanoic acids and related structures.[5][10][11]

Wavenumber (cm⁻¹)AssignmentDescription
~2500-3300ν(O-H)Broad absorption due to hydrogen-bonded O-H stretching of the carboxylic acid dimer.
~2970, ~2880ν(C-H)Asymmetric and symmetric C-H stretching of CH₃ and CH₂ groups.
~1710ν(C=O)Strong, sharp absorption from the carbonyl stretch of the carboxylic acid.
~1460, ~1380δ(C-H)C-H bending (scissoring and bending) vibrations.
~1200-1300ν(C-O) & δ(O-H)Coupled C-O stretching and in-plane O-H bending.
~930γ(O-H)Broad band from out-of-plane O-H bending of the dimer.
~600-800ν(C-Cl)Carbon-chlorine stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number, connectivity, and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.

Theoretical Predictions

For this compound (CH₃CH₂CH(Cl)COOH), we expect:

  • ¹H NMR: Four distinct signals. The CH₃ protons will appear as a triplet, the CH₂ protons as a multiplet (a quartet of triplets), the CH proton as a triplet, and the acidic COOH proton as a broad singlet.

  • ¹³C NMR: Four distinct signals, one for each unique carbon atom in the molecule.[12][13]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS). TMS is chemically inert and its signal is set to 0.00 ppm, serving as a universal reference point.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum, resulting in singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

G Workflow: NMR Spectroscopy start Sample: This compound prep Dissolve in CDCl₃ with TMS Standard start->prep acq Acquire Data in Spectrometer (¹H & ¹³C) prep->acq proc Fourier Transform & Process FID acq->proc end_h ¹H NMR Spectrum proc->end_h end_c ¹³C NMR Spectrum proc->end_c

Caption: A streamlined workflow for NMR sample preparation and analysis.

Data Interpretation

The following tables summarize the expected NMR data for 2-chlorobutyric acid, based on spectral databases.[4][14][15][16]

Table: ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0Broad Singlet1HH OOC-
~4.3Triplet1H-CH(Cl )-
~2.1Multiplet2H-CH₂-
~1.1Triplet3HCH₃-

Table: ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175C =O
~58-C H(Cl)-
~28-C H₂-
~11C H₃-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-chlorobutyric acid, Electron Ionization (EI) is a common method that provides information on the molecular weight and characteristic fragmentation patterns, aiding in structural confirmation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of the sample is introduced into the ion source, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation

The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), the molecular ion peak will appear as two peaks separated by 2 m/z units, with a characteristic ~3:1 intensity ratio ([M]⁺ and [M+2]⁺).[17]

Table: Key Fragments in the EI Mass Spectrum

m/zProposed FragmentNotes
122/124[C₄H₇ClO₂]⁺Molecular ion peak, showing the 3:1 isotope pattern for chlorine.
77[M - COOH]⁺ or [C₃H₆Cl]⁺Loss of the carboxyl group (formyl radical and oxygen).
45[COOH]⁺Carboxylic acid fragment.
29[C₂H₅]⁺Ethyl fragment.

Synthesis Overview

This compound is typically synthesized via the chlorination of a butyric acid precursor. One established method is the Hell-Volhard-Zelinsky reaction, or variations thereof, where the α-carbon of a carboxylic acid is halogenated. A common industrial approach involves the direct chlorination of n-butyric acid.[18][19]

A representative synthesis involves reacting butyric acid with chlorine in the presence of a catalyst like phosphorus trichloride or butyric anhydride.[18][19] Understanding the synthesis is crucial for anticipating potential impurities, such as unreacted starting material or dichlorinated byproducts, which could be detected by the spectroscopic methods described.

G Synthesis of 2-Chlorobutyric Acid butyric n-Butyric Acid chloro 2-Chlorobutyric Acid butyric->chloro α-Chlorination reagents Cl₂ Catalyst (e.g., PCl₃)

Caption: Simplified reaction scheme for the synthesis of 2-chlorobutyric acid.

References

Introduction: The Strategic Advantage of the α-Chloro Substituent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Chlorinated Carboxylic Acids in Synthesis

Chlorinated carboxylic acids, a class of compounds including monochloroacetic acid (MCA), dichloroacetic acid (DCA), and trichloroacetic acid (TCA), represent a cornerstone of modern organic synthesis. Their utility extends far beyond that of simple carboxylic acids, stemming from the profound electronic influence of the chlorine atoms positioned on the α-carbon. The potent electron-withdrawing inductive effect of chlorine dramatically increases the acidity of the carboxyl proton and simultaneously activates the α-carbon, transforming it into a versatile electrophilic center. This dual reactivity makes them indispensable building blocks and reagents in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals.[1][2][3]

This guide provides an in-depth exploration of the core synthetic applications of chlorinated carboxylic acids. We will move beyond simple reaction lists to dissect the mechanistic principles that govern their utility, offering field-proven insights into why specific experimental choices are made. The narrative is structured around the key modes of reactivity, providing researchers and drug development professionals with a foundational understanding to innovate within their own synthetic challenges.

Part 1: The α-Carbon as a Prime Electrophilic Hub

The most fundamental application of α-chlorinated carboxylic acids leverages the C-Cl bond as a reactive site for nucleophilic substitution. The electron-withdrawing nature of the adjacent carboxyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by a wide range of nucleophiles. This SN2-type reactivity is a robust and predictable method for carbon-carbon and carbon-heteroatom bond formation.

Synthesis of α-Amino Acids: The Precursors to Peptides and Pharmaceuticals

A classic and powerful application is the synthesis of α-amino acids. The direct amination of an α-chloro carboxylic acid with an excess of ammonia or an amine provides a straightforward route to this biologically crucial class of molecules. The process relies on the displacement of the chloride leaving group by the nitrogen nucleophile.[4][5]

Experimental Protocol: Synthesis of Glycine from Chloroacetic Acid

  • Objective: To synthesize glycine via nucleophilic substitution of the chloride in chloroacetic acid with ammonia.

  • Materials:

    • Chloroacetic Acid (1.0 eq)

    • Ammonium Carbonate ((NH₄)₂CO₃) (1.5 eq)

    • Aqueous Ammonia (NH₄OH, 28-30%) (sufficient quantity)

    • Diethyl Ether

    • Methanol

  • Methodology:

    • In a sealed reaction vessel, dissolve chloroacetic acid in a concentrated aqueous ammonia solution.

    • Add ammonium carbonate to the solution. The carbonate serves to neutralize the HCl byproduct, driving the reaction forward.

    • Heat the sealed mixture at 50-60°C for 24 hours with continuous stirring. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water.

    • The resulting crude solid contains glycine and ammonium chloride. Wash the solid with diethyl ether to remove any nonpolar impurities.

    • To isolate pure glycine, recrystallize the crude product from a water/methanol mixture. Glycine is less soluble than ammonium chloride in this solvent system.

    • Filter the recrystallized solid, wash with cold methanol, and dry under vacuum to yield pure glycine.

  • Causality: The use of excess ammonia and ammonium carbonate is critical. Excess ammonia acts as both the nucleophile and a base, while ammonium carbonate ensures the reaction medium remains basic, preventing protonation of the ammonia and maintaining its nucleophilicity.

Construction of Heterocyclic Scaffolds

The dual functionality of α-chloro carboxylic acids (an electrophilic α-carbon and a nucleophilic/acidic carboxyl group) makes them ideal precursors for heterocyclic synthesis. They can act as dielectrophilic synthons, reacting with dinucleophiles to forge key ring systems prevalent in medicinal chemistry. For example, reaction with thiourea derivatives yields aminothiazolones, and condensation with hydrazides can lead to the formation of pyrazolidinone cores.

Workflow for Heterocycle Synthesis

Below is a generalized workflow illustrating the use of an α-chloroacetyl derivative in the synthesis of a generic five-membered heterocycle.

G cluster_0 Reagent Preparation cluster_1 Cyclization Reaction cluster_2 Workup & Purification A α-Chloro Carboxylic Acid C α-Chloroacetyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) E Condensation & Cyclization C->E D Dinucleophile (e.g., Thiourea) D->E F Heterocyclic Core E->F G Quench & Extract F->G H Chromatography / Recrystallization G->H I Final Product H->I

Caption: Generalized workflow for heterocycle synthesis.

Part 2: The Power of Enolates: The Reformatsky Reaction

While direct substitution is common, the esters of α-chloro carboxylic acids can participate in one of the most elegant carbon-carbon bond-forming reactions in a chemist's toolkit: the Reformatsky reaction.[6] This reaction involves the formation of an organozinc intermediate, often called a "Reformatsky enolate," by the oxidative addition of zinc metal into the carbon-halogen bond.[7][8] These zinc enolates are notably less reactive than their lithium or magnesium (Grignard) counterparts, a feature that imparts exquisite chemoselectivity. They readily add to aldehydes and ketones but typically do not react with the ester functionality present in the same molecule, preventing self-condensation.[8][9]

The reaction culminates in the formation of a β-hydroxy ester, a valuable synthetic intermediate.[7]

Mechanism of the Reformatsky Reaction

The mechanism proceeds through three key stages: formation of the organozinc reagent, nucleophilic addition to a carbonyl, and acidic workup.

reformatsky start α-Chloro Ester + Zn Dust reagent Reformatsky Reagent (Organozinc Enolate) start->reagent Oxidative Addition intermediate Zinc Alkoxide Intermediate reagent->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->intermediate product β-Hydroxy Ester intermediate->product Acidic Workup (H₃O⁺)

Caption: Key stages of the Reformatsky Reaction.

Experimental Protocol: Reformatsky Reaction of Ethyl Chloroacetate with Acetone

  • Objective: To synthesize ethyl 3-hydroxy-3-methylbutanoate.

  • Materials:

    • Activated Zinc Dust (1.2 eq)

    • Iodine (catalytic amount)

    • Ethyl Chloroacetate (1.0 eq)

    • Acetone (1.1 eq)

    • Anhydrous Toluene or THF

    • Saturated Aqueous NH₄Cl

    • Diethyl Ether

    • Anhydrous MgSO₄

  • Methodology:

    • To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust and a crystal of iodine.

    • Gently heat the flask under a flow of nitrogen until violet iodine vapors are observed, then cool to room temperature. This step ensures the zinc surface is activated.

    • Add anhydrous toluene to the flask.

    • In the dropping funnel, prepare a solution of ethyl chloroacetate and acetone in anhydrous toluene.

    • Add a small portion of this solution to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by a color change or gentle reflux).

    • Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat the reaction at reflux for an additional 30-60 minutes to ensure complete consumption of the starting materials.

    • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or distillation to yield the β-hydroxy ester.

  • Trustworthiness: The activation of zinc is a self-validating step; if the reaction does not initiate, it indicates incomplete activation. The slow, controlled addition of the reagents prevents a runaway exothermic reaction and minimizes side product formation.

Table 1: Representative Yields in Reformatsky Reactions

Carbonyl Substrateα-Halo EsterProductYield (%)
BenzaldehydeEthyl bromoacetateEthyl 3-hydroxy-3-phenylpropanoate~85%
CyclohexanoneEthyl chloroacetateEthyl 1-hydroxycyclohexylacetate~75-80%
Acetonetert-Butyl bromoacetatetert-Butyl 3-hydroxy-3-methylbutanoate~90%
PropanalMethyl bromoacetateMethyl 3-hydroxy-2-methylpentanoate~70%

Note: Yields are approximate and can vary based on specific conditions and the halide used (bromoesters are often more reactive than chloroesters).

Part 3: Exploiting Acidity: Catalysis and Deprotection

The inductive effect of chlorine atoms reaches its zenith in dichloroacetic acid (DCA) and trichloroacetic acid (TCA), making them significantly stronger acids than acetic acid.[10] This enhanced acidity is not merely a chemical curiosity; it is a powerful tool in organic synthesis.

Strong Acid Catalysis in Organic Media

TCA is a potent, organic-soluble acid catalyst used in reactions like esterification and hydrolysis.[10] It effectively protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack under milder conditions than mineral acids.[10]

Deprotection in Peptide and Oligonucleotide Synthesis

In the intricate world of multi-step synthesis, protecting groups are essential. TCA and DCA are workhorse reagents for the cleavage of acid-labile protecting groups.[10] In peptide synthesis, TCA is commonly used to remove the tert-butoxycarbonyl (Boc) group from the N-terminus of a growing peptide chain. In solid-phase oligonucleotide synthesis, DCA is the reagent of choice for removing the dimethoxytrityl (DMT) group from the 5'-hydroxyl of a nucleotide, preparing it for the next coupling cycle.[11][12]

Workflow for Boc Deprotection in Peptide Synthesis

boc_deprotection A Boc-Protected Peptide (on solid support) C Protonation of Boc Carbonyl A->C Addition of Acid B TCA in Dichloromethane (DCM) D Cleavage & Formation of tert-Butyl Cation C->D Fragmentation E Deprotected Peptide (Ammonium Salt) D->E F Neutralization (Base Wash) E->F G Ready for Next Coupling Cycle F->G

Caption: Workflow for TCA-mediated Boc deprotection.

Conclusion

Chlorinated carboxylic acids are far more than simple halogenated hydrocarbons; they are precision tools for molecular construction. Their predictable reactivity, governed by the powerful inductive effects of the α-chloro substituents, provides chemists with reliable methods for forming C-C and C-heteroatom bonds, constructing complex heterocyclic systems, and controlling the progress of intricate multi-step syntheses. From the industrial production of herbicides to the delicate art of peptide synthesis, the applications of these versatile reagents are a testament to the power of fundamental physical organic principles in driving synthetic innovation.

References

Methodological & Application

Enantioselective Synthesis of (R)-2-Chlorobutyric Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth exploration of methodologies for the enantioselective synthesis of (R)-2-Chlorobutyric Acid. This chiral building block is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the presented protocols, thereby empowering the user to not only replicate but also adapt and troubleshoot these synthetic strategies.

Three principal and field-proven strategies will be detailed:

  • Strategy 1: Organocatalytic α-Chlorination of Butanal and Subsequent Oxidation. A modern and elegant approach leveraging the power of asymmetric organocatalysis to install the chiral center, followed by a robust oxidation to the desired carboxylic acid.

  • Strategy 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Chlorobutyric Acid Ester. A classic and highly effective biocatalytic method that exploits the enantioselectivity of enzymes to resolve a racemic mixture.

  • Strategy 3: Chiral Auxiliary-Mediated Asymmetric Alkylation. A reliable substrate-controlled method where a covalently attached chiral auxiliary directs the stereochemical outcome of an alkylation reaction.

Each section will provide a detailed, step-by-step protocol, a mechanistic discussion, and a visual representation of the workflow to ensure clarity and reproducibility.

Strategy 1: Organocatalytic α-Chlorination of Butanal and Subsequent Oxidation

This two-step sequence represents a highly efficient and atom-economical approach to this compound. The key to this strategy is the initial enantioselective α-chlorination of butanal using a chiral amine organocatalyst. This reaction proceeds through the formation of a chiral enamine intermediate, which is then attacked by an electrophilic chlorine source. The subsequent oxidation of the resulting (R)-2-chlorobutanal to the target carboxylic acid is a straightforward transformation.

Mechanistic Insight

The enantioselectivity of the α-chlorination is governed by the chiral catalyst, which forms a transient enamine with the prochiral butanal. The catalyst's stereochemistry dictates the facial selectivity of the enamine's attack on the chlorine source, leading to the preferential formation of one enantiomer of the α-chloro aldehyde. The subsequent oxidation is a standard organic transformation that does not affect the newly created stereocenter.

Experimental Protocol

Part A: Enantioselective α-Chlorination of Butanal

This protocol is adapted from the seminal work of MacMillan and co-workers on enantioselective organocatalytic α-chlorination of aldehydes.[1][2]

Materials:

  • Butanal (freshly distilled)

  • (R)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (MacMillan catalyst)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the (R)-MacMillan catalyst (10 mol%).

  • Dissolve the catalyst in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled butanal (1.0 equivalent) to the cooled catalyst solution.

  • In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.2 equivalents) in anhydrous dichloromethane.

  • Add the NCS solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (R)-2-chlorobutanal by flash column chromatography on silica gel.

Part B: Oxidation of (R)-2-Chlorobutanal to this compound

A variety of oxidizing agents can be employed for this transformation; a mild and efficient option is the Pinnick oxidation.[3][4]

Materials:

  • (R)-2-Chlorobutanal (from Part A)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the purified (R)-2-chlorobutanal (1.0 equivalent) in tert-butanol.

  • Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equivalents).

  • Add 2-methyl-2-butene (2.0 equivalents) to the mixture as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 equivalents) in water.

  • Add the sodium chlorite solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction vigorously for 2-4 hours, or until the starting material is consumed (monitored by TLC or GC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Summary
StepReactantsCatalyst/ReagentTypical YieldTypical Enantiomeric Excess (ee)
α-Chlorination Butanal, NCS(R)-MacMillan Catalyst75-85%>95%
Oxidation (R)-2-ChlorobutanalNaClO₂, NaH₂PO₄>90%No erosion of ee

Workflow Diagram

organocatalytic_synthesis cluster_step1 Step 1: Asymmetric α-Chlorination cluster_step2 Step 2: Oxidation butanal Butanal catalyst (R)-MacMillan Catalyst butanal->catalyst Forms Chiral Enamine chloro_aldehyde (R)-2-Chlorobutanal catalyst->chloro_aldehyde Stereoselective Chlorination ncs NCS ncs->chloro_aldehyde oxidant NaClO₂ chloro_aldehyde->oxidant final_product This compound oxidant->final_product Oxidation

Caption: Workflow for the organocatalytic synthesis of this compound.

Strategy 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Chlorobutyric Acid Ester

Kinetic resolution is a robust and scalable method for separating enantiomers. This strategy involves the enantioselective acylation of a racemic mixture of 2-chlorobutyric acid or its ester, catalyzed by a lipase. The enzyme will preferentially acylate one enantiomer, leaving the other enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining starting material can be obtained with high enantiomeric excess.

Mechanistic Insight

Lipases are enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. In the context of kinetic resolution, the lipase's chiral active site selectively binds one enantiomer of the substrate, facilitating its acylation at a much faster rate than the other enantiomer. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.

Experimental Protocol

Part A: Synthesis of Racemic Ethyl 2-Chlorobutyrate

Racemic 2-chlorobutyric acid is first converted to its ethyl ester to improve its compatibility with the enzymatic resolution in organic media.

Materials:

  • Racemic 2-Chlorobutyric Acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve racemic 2-chlorobutyric acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic ethyl 2-chlorobutyrate.

Part B: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure and may require optimization for the specific lipase and substrate.[1][5]

Materials:

  • Racemic Ethyl 2-Chlorobutyrate

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., Vinyl acetate)

  • Organic solvent (e.g., Toluene or Hexane)

Procedure:

  • To a flask containing racemic ethyl 2-chlorobutyrate (1.0 equivalent) dissolved in the chosen organic solvent, add the immobilized lipase.

  • Add the acyl donor, such as vinyl acetate (0.5 equivalents).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized lipase (which can often be washed and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (S)-acetylated ethyl 2-chlorobutyrate from the unreacted (R)-ethyl 2-chlorobutyrate by column chromatography.

  • Hydrolyze the collected (R)-ethyl 2-chlorobutyrate to this compound using standard basic hydrolysis conditions followed by acidification.

Data Summary
StepSubstrateEnzymeAcyl DonorTypical ConversionTypical Enantiomeric Excess (ee)
Kinetic Resolution Racemic Ethyl 2-ChlorobutyrateNovozym 435Vinyl Acetate~50%>98% for both (R)-ester and (S)-acetylated ester

Workflow Diagram

enzymatic_resolution cluster_products Products at ~50% Conversion racemic_ester Racemic Ethyl 2-Chlorobutyrate lipase Lipase (e.g., Novozym 435) racemic_ester->lipase r_ester (R)-Ethyl 2-Chlorobutyrate (unreacted) lipase->r_ester Slow acylation s_acylated (S)-Acetylated Ethyl 2-Chlorobutyrate lipase->s_acylated Fast acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase hydrolysis Basic Hydrolysis r_ester->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic ethyl 2-chlorobutyrate.

Strategy 3: Chiral Auxiliary-Mediated Asymmetric Alkylation

This classical yet highly reliable method involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The steric bulk of the auxiliary then directs the approach of an electrophile, leading to a highly diastereoselective reaction. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. The Evans oxazolidinone auxiliaries are particularly effective for this purpose.[6][7][8]

Mechanistic Insight

The chiral auxiliary, typically derived from an amino acid, is first acylated with chloroacetyl chloride. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (in this case, an ethylating agent) to attack from the less hindered face. This results in the formation of one diastereomer in high excess. Finally, the auxiliary is cleaved under hydrolytic conditions.

Experimental Protocol

Part A: Acylation of the Chiral Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or another suitable Evans auxiliary)

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve the chiral auxiliary in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of chloroacetyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-chloroacyloxazolidinone.

Part B: Diastereoselective Alkylation

Materials:

  • N-chloroacyloxazolidinone (from Part A)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Ethyl iodide

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve the N-chloroacyloxazolidinone in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of LDA or NaHMDS to form the enolate.

  • After stirring for 30 minutes, add ethyl iodide.

  • Continue stirring at -78 °C for 2-4 hours, then slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography to isolate the desired diastereomer.

Part C: Cleavage of the Chiral Auxiliary

Materials:

  • Alkylated N-acyloxazolidinone (from Part B)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the purified product in a mixture of THF and water.

  • Cool to 0 °C and add an aqueous solution of lithium hydroxide and hydrogen peroxide.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture and extract with ethyl acetate.

  • The aqueous layer will contain the chiral auxiliary, which can be recovered.

  • The organic layer contains the desired this compound. Dry and concentrate to obtain the final product.

Data Summary
StepKey ReagentsTypical Diastereomeric RatioTypical Yield
Alkylation LDA, Ethyl Iodide>98:280-90%
Cleavage LiOH, H₂O₂N/A>90%

Workflow Diagram

chiral_auxiliary cluster_step1 Step 1: Auxiliary Attachment cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Auxiliary Cleavage auxiliary Chiral Auxiliary (Evans Oxazolidinone) acyloxazolidinone N-Chloroacyloxazolidinone auxiliary->acyloxazolidinone chloroacetyl Chloroacetyl Chloride chloroacetyl->acyloxazolidinone base Base (LDA) acyloxazolidinone->base Forms Chiral Enolate alkylated_product Alkylated Product (High d.r.) base->alkylated_product ethyl_iodide Ethyl Iodide ethyl_iodide->alkylated_product cleavage_reagents LiOH, H₂O₂ alkylated_product->cleavage_reagents final_product This compound cleavage_reagents->final_product recovered_auxiliary Recovered Auxiliary cleavage_reagents->recovered_auxiliary

Caption: Workflow for the chiral auxiliary-mediated synthesis of this compound.

References

Application Notes & Protocols: (R)-2-Chlorobutyric Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Modern Herbicides

In the pursuit of highly effective and environmentally benign agrochemicals, the stereochemistry of active ingredients has become a critical consideration. Many modern herbicides, particularly those in the aryloxyphenoxypropionate (APP) class, possess a chiral center. It is well-established that the herbicidal activity often resides predominantly in one enantiomer. The use of enantiomerically pure compounds allows for lower application rates, reducing the chemical load on the environment and minimizing off-target effects.[1]

(R)-2-Chlorobutyric Acid is a key chiral building block in the synthesis of several commercially important APP herbicides.[2][3][4] Its specific stereoconfiguration is crucial for the synthesis of the biologically active (R)-enantiomers of these herbicides, which are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in graminaceous weeds.[5][6][7][8][9] This enzyme catalyzes the first committed step in fatty acid biosynthesis, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death.[6][7][8][9]

These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound and its derivatives in the synthesis and evaluation of APP herbicides. The protocols outlined below are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific rigor and practical applicability.

Application Note 1: Synthesis of Aryloxyphenoxypropionate (APP) Herbicides

The synthesis of APP herbicides typically involves the etherification of a substituted phenol with a chiral propionate derivative. This compound, or more commonly its ester derivatives, serves as the source of the chiral propionate moiety. The following protocol provides a general yet detailed procedure for the synthesis of an APP herbicide, using the synthesis of Fenoxaprop-P-ethyl as a representative example.

Protocol 1: Synthesis of Ethyl (R)-2-(4-((6-chloro-1,3-benzoxazol-2-yl)oxy)phenoxy)propanoate (Fenoxaprop-P-ethyl)

This protocol describes a two-step process: first, the synthesis of the key intermediate (R)-ethyl 2-(4-hydroxyphenoxy)propanoate, followed by its condensation with 6-chloro-2-chlorobenzoxazole.

Materials and Reagents:

  • This compound

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Hydroquinone

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • 6-chloro-2-chlorobenzoxazole

  • Ethyl acetate

  • Sodium chloride (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Dichloromethane

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • NMR spectrometer

  • Mass spectrometer

  • Chiral HPLC system

Step 1: Synthesis of (R)-ethyl 2-(4-hydroxyphenoxy)propanoate

This step involves the esterification of this compound followed by a Williamson ether synthesis with hydroquinone.

  • Esterification: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (5-10 volumes). Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-ethyl 2-chlorobutyrate.

  • Ether Synthesis: In a separate flask, dissolve hydroquinone (1.1 eq) and potassium carbonate (2.0 eq) in DMF.

  • Add the crude (R)-ethyl 2-chlorobutyrate (1.0 eq) to the mixture.

  • Heat the reaction to 80-90°C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and pour the mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to yield pure (R)-ethyl 2-(4-hydroxyphenoxy)propanoate.

Step 2: Synthesis of Fenoxaprop-P-ethyl

This step involves the condensation of the intermediate with 6-chloro-2-chlorobenzoxazole.

  • Dissolve (R)-ethyl 2-(4-hydroxyphenoxy)propanoate (1.0 eq) and 6-chloro-2-chlorobenzoxazole (1.05 eq) in a suitable solvent such as acetonitrile or ethyl acetate in a round-bottom flask.[10]

  • Add anhydrous potassium carbonate (1.5-2.0 eq) as a base.[5][10]

  • Heat the mixture to reflux (around 80-90°C) and stir for 2-4 hours.[5] Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to obtain Fenoxaprop-P-ethyl as a solid.[10]

Characterization:

  • NMR Spectroscopy: Confirm the structure of the final product using 1H and 13C NMR.

  • Mass Spectrometry: Determine the molecular weight of the synthesized compound.

  • Chiral HPLC: Verify the enantiomeric purity of the final product using a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).[11]

Application Note 2: In Vitro Evaluation of ACCase Inhibition

To assess the herbicidal potential of the newly synthesized APP compounds, an in vitro assay to measure the inhibition of the target enzyme, ACCase, is essential. This allows for a direct evaluation of the compound's potency at the molecular level. The following protocol is based on a malachite green colorimetric assay, which measures the inorganic phosphate produced during the ACCase-catalyzed reaction.[4]

Protocol 2: In Vitro ACCase Inhibition Assay

Principle:

ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. In this process, ATP is hydrolyzed to ADP and inorganic phosphate (Pi). The amount of Pi produced is directly proportional to the ACCase activity. The malachite green reagent forms a colored complex with Pi, which can be quantified spectrophotometrically.

Materials and Reagents:

  • Susceptible grass weed species (e.g., barnyard grass, Echinochloa crus-galli) for enzyme extraction.

  • Enzyme extraction buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA).

  • Enzyme assay buffer (similar to extraction buffer, with the addition of 120 mM NaHCO₃ and 25 mM ATP).[4]

  • Acetyl-CoA lithium salt solution.

  • Synthesized herbicide and control herbicides (e.g., commercial Fenoxaprop-P-ethyl).

  • Malachite green reagent.

  • 96-well microplate.

  • Microplate reader.

Step 1: ACCase Enzyme Extraction

  • Harvest fresh, young leaf tissue from the susceptible grass species.

  • Homogenize the tissue in ice-cold enzyme extraction buffer (e.g., using a mortar and pestle or a homogenizer).

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude enzyme extract.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

Step 2: ACCase Inhibition Assay

  • Prepare a series of dilutions of the synthesized herbicide and control herbicides in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • 25 µL of enzyme extract (diluted to a final concentration of approximately 0.5 µM).[4]

    • 25 µL of the herbicide dilution (or buffer for the control).[4]

    • 150 µL of the enzyme assay buffer.[4]

  • Pre-incubate the plate at a suitable temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate the reaction by adding 25 µL of acetyl-CoA solution (final concentration of 4.5 mM) to each well.[4]

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the malachite green reagent according to the manufacturer's instructions.

  • After color development, measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

Step 3: Data Analysis

  • Calculate the percentage of ACCase inhibition for each herbicide concentration compared to the control (no herbicide).

  • Plot the percentage inhibition against the logarithm of the herbicide concentration.

  • Determine the IC₅₀ value (the concentration of herbicide that causes 50% inhibition of enzyme activity) from the dose-response curve.

Data Presentation:

CompoundIC₅₀ (µM)
Synthesized Fenoxaprop-P-ethylInsert experimental value
Commercial Fenoxaprop-P-ethylInsert experimental value
Negative Control> Maximum tested concentration

Visualization of Key Processes

Diagram 1: General Synthetic Pathway for APP Herbicides

G R_2_Chlorobutyric_Acid This compound or derivative Etherification Etherification (e.g., Williamson Ether Synthesis) R_2_Chlorobutyric_Acid->Etherification Substituted_Phenol Substituted Phenol Substituted_Phenol->Etherification APP_Herbicide Aryloxyphenoxypropionate (APP) Herbicide Etherification->APP_Herbicide caption General synthetic scheme for APP herbicides.

Caption: General synthetic scheme for APP herbicides.

Diagram 2: Mechanism of Action of APP Herbicides

G Acetyl_CoA Acetyl-CoA ACCase ACCase Enzyme Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Carboxylation Fatty_Acids Fatty Acid Synthesis Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth APP_Herbicide APP Herbicide APP_Herbicide->ACCase Inhibition caption Inhibition of ACCase by APP herbicides.

Caption: Inhibition of ACCase by APP herbicides.

References

reaction of (R)-2-Chlorobutyric Acid with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of (R)-2-Chlorobutyric Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a chiral carboxylic acid of significant value in the chemical, pharmaceutical, and agrochemical industries.[1][2] Its utility stems from the presence of a stereocenter at the C2 position, making it a crucial chiral building block for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other complex molecules.[2][3] The chlorine atom at the alpha-position to the carboxyl group is a competent leaving group, rendering the C2 carbon susceptible to attack by a wide range of nucleophiles.

This guide provides a detailed exploration of the reactions of this compound with common nucleophiles. We will delve into the governing reaction mechanism, its stereochemical implications, and provide detailed, field-proven protocols for key transformations. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their synthetic endeavors.

Mechanistic Cornerstone: The Sₙ2 Pathway and Stereochemical Inversion

The reaction of this compound with strong nucleophiles is dominated by the Sₙ2 (Bimolecular Nucleophilic Substitution) mechanism. This pathway is fundamental to understanding the stereochemical outcome of these transformations.

Key Characteristics of the Sₙ2 Reaction:

  • Concerted Mechanism: The entire process—bond formation with the incoming nucleophile and bond breaking with the chloride leaving group—occurs in a single, concerted step. There are no intermediates.[4]

  • Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.

  • Stereospecificity: The Sₙ2 mechanism is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.[5][6][7] Specifically, it proceeds with a complete inversion of configuration at the chiral center, a phenomenon known as the Walden inversion.

Therefore, when a nucleophile reacts with this compound via an Sₙ2 pathway, the product will possess the opposite (S) configuration. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

Figure 1: General Sₙ2 mechanism showing inversion of configuration.

Application Notes and Protocols

The versatility of this compound is demonstrated by its reaction with a variety of nucleophiles to yield distinct, high-value chiral products.

Synthesis of (S)-2-Azidobutyric Acid via Azide Substitution

Application: The azide group serves as a robust precursor to a primary amine. The reaction of this compound with sodium azide is a key step in the synthesis of non-natural chiral amino acids. The resulting (S)-2-Azidobutyric Acid can be readily reduced to (S)-2-Aminobutyric acid. The azide ion is an excellent nucleophile for Sₙ2 reactions.[8]

Protocol: Synthesis of (S)-2-Azidobutyric Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetone.

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution. The excess azide ensures the reaction goes to completion.

  • Reaction Conditions: Heat the mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The aqueous layer contains the product as its sodium salt.

  • Acidification & Isolation: Carefully acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) to a pH of ~2. This protonates the carboxylate.

  • Extraction & Purification: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-2-Azidobutyric Acid. Further purification can be achieved by column chromatography if necessary.

Stereochemical Outcome: The reaction proceeds via a classic Sₙ2 mechanism, resulting in a complete inversion of stereochemistry to yield (S)-2-Azidobutyric Acid .

Synthesis of (S)-2-Aminobutyric Acid via Amination

Application: This reaction provides a direct pathway to chiral α-amino acids, which are the building blocks of peptides and proteins, and are critical in drug development.

Causality Behind Protocol Choices: Direct amination with ammonia can be challenging as the primary amine product is itself a nucleophile, leading to the formation of secondary and tertiary amine byproducts.[9][10] To circumvent this, a large excess of the aminating agent is crucial.[9] A patented method utilizes liquid ammonia under catalysis to improve yield and reduce byproducts.[11]

Protocol: Synthesis of (S)-2-Aminobutyric Acid

  • Reaction Setup: In a sealed pressure vessel, place this compound (1.0 eq).

  • Reagent Addition: Add a large excess of aqueous ammonia (e.g., 28-30% solution, >20 eq) or condensed liquid ammonia. The use of a catalyst such as methenamine (hexamine) can improve yields as described in some literature.[11]

  • Reaction Conditions: Seal the vessel and heat to 50-90°C for 10-30 hours.[11] The elevated temperature and pressure are necessary to drive the reaction with the neutral ammonia nucleophile.

  • Workup: After cooling, carefully vent the vessel to release excess ammonia. Evaporate the water under reduced pressure.

  • Purification: The crude product will be a mixture containing the amino acid and ammonium chloride. To isolate the amino acid, dissolve the residue in a minimum amount of hot water and precipitate the product by adding a water-miscible organic solvent like ethanol or isopropanol, in which the amino acid has lower solubility than the inorganic salt.

  • Isolation: Collect the precipitated (S)-2-Aminobutyric Acid by filtration, wash with cold ethanol, and dry under vacuum.

Stereochemical Outcome: This nucleophilic substitution follows the Sₙ2 pathway, leading to the formation of (S)-2-Aminobutyric Acid with inversion of configuration.

Synthesis of (S)-2-Hydroxybutyric Acid via Hydrolysis

Application: Chiral α-hydroxy acids are valuable intermediates in the synthesis of biodegradable polymers and various pharmaceutical compounds.[12][13]

Protocol: Synthesis of (S)-2-Hydroxybutyric Acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.2 eq) or potassium hydroxide (KOH).

  • Reaction Conditions: Heat the solution to reflux (approximately 100°C) for 2-4 hours. The reaction involves the Sₙ2 displacement of the chloride by the hydroxide ion.[14][15]

  • Workup and Acidification: Cool the reaction mixture in an ice bath. Carefully acidify with a concentrated strong acid (e.g., HCl or H₂SO₄) until the pH is approximately 1-2. This step is critical to protonate the sodium 2-hydroxybutyrate salt formed in situ to the free carboxylic acid.

  • Extraction: Extract the product from the acidified aqueous solution multiple times using a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield (S)-2-Hydroxybutyric Acid.

Stereochemical Outcome: The hydrolysis under basic conditions is an Sₙ2 reaction, resulting in the inversion of the stereocenter to produce (S)-2-Hydroxybutyric Acid .

Data Summary Table

NucleophileCommon ReagentsProductStereochemical OutcomeKey Application
Azide (N₃⁻) Sodium Azide (NaN₃) in DMF(S)-2-Azidobutyric AcidInversion (Sₙ2)Precursor to chiral amino acids[8]
Ammonia (NH₃) Excess aq. Ammonia(S)-2-Aminobutyric AcidInversion (Sₙ2)Direct synthesis of chiral amino acids[11]
Hydroxide (OH⁻) NaOH or KOH (aq.), heat(S)-2-Hydroxybutyric AcidInversion (Sₙ2)Synthesis of chiral α-hydroxy acids[12][13]
Cyanide (CN⁻) NaCN or KCN in DMSO(S)-2-Cyanobutanoic AcidInversion (Sₙ2)Intermediate for dicarboxylic acids[16][17]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic utility of this compound as a starting point for various chiral molecules.

Synthetic_Pathways start This compound azide (S)-2-Azidobutyric Acid start->azide  + NaN₃ (Sₙ2 Inversion) amine (S)-2-Aminobutyric Acid start->amine  + xs. NH₃ (Sₙ2 Inversion) hydroxy (S)-2-Hydroxybutyric Acid start->hydroxy  + NaOH, H₃O⁺ (Sₙ2 Inversion)

Figure 2: Synthetic pathways from this compound.

Conclusion

This compound is a powerful and versatile chiral precursor. Its reactions with nucleophiles are governed by the Sₙ2 mechanism, which reliably proceeds with inversion of stereochemistry. This predictability is paramount in modern organic synthesis, where precise control over molecular chirality is essential for function. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to effectively utilize this key intermediate in the creation of complex, enantiomerically pure molecules.

References

Application Note: Comprehensive Analytical Strategies for the Characterization of (R)-2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Chlorobutyric acid is a chiral building block of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry at the C2 position is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are imperative for confirming the structural identity, chemical purity, and, most importantly, the enantiomeric purity of this compound. This application note provides a comprehensive guide to the key analytical techniques, offering both the theoretical basis and practical, field-tested protocols for researchers and quality control scientists.

Introduction: The Importance of Chiral Analysis

Chirality is a fundamental property in drug development, with estimates suggesting that over half of all currently marketed drugs are chiral compounds.[1] The two enantiomers (non-superimposable mirror images) of a chiral molecule can have distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[1][2]

This compound (CAS: 54053-45-1)[3][4] serves as a key intermediate where the stereocenter must be rigorously controlled. This guide details a multi-faceted analytical approach, combining spectroscopic methods for structural verification with chiroptical and chromatographic techniques for definitive enantiomeric purity assessment.

Overall Analytical Workflow

A systematic approach is essential for the complete characterization of this compound. The workflow begins with confirming the molecule's fundamental structure and purity, followed by specific methods to quantify its chiral integrity.

G cluster_0 PART 1: Structural & Purity Verification cluster_1 PART 2: Enantiomeric Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation MS Mass Spectrometry (MS) Molecular Weight Verification IR Infrared (IR) Spectroscopy Functional Group ID Purity Assay by Titration / GC Chemical Purity (%) Polarimetry Polarimetry Bulk Enantiomeric Excess (e.e.) Purity->Polarimetry Proceed if Chemically Pure HPLC Chiral HPLC Direct Enantiomer Separation & Quantification GC Chiral GC (after Derivatization) High-Resolution Enantiomer Separation

Figure 1: Recommended workflow for comprehensive analysis of this compound.

Part 1: Spectroscopic & General Purity Methods

These methods confirm that the compound is indeed 2-Chlorobutyric acid and assess its overall chemical purity before proceeding to the more nuanced chiral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy provides unambiguous proof of the molecular structure by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum reveal the connectivity of atoms.[5]

  • ¹H NMR Spectrum: For 2-Chlorobutyric acid, the spectrum is expected to show a triplet for the methyl (CH₃) protons, a multiplet for the methylene (CH₂) protons, a triplet for the methine (CH) proton, and a broad singlet for the carboxylic acid (COOH) proton.[5]

  • ¹³C NMR Spectrum: The spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule.[6]

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.

  • Acquire the spectrum on a 400 MHz or higher spectrometer for optimal resolution.

Mass Spectrometry (MS)

Principle of Causality: MS is used to determine the molecular weight of the analyte by ionizing the molecule and measuring its mass-to-charge ratio (m/z).[7] This technique provides definitive confirmation of the molecular formula (C₄H₇ClO₂).[8][9]

  • Expected Mass: The molecular weight is 122.55 g/mol .[10] In mass spectrometry, one would look for the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, considering the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Protocol: GC-MS Analysis (after derivatization)

  • Prepare a derivatized sample as described in the Chiral GC section (Section 4.3) to improve volatility.

  • Inject 1 µL of the derivatized sample into a GC-MS system.

  • Use a standard non-polar GC column (e.g., DB-1 or DB-5).

  • Set the MS to scan a mass range of m/z 40-200.

  • Analyze the resulting spectrum for the parent ion and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

Principle of Causality: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[9] For 2-Chlorobutyric acid, key absorptions include the very broad O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, and the C-Cl stretch.[10]

Protocol: Neat Sample Analysis

  • Place one drop of the liquid 2-Chlorobutyric acid sample directly onto the crystal of an ATR-FTIR spectrometer.

  • Alternatively, place a drop between two NaCl or KBr salt plates.

  • Acquire the spectrum over the range of 4000-600 cm⁻¹.

  • Correlate the observed absorption bands with known functional group frequencies.

Functional GroupTypical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (very broad)
C=O (Carbonyl)1700-1725
C-Cl (Alkyl Halide)600-800

Table 1: Key IR absorption frequencies for 2-Chlorobutyric Acid.

Part 2: Enantiomeric Purity Determination

This is the most critical phase of analysis for a chiral molecule. These methods either measure a bulk property related to chirality or physically separate the enantiomers for individual quantification.

Polarimetry

Principle of Causality: Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[2] Each enantiomer rotates light by an equal magnitude but in opposite directions. The measured optical rotation is directly proportional to the concentration of the chiral substance and can be used to determine the enantiomeric excess (e.e.), a measure of optical purity.[1][11]

Protocol: Measurement of Specific Rotation

  • Calibration: Calibrate the polarimeter using a certified quartz plate or a blank solvent cell.

  • Sample Preparation: Prepare a solution of this compound of a precisely known concentration (c), typically in g/mL, using a suitable achiral solvent (e.g., ethanol or chloroform).

  • Measurement: Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the solution. Ensure no air bubbles are present.

  • Record Rotation: Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ), usually the sodium D-line (589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula:

    • [α]Tλ = α / (l × c)

  • Enantiomeric Excess (e.e.) Calculation:

    • % e.e. = ([α]observed / [α]pure enantiomer) × 100

Trustworthiness: This method is a rapid and cost-effective way to assess enantiomeric purity. However, its accuracy depends on the precision of the concentration measurement and the known specific rotation of the pure enantiomer. It provides a bulk measurement and cannot detect trace chiral impurities that may also be optically active.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Causality: Chiral HPLC is the gold standard for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers.[12] The difference in the stability of these complexes leads to different retention times, allowing for their separation and individual quantification.[13][14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating acidic compounds like 2-Chlorobutyric acid.

G cluster_0 Chiral HPLC Separation Principle cluster_1 Differential Interaction start Racemic Mixture (R)- and (S)-enantiomers column Chiral Stationary Phase (CSP) Forms transient diastereomeric complexes start->column R_complex (R)-Enantiomer-CSP Complex (e.g., More Stable) column->R_complex Stronger Interaction S_complex (S)-Enantiomer-CSP Complex (e.g., Less Stable) column->S_complex Weaker Interaction separation Separated Enantiomers Different Retention Times R_complex->separation Elutes Later S_complex->separation Elutes Earlier detector UV Detector Quantification by Peak Area separation->detector

Figure 2: Mechanism of enantiomer separation on a Chiral Stationary Phase (CSP) in HPLC.

Protocol: Direct Enantioseparation by Chiral HPLC

  • Column Selection: A polysaccharide-based column such as a Chiralpak® AD-H or Chiralcel® OD-H is a strong starting point.

  • Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase is a mixture of n-Hexane and a polar modifier like 2-Propanol (Isopropanol), with a small amount of an acidic additive like Trifluoroacetic Acid (TFA) to improve peak shape. A starting condition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrument Setup & Run:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (where the carboxylic acid chromophore absorbs).

  • Data Analysis:

    • Integrate the peak areas for the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric purity (% e.e.) using the formula:

      • % e.e. = [(AreaR - AreaS) / (AreaR + AreaS)] × 100

Trustworthiness: This method provides a direct visualization and quantification of both enantiomers, making it highly reliable and accurate. It is considered a self-validating system as the presence of the undesired enantiomer is explicitly shown. Method validation should include assessments of linearity, precision, and limits of detection/quantification.[15]

Chiral Gas Chromatography (GC)

Principle of Causality: For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity. Similar to HPLC, it uses a capillary column coated with a chiral stationary phase (often a cyclodextrin derivative) to separate enantiomers.[16] However, carboxylic acids have low volatility and exhibit poor peak shape due to intermolecular hydrogen bonding. Therefore, derivatization to a more volatile ester form is a mandatory prerequisite for successful analysis.[17]

G start This compound (Non-volatile, Polar) derivatization Step 1: Derivatization (e.g., Esterification with BF₃/Methanol) Forms volatile methyl ester start->derivatization gc Step 2: Chiral GC Injection Volatile derivative enters GC system derivatization->gc column Step 3: Separation On Chiral GC Column (e.g., β-cyclodextrin phase) gc->column detection Step 4: Detection (FID/MS) Quantification of separated enantiomers column->detection

Figure 3: Workflow for Chiral GC analysis, highlighting the essential derivatization step.

Protocol: Chiral GC via Methyl Ester Derivatization

  • Derivatization (Esterification):

    • Place ~10 mg of this compound into a reaction vial.

    • Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃/Methanol).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial, add 1 mL of water and 1 mL of hexane.

    • Vortex vigorously to extract the methyl 2-chlorobutyrate derivative into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

  • Column Selection: A cyclodextrin-based chiral capillary column, such as a Chirasil-DEX CB or similar, is recommended.[16]

  • Instrument Setup & Run:

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 230 °C.

    • Detector (FID) Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Data Analysis: Calculate % e.e. from the integrated peak areas of the two enantiomeric ester peaks, as described in the HPLC section.

Trustworthiness: The key to a trustworthy result lies in ensuring the derivatization reaction does not cause racemization (loss of stereochemical integrity). This should be verified by running a sample of known high enantiomeric purity and confirming that the purity is maintained after the derivatization and analysis process.

Conclusion

The robust characterization of this compound requires a combination of analytical techniques. Spectroscopic methods (NMR, MS, IR) are essential for confirming the chemical identity and structure. For the critical determination of enantiomeric purity, chiral chromatography (HPLC or GC) is the definitive method, providing direct separation and quantification of both enantiomers. Polarimetry serves as a rapid, complementary technique for assessing bulk optical purity. By following the protocols outlined in this guide, researchers and drug development professionals can confidently ascertain the quality and chiral integrity of this important synthetic intermediate.

References

High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Separation of 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) and agrochemicals is a critical determinant of their pharmacological and toxicological profiles. 2-Chlorobutyric acid is a key chiral building block used in the synthesis of numerous such compounds.[1][2] Consequently, robust analytical methods for resolving its enantiomers, (R)- and (S)-2-chlorobutyric acid, are essential for quality control, process monitoring, and regulatory compliance. This application note presents a detailed protocol for the direct chiral separation of 2-chlorobutyric acid enantiomers using High-Performance Liquid Chromatography (HPLC). The method leverages a quinine-based anion-exchange chiral stationary phase (CSP), which provides excellent enantioselectivity and resolution for acidic compounds through a multi-modal interaction mechanism.

Principle of the Chiral Separation

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the creation of a chiral environment within the chromatographic system.[3] This is typically achieved by using a chiral stationary phase (CSP), a chiral mobile phase additive, or by pre-column derivatization with a chiral reagent.[4][5] For acidic analytes like 2-chlorobutyric acid, direct separation on a CSP is often the most efficient and preferred approach, as it avoids the complexities and potential side reactions associated with derivatization.[6]

This method employs a weak anion-exchange CSP, specifically a quinine-derived selector. The fundamental principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers of 2-chlorobutyric acid and the chiral selector immobilized on the stationary phase. The enantiorecognition mechanism is governed by several simultaneous interactions:

  • Ionic Interaction (Ion-Exchange): The primary interaction is an ionic bond between the deprotonated carboxylate group of the analyte (the anion) and the protonated tertiary nitrogen on the quinuclidine moiety of the quinine selector (the cation).[7][8] The mobile phase is weakly acidic to ensure the analyte is anionic and the selector is cationic.

  • Hydrogen Bonding: Additional stability and selectivity are conferred by hydrogen bonds that can form between the analyte and other functional groups on the chiral selector.

  • Steric Interactions: The distinct three-dimensional arrangement of each enantiomer results in different steric hindrances as they approach the chiral selector, leading to one diastereomeric complex being more stable than the other.

The difference in the stability of these transient complexes causes one enantiomer to be retained longer on the column, thus enabling their separation.[7]

Experimental Workflow

The overall workflow for the chiral analysis of 2-chlorobutyric acid is straightforward, involving sample preparation, HPLC analysis, and data processing.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample Sample Preparation (Dissolve racemate in mobile phase) prep_system HPLC System Equilibration prep_sample->prep_system prep_mobile Mobile Phase Preparation (MeOH with additives) prep_mobile->prep_system inject Inject Sample prep_system->inject separate Isocratic Elution (Chiral Anion-Exchange Column) inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Resolution (Rs) & Enantiomeric Excess (% ee) integrate->calculate report Generate Report calculate->report

Caption: Workflow for Chiral HPLC Analysis of 2-Chlorobutyric Acid.

Detailed Experimental Protocol

  • Instrumentation:

    • HPLC system with a pump capable of delivering isocratic flow, a UV/Vis detector, an autosampler, and a column thermostat.

    • Chromatography Data System (CDS) for data acquisition and analysis.

  • Chiral Column:

    • CHIRALPAK® QN-AX (or equivalent quinine-based weak anion-exchange CSP)

    • Dimensions: 150 mm x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • Methanol (HPLC Grade)

    • Acetic Acid (Glacial, ACS Grade)

    • Ammonium Acetate (HPLC Grade)

    • (±)-2-Chlorobutyric Acid (Racemic standard, ≥98% purity)[9]

    • (R)-2-Chlorobutyric Acid (Enantiomeric standard, ≥98% purity, for peak identification)

    • Water (Deionized, 18.2 MΩ·cm)

  • Mobile Phase Preparation:

    • Prepare a stock solution of 100 mM Ammonium Acetate in Methanol.

    • Prepare a stock solution of 200 mM Acetic Acid in Methanol.

    • For 1 liter of mobile phase, combine the following:

      • ~950 mL of HPLC grade Methanol.

      • 25 mL of the 100 mM Ammonium Acetate stock.

      • 25 mL of the 200 mM Acetic Acid stock.

    • Adjust the final volume to 1000 mL with Methanol.

    • The final mobile phase composition is Methanol / Acetic Acid / Ammonium Acetate (5 mM / 2.5 mM).

    • Sonicate the mobile phase for 15 minutes to degas before use.

  • Sample Preparation (Standard Solution):

    • Accurately weigh 10 mg of (±)-2-chlorobutyric acid.

    • Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final working concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

The chromatographic parameters should be set as follows. It is crucial to equilibrate the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.

ParameterCondition
Column CHIRALPAK® QN-AX, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate (5mM / 2.5mM)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Before analyzing samples, perform at least five replicate injections of the racemic standard solution. The system is deemed suitable for use if the resolution (Rs) between the two enantiomer peaks is greater than 1.5.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the (R)- and (S)-2-chlorobutyric acid enantiomers is expected. The chromatogram will show two distinct, well-resolved peaks. Peak identification can be confirmed by injecting a solution of the pure (R)-enantiomer standard.

  • Mobile Phase: Methanol is a versatile polar organic solvent for anion-exchange CSPs.[7] The addition of acetic acid and ammonium acetate creates a buffered system that controls the ionization state of both the analyte and the chiral selector, which is paramount for the ion-exchange mechanism to function reproducibly.[8]

  • Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency. Anion-exchange CSPs can exhibit slower mass transfer kinetics, so reducing the flow rate can sometimes improve resolution further if needed.[8]

  • Temperature: A constant temperature of 25 °C is maintained to ensure reproducible retention times and selectivity.

  • Detection Wavelength: 210 nm is chosen as carboxylic acids exhibit absorbance in the low UV range.

The following table summarizes the expected chromatographic performance.

ParameterExpected Value
Retention Time, Enantiomer 1 (t_R1)~6.5 min
Retention Time, Enantiomer 2 (t_R2)~8.0 min
Capacity Factor (k') - Enantiomer 1~2.1
Capacity Factor (k') - Enantiomer 2~2.8
Selectivity Factor (α = k'2 / k'1)~1.35
Resolution (Rs)> 2.0

Note: Absolute retention times may vary depending on the specific column batch, system dead volume, and mobile phase preparation.

Conclusion

The method described provides a robust, reliable, and direct approach for the chiral separation of 2-chlorobutyric acid enantiomers. The use of a quinine-based anion-exchange chiral stationary phase offers high selectivity and resolution without the need for derivatization. This protocol is well-suited for quality control in pharmaceutical and agrochemical industries, as well as for research applications requiring the determination of enantiomeric purity.

References

GC-MS Analysis of (R)-2-Chlorobutyric Acid Esters: A Comprehensive Protocol for Enantioselective Quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomeric purity of chiral molecules is a critical parameter in drug development and chemical synthesis, as enantiomers often exhibit different pharmacological and toxicological profiles. (R)-2-Chlorobutyric acid is a chiral building block whose enantiomeric excess must be rigorously controlled. This application note provides a detailed, field-proven guide for the enantioselective analysis of this compound and its esters using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind sample preparation, derivatization strategies, the selection of chiral stationary phases, and method validation. The protocols herein are designed to be self-validating, ensuring robust and reliable results for researchers in pharmaceutical and chemical analysis.

Introduction: The Imperative of Chiral Separation

Molecules with one or more chiral centers can exist as non-superimposable mirror images called enantiomers.[1] While they share identical physical properties like boiling point and density, their biological activities can differ dramatically.[1] this compound is a valuable chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the ability to accurately quantify its enantiomeric purity, and that of its subsequent ester forms, is paramount for ensuring product quality, safety, and efficacy.

Gas chromatography (GC) is an ideal technique for analyzing volatile and semi-volatile compounds. However, standard GC columns cannot resolve enantiomers. The solution lies in chiral chromatography, which employs a chiral stationary phase (CSP) to differentiate between the enantiomers.[1][2] The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[3] These complexes have different thermodynamic stabilities, leading to different retention times and thus, separation.[3]

This guide provides two primary protocols:

  • Direct analysis of volatile esters of this compound.

  • Indirect analysis of this compound following derivatization to a volatile ester.

Foundational Principles: Why This Method Works

The Necessity of Derivatization for Carboxylic Acids

Free carboxylic acids like 2-chlorobutyric acid are polar and contain an active hydrogen atom in the carboxyl group.[4] These characteristics cause several problems in GC analysis:

  • Low Volatility: The molecules tend to hydrogen bond, raising their boiling points and making them difficult to vaporize in the GC inlet.

  • Poor Peak Shape: The active hydrogen can interact with active sites in the GC system (e.g., inlet liner, column), leading to broad, tailing peaks and poor reproducibility.[4]

Derivatization is a chemical modification process that converts the polar carboxyl group into a less polar, more volatile functional group, typically an ester.[4][5] This process masks the active hydrogen, improving volatility and chromatographic performance, which enhances peak symmetry, sensitivity, and separation.[5] Common derivatization approaches include alkylation (forming simple esters) and silylation.[4]

The Mechanism of Chiral Recognition

The "magic" of enantioselective GC happens within the chiral stationary phase. Cyclodextrin-based columns are widely used and highly effective.[3][6] Cyclodextrins are chiral, bucket-shaped macromolecules. Enantiomers can enter the cyclodextrin cavity, forming inclusion complexes. The differential interaction—based on hydrogen bonding, dipole-dipole interactions, and steric fit—between each enantiomer and the chiral selector results in one being retained longer than the other.[2][3][7]

Experimental Protocols

This section provides detailed, step-by-step methodologies. It is crucial to use high-purity, chromatography-grade solvents and reagents for all procedures.[8][9]

Materials and Reagents
  • This compound standard (Purity ≥98%)

  • (S)-2-Chlorobutyric acid standard (for racemic mixture preparation)

  • Methanol (Anhydrous, ≥99.8%)

  • Acetyl Chloride or Thionyl Chloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl Acetate (GC grade)

  • Dichloromethane (GC grade)[8]

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Sample Vials (2 mL, glass, with PTFE-lined caps)[8]

Protocol 1: Sample Preparation via Esterification (Alkylation)

This protocol is for analyzing this compound by converting it into its methyl ester.

  • Sample Weighing: Accurately weigh approximately 10 mg of the 2-chlorobutyric acid sample into a 10 mL vial.

  • Solvent Addition: Add 2 mL of anhydrous methanol.

  • Catalyst Addition: (Caution: Perform in a fume hood) Slowly add 200 µL of acetyl chloride dropwise while gently swirling the vial. This in situ generates HCl, which catalyzes the esterification.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Neutralization & Extraction: After cooling to room temperature, add 2 mL of deionized water and 2 mL of ethyl acetate. Vortex for 1 minute.

  • Phase Separation: Allow the layers to separate. The top organic layer contains the 2-chlorobutyric acid methyl ester.

  • Drying: Carefully transfer the top organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Final Sample: Transfer the dried organic extract to a 2 mL GC vial for analysis.

Protocol 2: Sample Preparation via Silylation

This is an alternative derivatization for rapid analysis. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group.

  • Sample Preparation: Place 1 mg of the 2-chlorobutyric acid sample in a GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

  • Reagent Addition: Add 100 µL of ethyl acetate and 100 µL of BSTFA (+1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS.

GC-MS Instrumentation and Method

The following parameters provide a robust starting point and should be optimized for your specific instrumentation and application.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Containing This compound Extract Extraction (if in matrix) Sample->Extract Deriv Derivatization (Esterification or Silylation) Extract->Deriv GCMS GC-MS Injection & Separation on Chiral Column Deriv->GCMS Detect Mass Spectrometry Detection (Scan or SIM) GCMS->Detect Process Peak Integration & Identification Detect->Process Quant Enantiomeric Excess (%ee) Calculation Process->Quant Report Final Report Quant->Report

Caption: Overall workflow for the GC-MS analysis of this compound.

Parameter Recommended Setting Rationale & Expert Insight
GC System Agilent 8890 GC or equivalentA modern GC system provides excellent electronic pneumatic control for stable retention times.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer is sufficient for this analysis.[6]
GC Column Cyclodextrin-based Chiral Capillary Column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film)This phase type is well-documented for separating chiral compounds, including halogenated acids and esters.[1][6]
Carrier Gas HeliumProvides good efficiency and is inert. Set to a constant flow rate of 1.2 mL/min.
Inlet Split/SplitlessUse Splitless mode for trace analysis to maximize sensitivity. Use Split mode (e.g., 50:1) for higher concentration samples to prevent column overload.
Inlet Temp. 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Vol. 1 µLA standard volume to avoid overloading the column and ion source.
Oven Program Start at 60°C (hold 2 min), ramp at 5°C/min to 180°C, hold for 5 min.[6]The initial hold allows for solvent focusing. The slow ramp rate is critical for achieving baseline resolution of the enantiomers.
MS Transfer Line 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Impact (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230°CA standard temperature that balances ionization efficiency and minimizes thermal degradation.
Acquisition Mode Full Scan (m/z 40-250) & SIMFull Scan is used for initial method development to identify peaks and confirm fragmentation patterns. Selected Ion Monitoring (SIM) is used for quantitative analysis to maximize sensitivity by monitoring only characteristic ions.

Data Analysis and Interpretation

Peak Identification

A racemic standard (a 50:50 mixture of R and S enantiomers) must be analyzed first to determine the retention times (t_R) for each enantiomer and to confirm the column's ability to separate them. The identity of each peak is confirmed by its mass spectrum.

Mass Fragmentation Pattern

The mass spectrum of a derivatized 2-chlorobutyric acid ester will show characteristic fragments. The most important fragmentation pathway for esters is the alpha-cleavage of the C-O bond, which results in a stable acylium ion (R-CO⁺).[11][12]

Derivatization Chemistry Visualization

Caption: Common derivatization reactions for GC-MS analysis of carboxylic acids.

Expected Mass Fragments (Methyl Ester Derivative)

m/z Value Proposed Fragment Significance
136 / 138[M]⁺ (Molecular Ion)Confirms the molecular weight. The M+2 peak at 138 (approx. 1/3 the intensity of 136) is the characteristic isotopic signature of one chlorine atom.
105 / 107[M - OCH₃]⁺Loss of the methoxy group, forming the key acylium ion. This is often a prominent peak.[11]
77[C₃H₄Cl]⁺Result of further fragmentation after loss of CO.
59[COOCH₃]⁺Fragment corresponding to the ester functional group.
Quantification and Enantiomeric Excess (%ee)

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

%ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Where:

  • Area_major is the peak area of the desired (R)-enantiomer.

  • Area_minor is the peak area of the undesired (S)-enantiomer.

Method Validation

For use in regulated environments, the analytical method must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH).[13]

Typical Method Validation Parameters

Parameter Definition Typical Acceptance Criterion
Specificity The ability to assess the analyte unequivocally in the presence of other components.Baseline resolution (R_s > 1.5) between enantiomer peaks and from any matrix interferences.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Precision The closeness of agreement among a series of measurements.Relative Standard Deviation (%RSD) ≤ 5% for the minor enantiomer area.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 85-115% for spiked samples.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10, with acceptable precision and accuracy.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the enantioselective analysis of this compound esters by GC-MS. By understanding the principles of derivatization and chiral separation, and by implementing the detailed protocols for sample preparation, chromatography, and data analysis, researchers can achieve accurate and reliable quantification of enantiomeric purity. The inclusion of system suitability checks and a robust method validation strategy ensures that the data generated is trustworthy and fit for purpose in demanding applications such as pharmaceutical development and quality control.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-2-Chlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-2-Chlorobutanoic Acid. This resource is designed for researchers, scientists, and drug development professionals who are working with this critical chiral intermediate. As a key building block in the synthesis of pharmaceuticals like Idelalisib, achieving high enantiomeric purity is paramount for efficacy and safety.[1][2] This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format with detailed troubleshooting protocols.

Section 1: Foundational Knowledge & Pre-Purification Checks

Before embarking on any purification protocol, a thorough understanding of the material's properties and the likely impurity profile is essential. This initial assessment dictates the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Chlorobutanoic Acid that I need to consider?

A1: Understanding the fundamental properties is crucial for handling, safety, and designing purification methods. The racemic mixture and the individual enantiomers share most physical properties, except for their interaction with polarized light.

Table 1: Physicochemical Properties of 2-Chlorobutanoic Acid

PropertyValueSourceSignificance for Purification
Molecular Formula C₄H₇ClO₂[3]Foundational for all stoichiometric calculations.
Molecular Weight ~122.55 g/mol [1][4]Essential for preparing solutions and calculating yields.
Appearance Colorless to pale yellow liquid[3]A dark color may indicate significant impurities or degradation.
Boiling Point ~203.2 °C @ 760 mmHg[1]Useful for purification by fractional distillation from non-volatile or much lower-boiling impurities.
pKa ~2.84[5]Its acidic nature is the basis for diastereomeric salt formation and dictates pH control in reversed-phase HPLC.
Solubility Soluble in organic solvents (alcohols, ethyl acetate); limited water solubility.[3]Critical for selecting solvents for crystallization, extraction, and chromatography.

Q2: What are the common impurities I might encounter in my crude (R)-2-Chlorobutanoic Acid?

A2: The impurity profile depends heavily on the synthetic route. Common impurities include:

  • The undesired (S)-enantiomer: This is the primary impurity to be removed to achieve high enantiomeric excess (e.e.).

  • Unreacted starting materials: For instance, if synthesized from butyric acid, residual butyric acid may be present.[6]

  • Solvents: Residual solvents from the reaction or workup.

  • Byproducts of chlorination: Over-chlorinated or isomeric products.

  • Water: Can interfere with certain analytical techniques and impact crystallization.[7]

Initial Assessment Workflow

Before selecting a primary purification method, a systematic evaluation of the crude material is necessary. This workflow helps in making an informed decision.

G cluster_0 Initial Crude Material Assessment cluster_1 Purification Strategy Selection start Crude (R)-2-Chlorobutanoic Acid analysis Analyze Crude Sample: 1. Achiral GC/HPLC for chemical purity 2. Chiral GC/HPLC for initial e.e. start->analysis decision Purity Acceptable? analysis->decision chem_impure Chemical Purity < 95%? decision->chem_impure No ee_low Enantiomeric Excess (e.e.) < 98%? decision->ee_low Yes (Chemically Pure) chem_impure->ee_low No distill Fractional Distillation (to remove non-chiral impurities) chem_impure->distill Yes chiral_res Chiral Resolution (Crystallization or Chromatography) ee_low->chiral_res Yes final_product High-Purity Product ee_low->final_product No distill->analysis Re-analyze chiral_res->analysis Post-purification analysis

Caption: Workflow for assessing crude material and selecting a purification strategy.

Section 2: Purification via Diastereomeric Salt Crystallization

This classical method is one of the most common and cost-effective techniques for resolving racemic acids on a large scale.[8] It relies on reacting the racemic acid with a chiral base (the resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized.[8]

Troubleshooting Guide & FAQs

Q1: My diastereomeric salt is "oiling out" instead of crystallizing. What's wrong and how can I fix it?

A1: "Oiling out" occurs when the salt comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem.

  • Causality: The solubility of the salt at the crystallization temperature is too high, or the solution is too supersaturated. The temperature may be above the melting point of the salt in that specific solvent.

  • Troubleshooting Steps:

    • Reduce Temperature: Try cooling the solution more slowly and to a lower temperature.

    • Add More Solvent: The solution may be too concentrated. Add small amounts of the solvent to dilute the mixture slightly.

    • Change the Solvent System: This is the most effective solution. The ideal solvent should dissolve the salt when hot but have very low solubility when cold. Experiment with solvent systems of different polarities. Sometimes adding a less polar co-solvent (an anti-solvent) can induce crystallization.

    • Seed the Solution: If you have a small crystal of the desired diastereomeric salt, adding it to the supersaturated solution can initiate crystallization.

Q2: After crystallization and liberation of the acid, the enantiomeric excess (e.e.) is very low. What should I do?

A2: Low e.e. indicates poor discrimination between the two diastereomeric salts during crystallization.

  • Causality: The solubilities of the two diastereomeric salts in your chosen solvent are too similar. The less soluble salt may be precipitating with the more soluble one trapped in the crystal lattice.

  • Troubleshooting Steps:

    • Recrystallize: A single crystallization is often not enough. Perform a second or even third recrystallization of the salt. This is the most common way to upgrade enantiomeric purity.

    • Optimize the Solvent: As with "oiling out," the solvent is critical. A different solvent may provide a much larger difference in solubility between the diastereomers.

    • Change the Resolving Agent: Not all chiral bases are equally effective. If optimization fails, you must screen other resolving agents. Common choices for acidic compounds include chiral amines like (R)- or (S)-1-phenylethylamine, ephedrine, or brucine.[8]

Q3: How do I choose the right chiral resolving agent and solvent?

A3: This process is often empirical, but can be guided by literature and experimentation.

  • Causality: Successful resolution depends on forming a stable, crystalline salt with a significant solubility difference between the two diastereomers. This is governed by complex intermolecular forces.

  • Protocol: Screening for a Resolving Agent & Solvent

    • Literature Search: Look for resolutions of structurally similar acids.

    • Small-Scale Screening:

      • In separate small test tubes, dissolve ~100 mg of your racemic 2-chlorobutanoic acid in a few different solvents (e.g., ethanol, methanol, acetone, ethyl acetate).

      • Add a stoichiometric equivalent (0.5 eq, since you are resolving a racemate) of a chosen chiral base to each tube.

      • Warm gently to dissolve, then allow to cool slowly to room temperature and then in an ice bath.

      • Observe which combinations produce a crystalline precipitate.

    • Analyze the Result: Filter the crystals, wash with a small amount of cold solvent, and liberate the free acid (e.g., by acidifying with HCl and extracting). Analyze the e.e. of the resulting acid to see which combination gave the best separation.

G cluster_oil Troubleshooting 'Oiling Out' cluster_ee Troubleshooting Low e.e. cluster_no_xtal Troubleshooting No Crystals start Crystallization Attempt result Result? start->result oil Salt 'Oils Out' result->oil Liquid Phase low_ee Low Enantiomeric Excess (e.e.) result->low_ee Poor Purity no_xtal No Crystals Form result->no_xtal Clear Solution success Successful Crystallization result->success Solid Crystals oil_1 1. Cool slower / to lower temp oil->oil_1 ee_1 1. Recrystallize the salt low_ee->ee_1 no_xtal_1 1. Concentrate solution (remove solvent) no_xtal->no_xtal_1 oil_2 2. Add more solvent (dilute) oil_1->oil_2 oil_3 3. Change solvent / add anti-solvent oil_2->oil_3 ee_2 2. Screen for a better solvent ee_1->ee_2 ee_3 3. Screen for a new resolving agent ee_2->ee_3 no_xtal_2 2. Cool to lower temperature no_xtal_1->no_xtal_2 no_xtal_3 3. Scratch inside of flask no_xtal_2->no_xtal_3 no_xtal_4 4. Add a seed crystal no_xtal_3->no_xtal_4

Caption: Decision tree for troubleshooting diastereomeric salt crystallization.

Section 3: Purification via Chiral Chromatography (HPLC/SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative tools for separating enantiomers.[9][] These methods utilize a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Troubleshooting Guide & FAQs

Q1: I'm screening columns but I see no separation (a single peak) for my enantiomers. What's my next step?

A1: This is a common starting point. Achieving chiral separation requires finding the right combination of a CSP and a mobile phase.

  • Causality: The chosen CSP does not have the right chiral recognition mechanism for your molecule, or the mobile phase is preventing the necessary interactions from occurring.

  • Troubleshooting Steps:

    • Consult Column Selection Guides: CSP manufacturers provide guides that suggest columns based on the functional groups of your analyte. For a carboxylic acid, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs are excellent starting points.[11]

    • Change the Mobile Phase Mode: If you are using Normal Phase (NP), try Polar Organic Mode (POM) or Reversed Phase (RP). The interactions governing separation are completely different in these modes.[12]

    • Add a Modifier: The acidic nature of your compound is key. In NP or POM, adding a small amount of an acid (like 0.1% trifluoroacetic acid, TFA, or acetic acid) is often required to get good peak shape and achieve separation for acidic analytes.[11] In RP, you must control the pH with a buffer.

    • Screen Different Columns: There is no universal chiral column. A systematic screening of 3-5 columns with different selectors is standard practice.[11]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape compromises resolution and quantification. For acidic analytes, this is often due to unwanted secondary interactions with the stationary phase.

  • Causality: The highly polar carboxylic acid group can interact strongly and non-specifically with active sites (like residual silanols) on the silica support of the CSP, leading to tailing. The analyte may also be interacting with the column in multiple ways.

  • Troubleshooting Steps:

    • Add an Acidic Modifier: This is the most important step. Adding 0.1% - 0.5% TFA or acetic acid to your mobile phase will protonate the active sites on the column and ensure your analyte is in a single, protonated state, leading to sharper peaks.[11]

    • Optimize Modifier Concentration: Too little modifier won't be effective; too much can alter retention and selectivity. Titrate the concentration to find the optimal level.

    • Check for Column Overload: Injecting too much sample can cause broad, fronting, or tailing peaks. Reduce the injection volume or sample concentration.[11]

    • Lower the Temperature: Reducing the column temperature can sometimes sharpen peaks by slowing down the kinetics of interaction, though it may also increase retention time.[11]

Q3: I have partial separation, but the resolution (Rs) is less than 1.5. How can I improve it?

A3: This is an excellent starting point! Now you need to optimize the method to achieve baseline separation (Rs ≥ 1.5).

  • Causality: The difference in interaction energy between the two enantiomers and the CSP is small. You need to adjust the chromatographic conditions to amplify this difference.

  • Troubleshooting Steps:

    • Adjust Modifier Strength: The percentage of the polar modifier (e.g., isopropanol in hexane for NP) has a huge impact on selectivity. Vary the percentage in small increments (e.g., from 10% to 15% to 20%). A lower percentage usually increases retention and often improves resolution, but not always.

    • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol, or vice-versa, can dramatically change the selectivity.

    • Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can improve resolution.

    • Decrease Temperature: Lowering the temperature often enhances the enantioselectivity of the CSP, leading to better resolution. Try running at 15°C or 20°C instead of ambient temperature.

Table 2: Recommended Starting Conditions for Chiral HPLC Screening

ModeChiral Stationary Phase (CSP) TypeMobile PhaseModifier
Normal Phase (NP) Polysaccharide (e.g., CHIRALPAK® IA)n-Hexane / Isopropanol (90:10)0.1% Trifluoroacetic Acid (TFA)
Polar Organic (PO) Polysaccharide, Macrocyclic GlycopeptideAcetonitrile / Methanol (95:5)0.1% Acetic Acid / 0.1% Triethylamine
Reversed Phase (RP) Macrocyclic Glycopeptide, PolysaccharideWater / Acetonitrile (50:50)20mM Ammonium Acetate Buffer (pH 4.5)

Note: For acidic analytes like 2-chlorobutanoic acid, basic modifiers like triethylamine are generally not used unless the analyte is amphoteric.

Section 4: Alternative & Complementary Techniques

Q1: When should I consider chemical derivatization for purification?

A1: Derivatization is a powerful strategy when direct methods are challenging or for analytical confirmation. You convert the enantiomers into a pair of diastereomers by reacting the carboxylic acid with a chiral auxiliary (e.g., a chiral alcohol or amine).[13][14]

  • Rationale: Diastereomers have different physical properties and can be separated on standard, inexpensive achiral silica gel chromatography, which is often easier and cheaper than preparative chiral HPLC.[13]

  • When to Use:

    • When you lack access to a wide range of chiral HPLC columns.

    • For large-scale purification where diastereomeric crystallization is problematic but achiral chromatography is feasible.

    • For analytical purposes to create derivatives that are easier to detect or separate by GC.[14]

  • Key Consideration: The derivatization reaction must proceed to completion without causing racemization of the starting material, and the chiral auxiliary must be easily removable afterwards to recover your pure (R)-2-Chlorobutanoic Acid.

Q2: Can I use fractional distillation for purification?

A2: Yes, but its role is limited.

  • For Chemical Purity: Fractional distillation is an excellent method to remove non-chiral impurities that have a significantly different boiling point from 2-chlorobutanoic acid (BP ~203 °C).[1][6] For example, you can use it to remove low-boiling solvents or high-boiling reaction byproducts from the initial racemic mixture before attempting chiral resolution.

  • For Enantiomeric Purification: Fractional distillation cannot separate enantiomers. Enantiomers have identical boiling points, so they will co-distill. You must use a chiral technique (crystallization, chromatography) to resolve the enantiomers.

References

preventing racemization during (R)-2-Chlorobutyric Acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with (R)-2-Chlorobutyric Acid. This guide is designed to provide in-depth, practical solutions to common challenges, with a primary focus on maintaining the stereochemical integrity of your chiral starting material. Preventing racemization is critical for ensuring the efficacy and safety of downstream pharmaceutical products. This resource combines mechanistic explanations with actionable troubleshooting protocols to help you achieve optimal, enantiopure results.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern when working with this compound?

A1: Racemization is the process where an enantiomerically pure substance, like this compound, converts into a mixture containing equal amounts of both enantiomers ((R) and (S)), resulting in an optically inactive racemic mixture.[1][2] This is a significant issue in drug development because often only one enantiomer is therapeutically active, while the other may be inactive or even cause harmful side effects.[3] Preserving the 'R' configuration of your 2-chlorobutyric acid is therefore crucial to obtain the desired final product with high purity and efficacy.

Q2: What are the primary chemical mechanisms that cause racemization in reactions involving this compound?

A2: Racemization at the chiral alpha-carbon (the carbon bonded to the chlorine and carboxyl group) primarily occurs through mechanisms that create a planar, achiral intermediate. The two most common pathways are:

  • SN1-type Reactions: Dissociation of the chloride leaving group forms a planar carbocation. The incoming nucleophile can then attack from either face of the plane with roughly equal probability, leading to a mixture of (R) and (S) products.[1]

  • Enolization: Under basic conditions, a proton can be abstracted from the alpha-carbon to form a planar enolate. Subsequent reprotonation can occur from either side, scrambling the stereocenter.[4]

Understanding which pathway is dominant in your specific reaction is the first step to preventing it.

Q3: How does my choice of solvent impact the stereochemical outcome?

A3: Solvent choice is one of the most powerful tools for controlling the reaction mechanism.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. This stabilization promotes the SN1 pathway, significantly increasing the risk of racemization.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) are polar enough to dissolve reactants but do not engage in hydrogen bonding with the nucleophile. This leaves the nucleophile more "naked" and reactive, favoring the SN2 mechanism which proceeds with inversion of configuration and preserves stereointegrity.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Trichloroethylene) strongly favor the SN2 pathway by discouraging the formation of charged intermediates required for the SN1 mechanism.[7]

Recommendation: To minimize racemization, always favor polar aprotic or nonpolar solvents for nucleophilic substitution reactions with this compound.

Troubleshooting Guides: Preserving Stereochemistry

This section addresses specific experimental problems and provides step-by-step solutions grounded in chemical principles.

Issue 1: Significant Racemization Observed During Nucleophilic Substitution (e.g., Amination, Thiolation)

Your goal is to replace the chlorine atom with a nucleophile while retaining the chiral center's configuration (or achieving a predictable inversion). However, polarimetry or chiral chromatography shows a mixture of R and S products.

Root Cause Analysis: The reaction conditions are likely promoting a competitive SN1 pathway alongside the desired SN2 pathway. The SN1 reaction proceeds through a planar carbocation, which is the direct cause of racemization.[1]

Troubleshooting Protocol & Solutions:

  • Re-evaluate Your Solvent System: This is the most critical factor.

    • Problematic Solvents: Water, Methanol, Ethanol, Acetic Acid. These polar protic solvents stabilize the carbocation intermediate, accelerating the SN1 pathway.[5]

    • Recommended Solvents: Switch to a polar aprotic solvent like DMF , DMSO , or Acetonitrile . For even better results, consider nonpolar solvents like Toluene or THF . These solvents do not effectively solvate the carbocation, thus suppressing the SN1 mechanism and favoring the stereospecific SN2 pathway.[6][7][8]

  • Lower the Reaction Temperature:

    • Rationale: The activation energy for the SN1 pathway is generally higher than for the SN2 pathway. By lowering the temperature (e.g., from room temperature to 0 °C or -20 °C), you can disproportionately slow down the undesired SN1 reaction, allowing the SN2 pathway to dominate.[9]

    • Action: Run a temperature screen, starting at 0 °C and going lower if necessary. Monitor reaction progress by TLC or LC-MS to ensure the desired reaction still proceeds at a reasonable rate.

  • Increase Nucleophile Concentration:

    • Rationale: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). The SN1 rate is only dependent on the substrate concentration (Rate = k[Substrate]).

    • Action: Increase the concentration of your nucleophile (e.g., from 1.1 equivalents to 2-3 equivalents). This will increase the rate of the SN2 reaction, making it outcompete the SN1 pathway.

Workflow for Optimizing an SN2 Reaction:

cluster_0 Problem Identification cluster_1 Primary Intervention: Mechanism Control cluster_2 Goal Problem Racemization Detected (Low Enantiomeric Excess) Solvent Switch to Polar Aprotic or Nonpolar Solvent (e.g., DMF, THF, Toluene) Problem->Solvent Suppress SN1 Temp Lower Reaction Temperature (e.g., 0 °C or lower) Solvent->Temp Further Refine Conc Increase Nucleophile Concentration (e.g., >2 eq.) Temp->Conc Increase Rate Goal Favor SN2 Pathway: Stereospecific Inversion, High Enantiomeric Purity Conc->Goal

Caption: Workflow to minimize racemization in SN2 reactions.

Quantitative Impact of Solvent Choice:

Solvent TypeDominant MechanismExpected Stereochemical OutcomeRelative Racemization Risk
Polar Protic (e.g., Methanol)SN1RacemizationHigh
Polar Aprotic (e.g., DMF)SN2InversionLow
Nonpolar (e.g., Toluene)SN2InversionVery Low
Issue 2: Racemization During Carboxyl Group Activation (e.g., Amide or Ester Formation)

You are trying to form an amide or ester from the carboxylic acid, but the activation step (e.g., forming an acid chloride or using a coupling reagent) is causing a loss of stereochemical purity at the adjacent alpha-carbon.

Root Cause Analysis: Activation of the carboxyl group can inadvertently lead to the formation of an oxazolone (or azlactone) intermediate, especially if the nitrogen is protected with an acyl-type group (like Boc or Cbz). The alpha-proton of this oxazolone is highly acidic and can be easily removed by even a weak base, leading to a planar, achiral intermediate and subsequent racemization.[10]

Troubleshooting Protocol & Solutions:

  • Protect the Carboxylic Acid First:

    • Rationale: Instead of activating the acid for coupling, convert it to a stable ester (e.g., methyl or benzyl ester) under conditions that do not affect the chiral center.[11][12] This protected form is not susceptible to oxazolone formation. You can then perform other desired reactions and deprotect the acid at a later stage.

    • Protocol (Esterification):

      • Dissolve this compound in an appropriate alcohol (e.g., Methanol for methyl ester).

      • Add a catalytic amount of strong acid (e.g., H₂SO₄) or use a milder agent like TMSCl.

      • Reflux until TLC/LC-MS shows complete conversion.

      • Perform an aqueous workup and purify the resulting ester.

  • Use Racemization-Suppressing Coupling Reagents:

    • Rationale: If direct coupling is necessary, avoid harsh activating agents like SOCl₂. Instead, use modern peptide coupling reagents that are designed to minimize racemization.

    • Action: Employ coupling reagents in combination with additives that suppress racemization. The additives form reactive esters that are less prone to oxazolone formation.[10]

    • Recommended Systems:

      • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

      • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Control the Base and Temperature:

    • Rationale: The abstraction of the alpha-proton is a base-catalyzed process.

    • Action: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[10] Always perform the coupling at low temperatures (start at 0 °C and consider cooling to -15 °C) to slow the rate of proton abstraction.

Decision Logic for Carboxyl Group Reactions:

cluster_0 Is Direct Coupling Required? cluster_1 Protect-First Strategy cluster_2 Optimized Direct Coupling Strategy Start Reaction at Carboxyl Group of this compound Decision Direct Coupling Needed? Start->Decision Protect Protect as Ester (e.g., Methyl, Benzyl) Decision->Protect No Coupling Use Racemization- Suppressing Reagents (e.g., HATU, COMU) Decision->Coupling Yes React Perform Other Transformations Protect->React Deprotect Deprotect Acid (Final Step) React->Deprotect Base Use Hindered Base (DIPEA) Coupling->Base Temp Low Temperature (0°C to -15°C) Base->Temp

Caption: Decision tree for managing racemization during carboxyl group modifications.

By carefully selecting your reaction conditions based on a sound mechanistic understanding, you can effectively prevent the loss of stereochemical integrity in your experiments with this compound. Always verify your final product's enantiomeric purity using an appropriate analytical method, such as chiral HPLC or GC.

References

Technical Support Center: Optimizing Catalyst Performance in (R)-2-Chlorobutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Chlorobutyric acid is a critical chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Achieving high enantioselectivity and yield hinges on the optimal performance of the catalyst system. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this compound.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Enantioselectivity (Poor ee Value)

Question: My reaction is producing this compound with low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantioselectivity is a common hurdle and can stem from several factors related to the catalyst, reagents, and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Chirality and Purity: The cornerstone of an asymmetric synthesis is the chiral integrity of the catalyst.

    • Action: Verify the enantiomeric purity of your chiral ligand or catalyst. Impurities, especially the opposing enantiomer, can drastically reduce the overall ee. It is also crucial to ensure the catalyst has not racemized during storage or under reaction conditions.

  • Sub-optimal Reaction Temperature: Temperature plays a pivotal role in the transition state energies of the diastereomeric pathways.

    • Action: Lowering the reaction temperature often enhances enantioselectivity by favoring the pathway with the lower activation energy, which leads to the desired enantiomer.[2] Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.[3][4]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.

    • Action: Screen a variety of solvents with different polarities and coordinating abilities. For instance, in aminocatalytic α-chlorination, using a solvent like hexafluoroisopropanol can stabilize charged intermediates and promote a more selective reaction pathway.[5]

  • Incorrect Catalyst-to-Substrate Ratio: The concentration of the active chiral catalyst relative to the substrate is critical.

    • Action: Optimize the catalyst loading. While higher loading can increase the reaction rate, it may sometimes lead to the formation of less selective catalytic species or side reactions. Conversely, too low a concentration may not be sufficient to drive the asymmetric induction effectively.[6]

Issue 2: Low Reaction Conversion or Yield

Question: My reaction is stalling, resulting in low conversion of the starting material and a poor yield of this compound. What troubleshooting steps should I take?

Answer: Low conversion can be attributed to catalyst deactivation, unfavorable reaction equilibrium, or incorrect stoichiometry.

Possible Causes & Solutions:

  • Catalyst Deactivation: Catalysts can lose activity over time due to several mechanisms.[7][8]

    • Poisoning: Impurities in the reagents or solvent (e.g., water, sulfur, or nitrogen compounds) can bind to the active sites of the catalyst and inhibit its function.[9]

      • Action: Ensure all reagents and solvents are of high purity and anhydrous.[3] Consider purifying starting materials if necessary.

    • Coking/Fouling: The formation of carbonaceous deposits on the catalyst surface can block active sites.[9][10]

      • Action: Modifying reaction conditions, such as temperature and pressure, can sometimes mitigate coke formation. If deactivation is severe, catalyst regeneration or replacement may be necessary.[9][11]

    • Sintering: At high temperatures, the active metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[7][11]

      • Action: Operate at the lowest effective temperature to minimize sintering.

  • Reaction Equilibrium: Some reactions are reversible, and the accumulation of products can inhibit the forward reaction.

    • Action: If applicable, consider using techniques to remove a byproduct as it is formed to drive the reaction to completion.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Action: Carefully verify the stoichiometry of all reagents, including any co-catalysts or additives.

Issue 3: Formation of Byproducts

Question: I am observing significant formation of byproducts, such as dichlorinated species or isomers. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts indicates that undesired reaction pathways are competing with the desired transformation.

Possible Causes & Solutions:

  • Over-chlorination: The product, 2-chlorobutyric acid, can sometimes undergo further chlorination.

    • Action: Carefully control the stoichiometry of the chlorinating agent. Adding the chlorinating agent slowly over time can help maintain a low concentration and minimize over-reaction.[5] Monitoring the reaction progress closely using techniques like GC or TLC is also recommended.[3]

  • Formation of Isomers: Depending on the synthetic route, isomers such as 3-chlorobutyric acid might be formed.

    • Action: The choice of catalyst and reaction conditions is crucial for regioselectivity. For instance, in the chlorination of butyric acid, the catalyst can direct the substitution to the α-position.[12] Review the literature for catalysts known to favor the desired isomer.

  • Side Reactions of the Starting Material: The starting material may undergo degradation or other undesired reactions under the reaction conditions.

    • Action: Optimize the reaction temperature and time to favor the desired reaction rate over potential decomposition pathways. Ensure the reaction is performed under an inert atmosphere if the reagents are sensitive to air or moisture.[3]

Section 2: Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

Q1: What are the main types of catalysts used for the asymmetric synthesis of this compound?

A1: Several catalytic strategies can be employed, including:

  • Organocatalysis: Chiral amines or their derivatives can catalyze the enantioselective α-chlorination of aldehydes, which can then be oxidized to the corresponding carboxylic acid.[13] N-heterocyclic carbenes have also been used for the asymmetric synthesis of α-halo carboxylic acids.[14]

  • Transition Metal Catalysis: Chiral transition metal complexes, often with phosphine ligands, can be effective for various asymmetric transformations that can lead to chiral α-chloro acids.[15][16]

  • Enzymatic Resolution: Enzymes can be used for the kinetic resolution of a racemic mixture of 2-chlorobutyric acid, selectively reacting with one enantiomer to allow for the separation of the other.[17]

Q2: How should I handle and store my chiral catalyst to maintain its activity?

A2: Chiral catalysts are often sensitive to air, moisture, and temperature.

  • Storage: Store catalysts under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.

  • Handling: Use inert atmosphere techniques (e.g., a glovebox or Schlenk line) when handling air-sensitive catalysts.[3] Use anhydrous solvents and reagents to prevent catalyst deactivation.

Reaction Optimization

Q3: What is the role of a co-catalyst or additive in these reactions?

A3: Co-catalysts or additives can play several roles:

  • Activating the Substrate or Reagent: A co-catalyst might activate the chlorinating agent or the carboxylic acid derivative to facilitate the reaction.

  • Regenerating the Catalyst: In some catalytic cycles, an additive is required to regenerate the active form of the catalyst.

  • Improving Selectivity: Additives can sometimes influence the steric or electronic environment of the catalytic complex, leading to improved enantioselectivity.

Q4: How can I efficiently optimize multiple reaction parameters?

A4: A systematic approach is more effective than a one-factor-at-a-time (OFAT) approach.[18]

  • Design of Experiments (DoE): DoE is a statistical method that allows for the simultaneous investigation of multiple variables (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions with fewer experiments.[18][19]

Product Purification

Q5: What are the recommended methods for purifying this compound?

A5: The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Distillation: Fractional distillation can be effective for separating 2-chlorobutyric acid from byproducts with different boiling points.[20]

  • Crystallization: If the product is a solid, recrystallization can be a powerful technique for achieving high purity. For chiral compounds, diastereomeric salt formation with a chiral resolving agent can be used to separate enantiomers.[16][21]

  • Chromatography: For small-scale purifications or difficult separations, column chromatography is a common method.

Section 3: Experimental Protocols & Data

Illustrative Protocol: Organocatalyzed α-Chlorination

This protocol is a general example and should be adapted based on the specific substrate and catalyst used.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral organocatalyst (e.g., a chiral amine, ~5-10 mol%).

  • Reagent Addition: Add the anhydrous solvent and the starting aldehyde. Cool the mixture to the desired temperature (e.g., 0 °C or lower).

  • Chlorination: Slowly add the chlorinating agent (e.g., N-chlorosuccinimide) portion-wise or as a solution over an extended period.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, quench the reaction and proceed with a standard aqueous workup.

  • Purification: Purify the resulting α-chloro aldehyde by chromatography.

  • Oxidation: The purified α-chloro aldehyde can then be oxidized to this compound using standard oxidation protocols.

Data Summary Table
ParameterTypical RangeEffect on eeEffect on Yield
Temperature -20 °C to 25 °CLower temperature generally increases ee.Lower temperature may decrease the reaction rate.
Catalyst Loading 1 - 20 mol%Optimal loading is crucial; too low or too high can decrease ee.Higher loading generally increases the reaction rate.
Solvent Polarity Aprotic to polar aproticCan have a significant and unpredictable effect.Solvent choice affects solubility and reaction rate.
Concentration 0.1 M to 1 MCan influence reaction order and side reactions.Higher concentration can increase the reaction rate but may also lead to byproduct formation.

Section 4: Visualizing Reaction Pathways

Generalized Asymmetric Catalysis Workflow

Asymmetric Catalysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagents Starting Materials & Anhydrous Solvent ReactionVessel Reaction Under Inert Atmosphere & Controlled Temperature Reagents->ReactionVessel Catalyst Chiral Catalyst Catalyst->ReactionVessel Monitoring Reaction Monitoring (TLC, GC) ReactionVessel->Monitoring Sampling Workup Quenching & Aqueous Workup ReactionVessel->Workup Completion Monitoring->ReactionVessel Continue/Stop Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Final Product Analysis (NMR, Chiral HPLC for ee) Purification->Analysis

Caption: A generalized workflow for asymmetric synthesis.

Troubleshooting Logic for Low Enantioselectivity

Troubleshooting Low ee cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_reagents Reagent Purity Start Low ee Observed CheckPurity Verify Catalyst Purity & Chirality Start->CheckPurity LowerTemp Lower Reaction Temperature Start->LowerTemp CheckReagents Ensure Anhydrous Reagents/Solvents Start->CheckReagents CheckLoading Optimize Catalyst Loading CheckPurity->CheckLoading Improvement ee Improved CheckLoading->Improvement ScreenSolvents Screen Solvents LowerTemp->ScreenSolvents ScreenSolvents->Improvement CheckReagents->Improvement

Caption: A decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: Chiral HPLC Separation of 2-Chlorobutyric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenging chiral separation of 2-chlorobutyric acid. The methodologies described herein are designed to be systematic, ensuring that each step provides a clear, validated outcome to guide your method development and optimization process.

Troubleshooting Guide: From No Separation to Baseline Resolution

This section addresses specific, common problems encountered during the analysis of 2-chlorobutyric acid enantiomers. Each answer provides a diagnostic approach and a step-by-step protocol to resolve the issue.

Q1: Why am I seeing only a single peak for my racemic 2-chlorobutyric acid standard?

A1: Observing a single, unresolved peak is a common starting point in chiral method development. This issue typically stems from one of three root causes: an unsuitable Chiral Stationary Phase (CSP), a mobile phase that is either too strong or lacks the necessary components to facilitate chiral recognition, or improper control of the analyte's ionization state.

The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[1] For this to occur, there must be at least three points of interaction, with at least one being stereochemically dependent.[1][2] If the chosen column and mobile phase do not facilitate these interactions, no separation will be observed.

Diagnostic & Solution Workflow:

  • Verify CSP Selection: The most crucial factor is the choice of CSP. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are highly versatile and often a good starting point for acidic compounds.[3][4] Anion-exchange CSPs are also specifically designed for acidic analytes.[5] If you are using a different type of phase, it may not be suitable.

  • Control Analyte Ionization: 2-chlorobutyric acid is a carboxylic acid. Its ionization state is highly dependent on the mobile phase pH and composition. For most polysaccharide CSPs operating in normal phase, the acid must be in its neutral, protonated form to interact effectively with the stationary phase. Failure to suppress ionization is a primary cause of poor peak shape and lack of resolution.[6][7]

  • Optimize Mobile Phase Strength: If the mobile phase is too strong (i.e., too polar in normal phase), the analyte will have a low retention factor (k) and spend insufficient time interacting with the CSP, eluting as a single peak.[3]

Protocol: Initial Screening for Enantioselectivity

This protocol provides a systematic approach to finding a suitable starting point for your separation.

Step 1: Column & Mobile Phase Screening

  • Objective: To identify a CSP and mobile phase system that shows any sign of enantioselectivity (e.g., a peak shoulder or partial separation).

  • Recommended Columns: Screen at least two columns with different selectivities.

    • Column A: Amylose-based CSP (e.g., CHIRALPAK® AD-H)

    • Column B: Cellulose-based CSP (e.g., CHIRALCEL® OD-H)

  • Screening Mobile Phases (Normal Phase):

    • Mobile Phase 1: n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase 2: n-Hexane / Ethanol (EtOH) (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)

    • Rationale: The acidic additive (TFA) is critical. It suppresses the ionization of the 2-chlorobutyric acid, ensuring it is in the neutral form required for interaction with the polysaccharide CSP.[6][7]

Step 2: Execution

  • Equilibrate the first column (e.g., CHIRALPAK® AD-H) with Mobile Phase 1 for at least 30 minutes or until a stable baseline is achieved.

  • Inject your racemic standard of 2-chlorobutyric acid.

  • Analyze the chromatogram for any sign of peak splitting or asymmetry.

  • Repeat this process for each combination of column and mobile phase.

Step 3: Evaluation

  • If a single, sharp peak is still observed with all combinations, consider decreasing the mobile phase strength by reducing the alcohol content to 5%.

  • If any combination shows even a hint of separation, proceed to the optimization steps outlined in Q2.

G Start Start: Single Peak Observed CheckCSP Is CSP appropriate for acids? (e.g., Polysaccharide, Anion-Exchanger) Start->CheckCSP CheckMP Is an acidic additive present? (e.g., 0.1% TFA or Acetic Acid) CheckCSP->CheckMP Yes End No Separation. Re-evaluate CSP/Mode CheckCSP->End No CheckStrength Is mobile phase strength optimal? (e.g., % Alcohol in Normal Phase) CheckMP->CheckStrength Yes CheckMP->End No Optimize Separation Observed! Proceed to Optimization (Q2) CheckStrength->Optimize Yes CheckStrength->End No

Caption: Troubleshooting workflow for no separation.

Q2: My peaks are separated but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Achieving partial separation is a significant step. Improving resolution from this point involves fine-tuning the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[8] For chiral separations, selectivity (α) is the most powerful tool.[8][9] This is primarily manipulated by adjusting the mobile phase composition and temperature.

Strategies for Improving Resolution:

ParameterActionRationale & Causality
Mobile Phase Composition Change the alcohol modifier (e.g., from IPA to EtOH).Different alcohols alter the hydrogen bonding and dipole-dipole interactions between the analyte, mobile phase, and CSP, directly impacting enantioselectivity (α).[3]
Decrease the percentage of alcohol modifier (e.g., from 10% to 5%).This increases the retention factor (k), allowing more time for the analyte to interact with the CSP, which often improves resolution, provided selectivity is present.[8]
Change the acidic additive (e.g., from TFA to acetic or formic acid).The nature of the acid can subtly influence the interactions and selectivity.[9]
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Lowering the flow rate can increase column efficiency (N), leading to sharper peaks and better resolution, at the cost of longer analysis time.[10]
Temperature Decrease the column temperature (e.g., from 25°C to 15°C).Chiral separations are often enthalpically driven. Lowering the temperature can increase the stability of the transient diastereomeric complexes, enhancing selectivity and improving resolution.[9] Conversely, sometimes increasing temperature can improve peak shape and efficiency.[9]
Protocol: Systematic Mobile Phase Optimization

Step 1: Modifier Type

  • Using the CSP that showed initial separation, prepare mobile phases with different alcohol modifiers (e.g., n-Hexane/EtOH/0.1% TFA and n-Hexane/n-Propanol/0.1% TFA) at the same concentration as your best starting condition.

  • Run the analysis and compare the resolution (Rs) and selectivity (α) values.

Step 2: Modifier Concentration

  • Using the best alcohol modifier from Step 1, adjust its concentration in small increments (e.g., from 10% down to 8%, 6%, etc.).

  • Monitor the resolution. Be aware that retention time will increase significantly.

Step 3: Temperature

  • Once the optimal mobile phase is determined, investigate the effect of temperature. Use a column oven to analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C).

  • Select the temperature that provides the best balance of resolution and peak shape.

Q3: My chromatogram shows severe peak tailing. What causes this and how do I get symmetrical peaks?

A3: Peak tailing is arguably the most common issue when analyzing acidic compounds like 2-chlorobutyric acid via HPLC.[11][12] It occurs when the analyte experiences multiple forms of retention within the column.[12][13] For an acidic analyte, the primary cause is unwanted secondary ionic interactions between the negatively charged carboxylate form of the acid and positively charged sites or active silanols on the silica-based stationary phase.[12][14]

Primary Causes and Solutions:

  • Analyte Ionization (Most Common): If the mobile phase is not acidic enough, a portion of the 2-chlorobutyric acid will be deprotonated (ionized). This anionic form can interact strongly and non-specifically with the stationary phase, leading to a delayed, tailing elution profile.

    • Solution: Ensure a sufficient concentration of an acidic additive (0.1% - 0.5% TFA, formic, or acetic acid) is in the mobile phase.[6][7] This maintains a low pH environment, keeping the analyte in its single, neutral (protonated) form.

  • Column Overload: Injecting too much sample mass can saturate the active sites of the CSP, leading to peak distortion and tailing.[11]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were overloading the column.

  • Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.

    • Solution: Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. Ensure all fittings are properly connected.

G Tailing Peak Tailing Observed CheckOverload Is the column overloaded? Tailing->CheckOverload CheckIonization Is analyte ionization suppressed? CheckOverload->CheckIonization No SolutionOverload Dilute Sample (e.g., 10x) CheckOverload->SolutionOverload Yes CheckSystem Are there extra-column effects? CheckIonization->CheckSystem Yes SolutionIonization Add/Increase Acidic Modifier (0.1-0.5% TFA or Acetic Acid) CheckIonization->SolutionIonization No SolutionSystem Check fittings, use short/narrow tubing CheckSystem->SolutionSystem Yes GoodPeak Symmetrical Peak Shape CheckSystem->GoodPeak No, cause is likely on-column SolutionOverload->Tailing Re-inject SolutionIonization->Tailing Re-equilibrate & Inject SolutionSystem->Tailing Fix & Re-inject

Caption: Diagnostic workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: What type of Chiral Stationary Phase (CSP) is best for 2-chlorobutyric acid?

A1: There is no single "best" CSP, as chiral recognition is highly specific.[15] However, for acidic compounds like 2-chlorobutyric acid, two classes of CSPs are generally the most successful:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on silica gel.[4][16] Chiral recognition occurs through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[4] They are highly versatile and should be the first choice for initial screening, typically used in normal-phase mode (e.g., Hexane/Alcohol).

  • Anion-Exchange CSPs: Columns like the CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[5] The chiral selector is based on quinine or quinidine. The primary recognition mechanism is an ionic exchange between the positively charged selector and the negatively charged (anionic) analyte.[5] These columns are used with polar organic or reversed-phase mobile phases.

Q2: Why is the acidic additive in the mobile phase so critical?

A2: The acidic additive is arguably the most important mobile phase component for achieving a successful separation of 2-chlorobutyric acid on a polysaccharide CSP. Its primary roles are:

  • Suppressing Analyte Ionization: Carboxylic acids exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms. By adding an acid like TFA or acetic acid (typically 0.1%), the mobile phase pH is lowered, forcing this equilibrium to the protonated, neutral side.[14][17] This ensures that the analyte interacts with the CSP in a single, consistent chemical form, which is essential for reproducible retention and achieving good peak shape.[7]

  • Minimizing Secondary Interactions: Residual silanol groups (Si-OH) on the silica support of the CSP can be acidic and become ionized (Si-O⁻). These sites can cause strong, unwanted ionic interactions with basic or polar analytes, leading to severe peak tailing.[12][13] The acidic additive helps to suppress the ionization of these silanol groups, effectively masking them and preventing these detrimental secondary interactions.[17]

Q3: 2-chlorobutyric acid has a poor UV chromophore. What are my detection options?

A3: This is a significant challenge. The carboxyl group provides weak UV absorbance at very low wavelengths (around 200-210 nm).[18]

  • Low-Wavelength UV Detection: This is the most direct method. However, many HPLC solvents (especially those with additives like TFA) have absorbance in this region, leading to high background noise and a sloping baseline, making sensitive detection difficult.[19]

  • Refractive Index (RI) Detection: RI detectors are universal but have lower sensitivity compared to UV and are incompatible with gradient elution, which may be needed for complex samples.[18]

  • Pre-Column Derivatization: This is often the most robust solution. By reacting the 2-chlorobutyric acid with a derivatizing agent that contains a strong chromophore (e.g., a nitroaromatic group), you can significantly enhance detection sensitivity and move the analysis wavelength to a cleaner region (e.g., >254 nm). While this adds a sample preparation step, it greatly improves the quality and reliability of the quantification.[20]

Q4: Should I use Normal-Phase or Reversed-Phase chromatography?

A4: The choice of chromatographic mode is dictated by the selected Chiral Stationary Phase (CSP).

ModeTypical CSP TypeTypical Mobile Phase for 2-Chlorobutyric AcidAdvantages
Normal Phase Polysaccharide (Cellulose/Amylose)n-Hexane / Alcohol (IPA, EtOH) + 0.1% Acid (TFA)Excellent selectivity for a wide range of compounds; often provides higher resolution.
Reversed Phase / Polar Organic Anion-Exchange (QN-AX, QD-AX)Methanol or Acetonitrile / Aqueous Buffer (e.g., Ammonium Acetate)Specifically designed for acidic compounds; uses more common and less hazardous solvents.

For initial screening of 2-chlorobutyric acid, starting with polysaccharide columns in normal-phase mode is a well-established and highly effective strategy.[2]

References

Technical Support Center: Chiral GC Analysis of (R)-2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of (R)-2-Chlorobutyric Acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the enantioselective analysis of this chiral carboxylic acid. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of 2-Chlorobutyric Acid?

A1: Direct GC analysis of free carboxylic acids like 2-chlorobutyric acid is challenging for several reasons.[1][2] The carboxyl group (-COOH) contains an active hydrogen, which leads to high polarity and the ability to form strong intermolecular hydrogen bonds.[1][3] This results in:

  • Low Volatility: The compound will not easily transition into the gas phase, which is a prerequisite for GC analysis.

  • Poor Peak Shape: The high polarity causes strong interactions with active sites on the GC column and inlet, leading to broad, tailing peaks that are difficult to quantify accurately.[2][4]

  • Thermal Instability: At the high temperatures required for volatilization, the acid may degrade, compromising the analysis.[1]

Derivatization addresses these issues by converting the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group, such as an ester or a silyl ester.[5][6]

Q2: What is the difference between direct and indirect chiral GC analysis for 2-Chlorobutyric Acid?

A2: The goal of chiral analysis is to separate and quantify the two enantiomers, (R)- and (S)-2-Chlorobutyric Acid.

  • Direct Analysis: In this method, the racemic acid is first derivatized to make it volatile (e.g., by converting it to a simple methyl ester), and then the resulting mixture of enantiomeric esters is separated on a chiral stationary phase (CSP) GC column.[7] The chiral environment of the column interacts differently with each enantiomer, allowing for their separation.[7]

  • Indirect Analysis: This method involves reacting the racemic acid with an enantiomerically pure chiral derivatizing agent (CDA) .[8][9][10] For example, reacting (R)- and (S)-2-chlorobutyric acid with pure (S)-2-butanol creates a pair of diastereomers . Diastereomers have different physical properties (e.g., boiling points) and can be separated on a standard, non-chiral (achiral) GC column.[8][10]

Q3: How do I choose the right derivatizing agent?

A3: The choice depends on your analytical goal, available equipment (chiral vs. achiral columns), and the sample matrix. The three main strategies are alkylation, silylation, and acylation.[6][9][11]

Derivatization MethodCommon Reagents for Carboxylic AcidsPrincipleKey AdvantagesKey Considerations
Alkylation (Esterification) Chiral Alcohols (e.g., (S)-2-Butanol), Diazomethane, BF₃/MethanolConverts the carboxylic acid to an ester. Using a chiral alcohol forms diastereomers.Creates stable derivatives. Indirect method with chiral alcohols avoids the need for expensive chiral columns.[8]Diazomethane is highly toxic and explosive.[5][12] Acid-catalyzed reactions (BF₃) may require heating and subsequent neutralization steps.[11]
Silylation BSTFA, MSTFA, TMCS (as a catalyst)Replaces the acidic proton with a trimethylsilyl (TMS) group.Reactions are often fast and quantitative at mild temperatures.[13] Reagents are highly effective.Derivatives are sensitive to moisture and can hydrolyze back to the original acid.[6][14] Silylating reagents can damage certain GC columns (e.g., PEG phases).[5]
Acylation (Amide Formation) Chiral Amines (e.g., (S)-(-)-α-methylbenzylamine) + Coupling Agent (e.g., DCC)Converts the carboxylic acid to an amide. Using a chiral amine forms diastereomers.Amide bonds are very stable. Provides an alternative to esterification for indirect analysis.[8]May require a coupling agent and more complex reaction conditions compared to simple esterification.[8][15]

For the specific analysis of this compound, forming a diastereomeric ester with a chiral alcohol like (S)-2-butanol is a robust and common starting point for method development, as it allows separation on standard achiral columns.[8]

Experimental Workflow & Protocols

The general workflow for the analysis involves sample preparation, derivatization, GC separation, and data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Containing (R/S)-2-Chlorobutyric Acid Extract Solvent Extraction & Drying Sample->Extract Deriv Add Chiral Alcohol & Catalyst Extract->Deriv React Heat Reaction (e.g., 60°C, 30 min) Deriv->React Inject Inject onto Achiral GC Column React->Inject Separate GC Separation of Diastereomers Inject->Separate Detect Detection (FID/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification & Enantiomeric Ratio Integrate->Quantify

Caption: General workflow for indirect chiral analysis.

Protocol 1: Indirect Analysis via Diastereomeric Ester Formation with (S)-(+)-2-Butanol

This protocol describes the conversion of (R/S)-2-chlorobutyric acid into diastereomeric (S)-2-butyl esters, which can be separated on a standard achiral column (e.g., DB-5 or HP-5).

Materials:

  • (R/S)-2-Chlorobutyric Acid standard or extracted sample, dried.

  • (S)-(+)-2-Butanol (enantiomerically pure).

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent.

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst).

  • Dichloromethane (DCM), anhydrous.

  • Reaction vials (2 mL) with PTFE-lined caps.[9]

Procedure:

  • Preparation: In a 2 mL reaction vial, dissolve approximately 1 mg of the 2-chlorobutyric acid sample in 500 µL of anhydrous DCM.

  • Reagent Addition: Add 1.5 molar equivalents of (S)-(+)-2-Butanol.

  • Catalyst Addition: Add a catalytic amount of DMAP (approx. 0.1 equivalents).

  • Coupling: Add 1.2 molar equivalents of DCC. Caution: DCC is a potent allergen. Handle with appropriate personal protective equipment.

  • Reaction: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 2 hours or at 40°C for 30 minutes.

  • Workup: The primary byproduct of the DCC coupling is dicyclohexylurea (DCU), which is insoluble in DCM and will precipitate. Centrifuge the vial and transfer the supernatant containing the derivatized product to a clean GC vial for analysis.

  • Analysis: Inject 1 µL of the supernatant into the GC system.

Diastereomer_Formation cluster_reactants Reactants cluster_products Products (Diastereomers) R_Acid This compound Chiral_Alc + (S)-2-Butanol (Chiral Derivatizing Agent) R_Acid->Chiral_Alc S_Acid (S)-2-Chlorobutyric Acid S_Acid->Chiral_Alc RR_Ester (R)-acid-(S)-alcohol Ester Chiral_Alc->RR_Ester SR_Ester (S)-acid-(S)-alcohol Ester Chiral_Alc->SR_Ester

Caption: Formation of diastereomers for indirect GC analysis.

Troubleshooting Guide

Q4: Why am I seeing severe peak tailing for my derivatized analyte?

A4: Peak tailing is often caused by unwanted interactions between the analyte and active sites in the GC system.[16][17]

Possible Causes & Solutions:

  • Incomplete Derivatization: Any unreacted 2-chlorobutyric acid will strongly interact with the system and tail severely.

    • Solution: Confirm reaction completion. Inject a standard of the underivatized acid to see if its retention time matches the tailing peak. Optimize the reaction by increasing the reagent concentration, reaction time, or temperature.[14]

  • Active Sites in the Inlet: The glass inlet liner is a common source of activity.[4] Non-volatile residues from previous injections can create active sites.

    • Solution: Replace the inlet liner. Using a deactivated liner is highly recommended.[17][18] If you use glass wool, ensure it is also deactivated.

  • Column Contamination or Degradation: The first few meters of the column can accumulate non-volatile material or the stationary phase can degrade, exposing active sites.

    • Solution: Condition the column by baking it at a high temperature (below its maximum limit).[16] If this fails, trim 10-15 cm from the inlet end of the column.[17]

Tailing_Troubleshoot Start Problem: Peak Tailing Observed Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_Liner Is the Inlet Liner Clean & Deactivated? Check_Deriv->Check_Liner Yes Optimize_Rxn Optimize Reaction: - Increase reagent ratio - Increase time/temp Check_Deriv->Optimize_Rxn No Check_Column Is the Column Healthy? Check_Liner->Check_Column Yes Replace_Liner Replace Inlet Liner Check_Liner->Replace_Liner No Trim_Column Trim 15cm from Column Inlet or Replace Column Check_Column->Trim_Column No Resolved Problem Resolved Check_Column->Resolved Yes Optimize_Rxn->Resolved Replace_Liner->Resolved Trim_Column->Resolved

Caption: Decision tree for troubleshooting peak tailing.

Q5: I have poor resolution between my two diastereomeric peaks. How can I improve it?

A5: Resolution is a function of column efficiency, selectivity, and retention.

Possible Causes & Solutions:

  • Incorrect GC Oven Temperature Program: The ramp rate can significantly impact separation.

    • Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min) to give the peaks more time to separate on the column. You can also try lowering the initial oven temperature.[17]

  • Carrier Gas Flow Rate is Not Optimal: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate or linear velocity. A typical starting point for helium is ~30-35 cm/s.[17]

  • Column Choice: The stationary phase may not be selective enough for your specific diastereomers.

    • Solution: While many standard phases work, you may need to try a column with a different polarity. For example, if you are using a non-polar DB-5, try a mid-polarity phase like a DB-17.[19]

Q6: I'm seeing extraneous or "ghost" peaks in my chromatogram. What are they?

A6: Ghost peaks are peaks that appear in your chromatogram that are not from your injected sample.[16]

Possible Causes & Solutions:

  • Contaminated Syringe or Solvents: The syringe or wash solvents can carry over contaminants from previous injections.

    • Solution: Run a blank solvent injection. If the ghost peak appears, the issue is with your solvent or syringe. Replace the solvent and clean or replace the syringe.[17][18]

  • Derivatizing Reagent Byproducts: The derivatization reaction itself can produce volatile byproducts. The DCC coupling agent, for instance, can have impurities.

    • Solution: Run a "reagent blank" (all derivatization components without the analyte). Identify the peaks that are from the reagents and exclude them from your analysis.

  • Septum Bleed: Small particles from the inlet septum can break off and enter the inlet, causing ghost peaks.

    • Solution: The septum is a consumable part. Replace it regularly, especially if you notice an increase in baseline noise or ghost peaks.[4]

References

Technical Support Center: Scaling (R)-2-Chlorobutyric Acid Synthesis from Laboratory to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-2-Chlorobutyric Acid. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of transitioning this critical chiral intermediate from the bench to a pilot plant. This compound is a vital building block in the pharmaceutical and agrochemical industries, where enantiomeric purity is paramount for efficacy and safety.[1][2]

Scaling a chiral synthesis is not merely about using larger glassware; it involves a fundamental shift in how we approach reaction control, safety, and purification. This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section to address common strategic questions and a detailed Troubleshooting Guide for tackling specific issues you may encounter in the plant.

Frequently Asked Questions (FAQs)

This section provides answers to high-level questions regarding the strategy and methodology for producing this compound at scale.

Q1: What are the primary strategies for producing enantiomerically pure this compound on a pilot scale?

There are two main industrial strategies:

  • Asymmetric Synthesis: This approach creates the desired (R)-enantiomer directly from an achiral starting material using a chiral catalyst or auxiliary.[2][3] Methods like asymmetric hydrogenation or alkylation fall into this category. The primary advantage is the potential for high atom economy, as it avoids producing the unwanted (S)-enantiomer.

  • Kinetic Resolution: This strategy starts with a racemic mixture of 2-chlorobutyric acid (or a derivative like its ester). A chiral agent, typically an enzyme, is used to selectively react with one enantiomer (e.g., the (S)-enantiomer), leaving the desired, unreacted (R)-enantiomer behind.[4] This is often a robust and reliable method for scale-up, despite a theoretical maximum yield of 50% for the desired enantiomer from the racemate.

Q2: We are considering direct chlorination of butyric acid. Is this a viable starting point for our scale-up campaign?

Direct chlorination of butyric acid, often via a Hell-Volhard-Zelinsky-type mechanism, will produce racemic 2-chlorobutyric acid.[5][6] While this is a cost-effective way to produce the racemate, it does not provide the required stereocontrol. Therefore, this method is only a viable starting point if you plan to implement a subsequent resolution step (e.g., enzymatic resolution or diastereomeric salt crystallization) to isolate the (R)-enantiomer.

Q3: What are the most critical process parameters (CPPs) to monitor when scaling up the synthesis?

When moving from bench to pilot, the following CPPs become critical due to changes in surface-area-to-volume ratios and heat transfer dynamics:

  • Temperature Control: Exothermic steps, such as the formation of an acid chloride with thionyl chloride, must be strictly controlled. Larger reactors have less efficient heat dissipation, increasing the risk of thermal runaway. The use of jacketed reactors with precise temperature control is mandatory.

  • Reagent Addition Rate: The rate of adding reactive chemicals (e.g., thionyl chloride, chlorine) must be carefully controlled to manage heat generation and minimize side reactions.

  • Mixing Efficiency: Inadequate mixing in a large vessel can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality, lower yields, and the formation of impurities. The impeller type, position, and agitation speed are critical design parameters.

  • pH Control: For enzymatic resolutions, enzyme activity and selectivity are highly dependent on pH.[7] A robust pH monitoring and control system is essential during the reaction and workup phases.

Q4: What are the major safety concerns when handling reagents like thionyl chloride (SOCl₂) at a pilot scale?

Thionyl chloride is a highly corrosive and reactive chemical that requires stringent safety protocols.[8][9] Key hazards include:

  • Violent Reaction with Water: It reacts violently with water, releasing toxic and corrosive gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10][11] The entire process must be conducted under strictly anhydrous conditions, and all equipment must be thoroughly dried.

  • Toxicity: It is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[11] All transfers and reactions must be performed in a well-ventilated area, preferably within a closed system, by personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields.[8][11]

  • Emergency Preparedness: Emergency showers and eyewash stations must be immediately accessible.[8] Personnel should be trained on the specific hazards and emergency procedures for handling thionyl chloride spills and exposures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Yield 1. Incomplete Reaction: Insufficient reaction time, improper temperature, or poor mixing leading to unreacted starting material. 2. Side Reactions: Over-chlorination at other positions (e.g., 3- or 4-chloro) or degradation of the product under harsh conditions.[6] 3. Losses during Workup/Purification: Emulsion formation during aqueous washes, product volatility, or inefficient distillation.1. Optimize Reaction Conditions: Increase reaction time, adjust temperature based on pilot plant heat transfer data, and validate mixing efficiency. 2. Improve Selectivity: Control the stoichiometry of the chlorinating agent precisely. Maintain a strict temperature profile. 3. Refine Downstream Processing: Use anti-emulsion agents if necessary. For purification, fractional vacuum distillation is often effective for separating the product from starting materials and byproducts.[5][12][13]
Low Enantiomeric Excess (e.e.) 1. Inefficient Resolution: The chosen enzyme or resolving agent has low enantioselectivity.[12] 2. Suboptimal Reaction Conditions: For enzymatic resolutions, the pH, temperature, or solvent system may not be optimal for the enzyme's performance. 3. Racemization: The chiral center may racemize during harsh workup conditions (e.g., exposure to strong acid/base or high temperatures).1. Screen Catalysts/Enzymes: Test a panel of enzymes (e.g., various lipases like Candida antarctica lipase B (CALB)) to find one with the highest selectivity for your substrate.[12][13] 2. Optimize Biocatalytic Conditions: Perform small-scale experiments to define the optimal pH, temperature, and buffer/solvent system for the chosen enzyme.[14] 3. Gentle Workup: Use mild acids/bases for pH adjustments and avoid excessive heat during extractions and solvent removal.
Reaction Stalls or Fails to Initiate 1. Presence of Inhibitors: Trace amounts of water can quench moisture-sensitive reagents. Other impurities in starting materials can act as catalyst poisons. 2. Passivation of Reagents: Some solid reagents may have a passivated surface layer that prevents reaction. 3. Incorrect Reagent Stoichiometry: Errors in calculating reagent amounts for the pilot scale batch.1. Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and equipment. Test starting materials for purity and water content. 2. Reagent Activation: Use freshly opened or purified reagents. 3. Verify Calculations: Double-check all mass and molar calculations. Perform a small-scale trial with the same reagent lots before committing to the pilot batch.
Difficulties in Product Isolation & Purification 1. Azeotrope Formation: The product may form an azeotrope with solvents or impurities, making separation by simple distillation difficult. 2. Similar Boiling Points: Close boiling points of the product and key impurities can make fractional distillation challenging.[5][15][16] 3. Immobilized Enzyme Attrition (for enzymatic resolution): In a stirred tank reactor, the mechanical stress can break down immobilized enzyme particles, leading to contamination of the product stream.[12][13]1. Change Distillation Parameters: Adjust the pressure (vacuum distillation) to try and break the azeotrope. 2. High-Efficiency Distillation: Use a distillation column with a higher number of theoretical plates.[5] Alternatively, convert the acid to a solid derivative, purify by recrystallization, and then hydrolyze back to the acid. 3. Use a Packed-Bed Reactor: For immobilized enzymes, a batchwise loop reactor or a packed-bed column reactor is superior at scale. The reactants are circulated through the stationary enzyme bed, which prevents particle attrition and simplifies separation.[12][13]

Experimental Workflow & Visualization

Protocol: Enzymatic Kinetic Resolution of (±)-Ethyl 2-Chlorobutyrate

This protocol outlines a common and scalable method for producing this compound. It involves the esterification of the racemic acid followed by selective enzymatic hydrolysis of the (S)-ester.

Step 1: Esterification of Racemic 2-Chlorobutyric Acid

  • Charge a dry, jacketed reactor with racemic 2-chlorobutyric acid and ethanol (approx. 5-10 volumes).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction progress by GC until the starting acid is consumed.

  • Cool the reaction mixture, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution), and remove the excess ethanol under reduced pressure.

  • Extract the crude ethyl 2-chlorobutyrate into a suitable organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield the racemic ester.

Step 2: Enzymatic Kinetic Resolution

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) in the main reactor.

  • Add the immobilized lipase (e.g., Novozym 435 - CALB).

  • Add the racemic ethyl 2-chlorobutyrate to the reactor.

  • Maintain the temperature at the enzyme's optimum (e.g., 30-40 °C) and gently agitate.

  • Monitor the reaction by chiral HPLC. The reaction is complete when approximately 50% of the ester has been hydrolyzed. At this point, the mixture contains the desired (R)-ethyl 2-chlorobutyrate and the hydrolyzed (S)-2-chlorobutyric acid.

Step 3: Separation and Final Hydrolysis

  • Filter off the immobilized enzyme for reuse.

  • Adjust the pH of the aqueous solution to ~2 with dilute HCl.

  • Extract the mixture with an organic solvent (e.g., methyl tert-butyl ether). The (R)-ester will be in the organic phase, while the (S)-acid salt remains in the aqueous phase.

  • Separate the layers. The organic layer now contains the enantiomerically enriched (R)-ethyl 2-chlorobutyrate.

  • To obtain the final product, hydrolyze the (R)-ester using standard acidic or basic conditions, followed by workup and purification, typically by vacuum distillation.

Workflow Diagram: Enzymatic Kinetic Resolution

G cluster_prep Step 1: Preparation cluster_resolution Step 2: Kinetic Resolution cluster_products Step 3: Separation & Final Product racemic_acid Racemic (R/S) 2-Chlorobutyric Acid esterification Esterification (Ethanol, H+) racemic_acid->esterification racemic_ester Racemic (R/S) Ethyl 2-Chlorobutyrate esterification->racemic_ester resolution Enzymatic Hydrolysis (e.g., Lipase, pH 7) racemic_ester->resolution separation Separation (Extraction) resolution->separation s_acid (S)-2-Chlorobutyric Acid (Aqueous Phase) r_ester (R)-Ethyl 2-Chlorobutyrate (Organic Phase) hydrolysis Hydrolysis (e.g., HCl or NaOH) r_ester->hydrolysis final_product This compound (Final Product) hydrolysis->final_product separation->s_acid Undesired enantiomer separation->r_ester Desired enantiomer

Caption: Workflow for producing this compound via enzymatic kinetic resolution.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (R)- and (S)-2-Chlorobutyric Acid: Chiral Synthons for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the synthetic routes to (R)- and (S)-2-Chlorobutyric Acid, two valuable chiral building blocks.

This document is intended for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of protocols to explore the underlying principles, comparative performance, and practical considerations of the primary synthetic strategies: derivation from the chiral pool, chemical kinetic resolution, and biocatalytic methods.

The Significance of Chirality: Why (R) vs. (S) Matters

The differential biological activity of enantiomers is a well-established principle in pharmacology. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive or, in some cases, contribute to undesirable side effects. A classic example highlighting the importance of chirality is the drug Thalidomide, where one enantiomer was effective against morning sickness, while the other was tragically found to be a potent teratogen.

(S)-2-Aminobutyric acid, a close structural relative of (S)-2-chlorobutyric acid, is a key precursor for the anti-epileptic drug Levetiracetam and the anti-tuberculosis agent Ethambutol.[1][2] Access to enantiomerically pure 2-chlorobutyric acid enantiomers provides a versatile platform for the synthesis of these and other complex chiral molecules, making the choice of synthetic route a critical decision in the drug development pipeline.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of enantiomerically pure (R)- and (S)-2-chlorobutyric acid can be broadly categorized into three main approaches. The choice of method is often a balance between factors such as cost, scalability, desired enantiomeric purity, and available resources.

ParameterChiral Pool SynthesisChemical Kinetic ResolutionBiocatalytic Kinetic Resolution
Starting Material Enantiopure precursor (e.g., L- or D-amino acid)Racemic 2-chlorobutyric acidRacemic 2-chlorobutyric acid or its ester
Key Reagent/Catalyst Diazotizing agent (e.g., NaNO₂, HCl)Chiral resolving agent (e.g., (R)- or (S)-α-phenylethylamine)Lipase (e.g., Candida antarctica lipase B)
Typical Overall Yield High for the desired enantiomerTheoretically limited to 50% for one enantiomerTheoretically limited to 50% for one enantiomer
Enantiomeric Excess (ee) High (often >95%), dependent on precursor purityVariable, dependent on crystallization efficiencyHigh to Excellent (can exceed 99%)
Reaction Conditions Often requires low temperaturesMultiple steps including salt formation and separationMild (ambient to moderate temperatures)
Process Complexity Relatively straightforward, well-established chemistryCan be labor-intensive, requires optimization of crystallizationSimpler setup, but may require enzyme screening
Environmental Impact Use of nitrous acidUse of stoichiometric resolving agents and solventsGenerally considered "greener" with a biodegradable catalyst

Deep Dive into Synthetic Methodologies

Chiral Pool Synthesis: The Direct Approach

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars. This strategy leverages the inherent chirality of these starting materials to produce the desired enantiomer of the target molecule.

For the synthesis of (S)-2-chlorobutyric acid, a common starting material is the naturally occurring amino acid L-2-aminobutyric acid. The synthesis proceeds via a diazotization reaction, where the primary amine is converted to a diazonium salt, which is then displaced by a chloride ion with retention of configuration.

L_ABA (S)-2-Aminobutyric Acid Diazonium Diazonium Salt Intermediate L_ABA->Diazonium NaNO₂, HCl 0-5 °C S_CBA (S)-2-Chlorobutyric Acid Diazonium->S_CBA Chloride displacement

Synthesis of (S)-2-Chlorobutyric Acid from the Chiral Pool.

A parallel route starting from the non-natural D-2-aminobutyric acid would yield (R)-2-chlorobutyric acid. The primary advantage of this method is the direct production of the desired enantiomer with high enantiomeric purity, assuming a high-purity starting material.

Experimental Protocol: Synthesis of (S)-2-Chlorobutyric Acid via Diazotization

  • Dissolution: Dissolve (S)-2-aminobutyric acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-chlorobutyric acid. Further purification can be achieved by distillation or chromatography.

Chemical Kinetic Resolution: The Separation Strategy

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For carboxylic acids, a common approach is the formation of diastereomeric salts using a chiral amine as a resolving agent. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Racemic_CBA Racemic (R,S)-2-Chlorobutyric Acid Diastereomeric_Salts Diastereomeric Salts ((R,R) and (S,R)) Racemic_CBA->Diastereomeric_Salts Chiral_Amine (R)-α-Phenylethylamine Chiral_Amine->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation R_Salt (R,R)-Salt (less soluble) Separation->R_Salt S_Salt (S,R)-Salt (more soluble) Separation->S_Salt Acidification_R Acidification R_Salt->Acidification_R Acidification_S Acidification S_Salt->Acidification_S R_CBA This compound Acidification_R->R_CBA S_CBA (S)-2-Chlorobutyric Acid Acidification_S->S_CBA

Chemical Kinetic Resolution via Diastereomeric Salt Formation.

The choice of resolving agent and solvent system is crucial for achieving efficient separation. While this method can provide high enantiomeric purity, its major drawback is the theoretical maximum yield of 50% for a single enantiomer from the racemic mixture.

Experimental Protocol: Resolution of Racemic 2-Chlorobutyric Acid

  • Salt Formation: Dissolve racemic 2-chlorobutyric acid in a suitable solvent (e.g., ethanol or acetone). Add an equimolar amount of a chiral resolving agent (e.g., (R)-α-phenylethylamine).

  • Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched 2-chlorobutyric acid.

  • Extraction and Purification: Extract the free acid with an organic solvent, dry, and concentrate to obtain the final product. The enantiomeric excess can be determined by chiral HPLC or by measuring the optical rotation.

Biocatalytic Kinetic Resolution: The "Green" Alternative

Biocatalysis has emerged as a powerful and environmentally friendly approach to asymmetric synthesis. Enzymes, being inherently chiral, can exhibit high enantioselectivity. For the resolution of 2-chlorobutyric acid, a common strategy is the lipase-catalyzed kinetic resolution of its racemic ester.

In this process, a lipase, such as Candida antarctica lipase B (CALB), selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted.[3] The resulting mixture of the unreacted ester and the hydrolyzed acid can then be easily separated.

Racemic_Ester Racemic (R,S)-2-Chlorobutyrate Ester Hydrolysis Enantioselective Hydrolysis Racemic_Ester->Hydrolysis Lipase Lipase (e.g., CALB) Lipase->Hydrolysis S_Acid (S)-2-Chlorobutyric Acid Hydrolysis->S_Acid R_Ester (R)-2-Chlorobutyrate Ester Hydrolysis->R_Ester Separation Separation S_Acid->Separation R_Ester->Separation R_CBA This compound R_Ester->R_CBA Hydrolysis

Biocatalytic Kinetic Resolution using a Lipase.

This method offers several advantages, including mild reaction conditions, high enantioselectivity, and the use of a biodegradable catalyst. Similar to chemical resolution, the theoretical maximum yield for each enantiomer is 50%.

Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Ethyl 2-Chlorobutyrate

  • Reaction Setup: In a suitable buffer solution (e.g., phosphate buffer), suspend the racemic ethyl 2-chlorobutyrate.

  • Enzyme Addition: Add the lipase (either free or immobilized) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Workup and Separation: Acidify the reaction mixture and extract with an organic solvent. The organic layer will contain the unreacted (R)-ester, and the aqueous layer will contain the sodium salt of the (S)-acid.

  • Isolation: Separate the layers. The (S)-acid can be isolated by acidification of the aqueous layer and extraction. The (R)-ester can be hydrolyzed to the corresponding acid.

Analytical Determination of Enantiomeric Purity

An essential aspect of any stereoselective synthesis is the accurate determination of the enantiomeric excess (e.e.) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Method Outline:

  • Column: A chiral stationary phase (CSP) is used to separate the enantiomers. For acidic compounds like 2-chlorobutyric acid, columns such as those based on cyclodextrins or Pirkle-type phases are often effective.[4][5]

  • Mobile Phase: A mixture of an organic solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) is typically used.

  • Detection: UV detection is commonly employed.

  • Quantification: The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (R)- and (S)-2-chlorobutyric acid is a critical step in the production of several important pharmaceuticals. The choice of synthetic strategy depends on a variety of factors, including the desired scale, cost considerations, and the required level of enantiomeric purity.

  • Chiral pool synthesis offers a direct and high-yielding route to a specific enantiomer, provided a suitable chiral precursor is available.

  • Chemical kinetic resolution is a well-established technique that can provide high enantiomeric purity, but is limited by a 50% theoretical yield for the desired enantiomer.

  • Biocatalytic kinetic resolution represents a greener and often more selective alternative to chemical resolution, with the same theoretical yield limitation.

The field of asymmetric synthesis is continuously evolving, with the development of new chiral catalysts and biocatalysts that promise more efficient and direct routes to enantiomerically pure compounds. Future research will likely focus on the development of catalytic asymmetric chlorination reactions that can directly convert achiral starting materials into either (R)- or (S)-2-chlorobutyric acid with high yield and enantioselectivity, thereby overcoming the 50% yield barrier of kinetic resolution methods.

References

A Comparative Guide to the Validation of Analytical Methods for (R)-2-Chlorobutyric Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chiral molecules like (R)-2-Chlorobutyric Acid is a critical step in ensuring the safety and efficacy of pharmaceutical products. The stereospecific nature of biological systems often means that one enantiomer of a drug can have desired therapeutic effects, while the other may be inactive or even harmful[1]. This guide provides an in-depth comparison of validated analytical methods for determining the chemical and enantiomeric purity of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose[2][3]. This guide will explore two orthogonal analytical techniques: a chiral chromatographic method for the determination of enantiomeric purity and a classical titrimetric method for the assay of total chemical purity. The validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are the global standard for analytical method validation[2][3].

Method 1: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers, making it the method of choice for determining the enantiomeric purity of this compound[4][5]. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times[5].

Causality Behind Experimental Choices

The selection of a polysaccharide-based CSP is a rational starting point for the chiral separation of acidic compounds like 2-Chlorobutyric Acid. These phases offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for resolving a wide variety of chiral molecules[5][6]. The use of a normal-phase mobile system (e.g., hexane/isopropanol) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is crucial. The apolar primary solvent and the polar alcohol modifier control the retention, while the TFA ensures the analyte is in a consistent protonation state, leading to sharp and symmetrical peaks[5].

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a racemic standard of 2-Chlorobutyric acid at the same concentration for system suitability and specificity checks.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose.

    • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric purity is calculated as the percentage of the peak area of the (R)-enantiomer relative to the total peak area of both enantiomers.

Method Validation Data: Chiral HPLC

The following table summarizes the validation parameters and acceptance criteria for the chiral HPLC method, in accordance with ICH Q2(R1) guidelines[2][3].

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject racemic standard, this compound standard, and blank.The method resolves the (R)- and (S)-enantiomers from each other and from any impurities. No interfering peaks at the retention times of the enantiomers in the blank.
Linearity Analyze a series of at least five concentrations of the (S)-enantiomer (impurity) ranging from the reporting threshold to 120% of the specification limit.Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking the this compound sample with known amounts of the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).Mean recovery between 80% and 120% for the impurity.
Precision (Repeatability) Six replicate injections of a sample spiked with the (S)-enantiomer at the specification limit.Relative Standard Deviation (RSD) ≤ 10%.
Limit of Quantitation (LOQ) Determined by the signal-to-noise ratio method (S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.The LOQ should be at or below the reporting threshold for the impurity.
Robustness Deliberately vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the separation.The method remains reliable under minor variations in experimental conditions.

Method 2: Assay of Purity by Acid-Base Titration

Acid-base titration is a classic, absolute analytical method for determining the total acidity of a sample, which in this case corresponds to the overall chemical purity of 2-Chlorobutyric Acid[7][8]. This method is straightforward, cost-effective, and provides high accuracy and precision when properly validated[2][8].

Causality Behind Experimental Choices

The choice of a strong base, such as sodium hydroxide (NaOH), as the titrant is based on the acidic nature of the carboxylic acid group in 2-Chlorobutyric Acid. The reaction between a strong acid and a strong base goes to completion, resulting in a sharp and easily detectable endpoint[7]. The use of a standardized titrant is paramount to ensure the accuracy of the results[7]. Phenolphthalein is a suitable indicator as its color change from colorless to pink occurs in the pH range corresponding to the equivalence point of this titration.

Experimental Protocol: Acid-Base Titration
  • Titrant Standardization: Standardize the ~0.1 M NaOH titrant against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.

  • Sample Preparation: Accurately weigh approximately 200 mg of the this compound sample and dissolve it in 50 mL of deionized water.

  • Titration Procedure:

    • Add 2-3 drops of phenolphthalein indicator to the sample solution.

    • Titrate with the standardized 0.1 M NaOH solution until a faint, permanent pink color is observed.

    • Record the volume of NaOH consumed.

  • Data Analysis: The purity of 2-Chlorobutyric Acid is calculated based on the volume and concentration of the NaOH titrant, the weight of the sample, and the molecular weight of 2-Chlorobutyric Acid.

Method Validation Data: Acid-Base Titration

The validation of the titration method should also follow the principles outlined in the ICH Q2(R1) guidelines[2][3].

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity While titration is not specific for the (R)-enantiomer, its specificity for acidic species can be assessed by titrating known acidic and basic impurities to ensure they do not interfere with the endpoint.The method accurately quantifies the total acidity of the sample without significant interference from expected impurities.
Linearity Titrate at least five different sample weights of a high-purity 2-Chlorobutyric Acid standard, ranging from 80% to 120% of the target sample weight. Plot sample weight versus the volume of titrant consumed.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by assaying a certified reference material of 2-Chlorobutyric Acid at three different weight levels (e.g., 80%, 100%, and 120% of the target weight).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Perform at least six replicate determinations on the same homogenous sample of this compound.Relative Standard Deviation (RSD) ≤ 1.0%.
Robustness Assess the effect of small variations in the experimental setup, such as different analysts or slight changes in the endpoint determination.The method demonstrates consistent and reliable results under varied conditions.

Visualizing the Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the experimental workflows for both the chiral HPLC and the acid-base titration methods.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Separation on Chiral Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Purity data1->data2

Caption: Workflow for Enantiomeric Purity by Chiral HPLC.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep1 Standardize NaOH Titrant prep2 Weigh Sample & Dissolve prep1->prep2 prep3 Add Indicator prep2->prep3 titrate1 Titrate to Endpoint prep3->titrate1 titrate2 Record Volume titrate1->titrate2 calc1 Calculate Purity titrate2->calc1

Caption: Workflow for Purity Assay by Acid-Base Titration.

Comparison and Recommendations

FeatureChiral HPLCAcid-Base Titration
Purpose Determination of enantiomeric purity (selectivity for stereoisomers).Determination of total chemical purity (assay of total acidic content).
Specificity Highly specific for enantiomers.Specific for acidic functional groups, not enantiomer-specific.
Sensitivity High (can detect trace levels of the unwanted enantiomer).Lower sensitivity compared to chromatographic methods.
Complexity More complex instrumentation and method development.Simpler instrumentation and procedure.
Cost Higher cost per analysis (instrumentation, columns, solvents).Lower cost per analysis.
Validation Requires validation of specificity, linearity, accuracy, precision, LOQ, and robustness for the impurity.Requires validation of specificity, linearity, accuracy, precision, and robustness for the main component.

Recommendations:

For a comprehensive purity assessment of this compound, both methods are essential and complementary.

  • Chiral HPLC is mandatory for determining the enantiomeric purity, which is a critical quality attribute for a chiral active pharmaceutical ingredient.

  • Acid-Base Titration is a reliable and efficient method for the assay of the bulk chemical purity. Its simplicity and accuracy make it well-suited for routine quality control.

By employing both a highly specific chiral separation technique and a robust assay method, researchers and drug developers can confidently ensure the quality, safety, and efficacy of their this compound products, while adhering to global regulatory standards.

References

A Senior Application Scientist's Guide to the Synthesis of (R)-2-Chlorobutyric Acid: A Comparative Analysis of Chemical and Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic pathway is a critical decision governed by efficiency, selectivity, cost, and sustainability. (R)-2-Chlorobutyric acid is a vital chiral building block, extensively used in the synthesis of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity.[1][2] This guide provides an in-depth, objective comparison between traditional chemical synthesis and modern biocatalytic strategies for producing this valuable compound, grounded in experimental data and field-proven insights.

The Challenge: Achieving Enantiopurity

The core challenge in synthesizing this compound lies not in the construction of the molecular backbone, but in controlling its three-dimensional arrangement, or stereochemistry. The "R" designation refers to one of two possible non-superimposable mirror-image forms (enantiomers). In pharmaceutical applications, one enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, achieving high enantiomeric purity is paramount.

Part 1: The Classical Approach - Chemical Synthesis

Traditional chemical methods for producing 2-chlorobutyric acid typically involve the α-halogenation of butyric acid. A common approach is a variation of the Hell-Volhard-Zelinsky reaction, where butyric acid is treated with a chlorinating agent in the presence of a catalyst like phosphorus trichloride or pentachloride.[3]

However, this direct chlorination of an achiral starting material inevitably produces a racemic mixture—an equal 50:50 mix of the (R) and (S) enantiomers.[4] The primary obstacle then becomes the separation of this mixture, a process known as chiral resolution.

Mechanism and Rationale

The direct chlorination of butyric acid proceeds via an acid halide intermediate, which facilitates the formation of an enol. This planar enol intermediate is then attacked by chlorine from either face with equal probability, leading to the racemic product.

To isolate the desired (R)-enantiomer, chemists must employ a subsequent resolution step. This often involves reacting the racemic acid with an expensive, enantiomerically pure chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. The desired diastereomer is then isolated and treated with a strong acid to liberate the pure this compound.

Drawbacks of the Chemical Route
  • Low Atom Economy: The theoretical maximum yield for any resolution of a racemate is 50%, as the other half of the material (the undesired (S)-enantiomer) is typically discarded.

  • Harsh Conditions: The initial chlorination reaction often requires high temperatures (100-150°C) and corrosive, hazardous reagents like PCl₅ or liquid chlorine.[3][5]

  • Waste Generation: The process generates significant waste, including the resolving agent (which must be recovered), and by-products from the chlorination step, leading to a high environmental factor (E-factor).

  • Process Complexity: Multi-step procedures involving salt formation, crystallization, and recovery add complexity, time, and cost to the overall synthesis.

Caption: Chemical synthesis and resolution pathway for this compound.

Part 2: The Green Chemistry Paradigm - Biocatalytic Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes—natural catalysts—to perform chemical transformations.[6][7] For producing enantiopure compounds like this compound, biocatalysis offers a highly efficient and sustainable alternative to classical chemistry.[8] The most effective strategy in this context is enzymatic kinetic resolution .[9]

Mechanism and Rationale: Dehalogenase-Catalyzed Kinetic Resolution

Kinetic resolution is a technique where two enantiomers react at different rates.[9] In a biocatalytic approach, an enzyme is chosen that acts on only one of the enantiomers in a racemic mixture. 2-Haloacid dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds to produce a corresponding 2-hydroxy acid.[10][11]

By selecting a dehalogenase that is specific for the (S)-enantiomer, we can selectively convert (S)-2-chlorobutyric acid into (S)-2-hydroxybutyric acid, leaving the desired this compound untouched and therefore enriched.

The causality behind this choice is the enzyme's active site. An enzyme's three-dimensional structure creates a chiral pocket. The (S)-enantiomer fits perfectly into this pocket, allowing the catalytic residues to effect the dehalogenation reaction. The (R)-enantiomer, being a mirror image, does not fit correctly and is thus not a substrate for the enzyme. This molecular recognition is the basis for the reaction's exceptional selectivity.

Advantages of the Biocatalytic Route
  • Exquisite Selectivity: Enzymes can differentiate between enantiomers with near-perfect precision, leading to products with very high enantiomeric excess (e.e. >99%).[10][11]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous buffers at or near room temperature and neutral pH, which drastically reduces energy consumption and eliminates the need for harsh or corrosive chemicals.[6][12]

  • Environmental Sustainability: The process is inherently "greener." It uses water as a solvent, the catalyst (enzyme) is biodegradable, and it generates minimal hazardous waste.[7][8]

  • Process Simplification: The reaction is often a one-pot process, and the separation of the final product (an acid) from the by-product (a hydroxy-acid) is typically straightforward using standard extraction techniques.

Caption: Biocatalytic kinetic resolution using an (S)-selective dehalogenase.

Part 3: Performance Comparison - The Data

The choice between a synthetic route is ultimately guided by performance metrics. The following table summarizes the key differences based on typical experimental outcomes.

ParameterChemical Synthesis & ResolutionBiocatalytic Kinetic ResolutionRationale & Justification
Enantiomeric Excess (e.e.) Variable, highly dependent on resolution efficiencyTypically >99% The intrinsic, high stereospecificity of the enzyme's active site ensures near-perfect differentiation between enantiomers.[10][11]
Theoretical Max. Yield 50% (without a racemization step)50%Both are resolution methods. However, the biocatalytic route is often more practical for achieving high purity at this yield.
Reaction Conditions High Temp (100-150°C), AnhydrousMild Temp (20-40°C), Atmospheric Pressure, Neutral pH Enzymes operate under physiological conditions, eliminating the high energy input and safety risks of chemical catalysis.[6][12]
Reagents & Solvents Corrosive chlorinating agents, organic solvents, chiral resolving agentsWater, Buffer Salts, Biodegradable Enzyme Biocatalysis aligns with green chemistry principles by minimizing the use of hazardous and volatile organic compounds.[6][7]
Environmental Impact High (significant solvent and reagent waste)Low (minimal waste, primarily aqueous) The E-factor for biocatalytic processes is often orders of magnitude lower than for classical chemical syntheses.[8]
Scalability Well-established, but complexReadily scalable; requires bioreactor infrastructureWhile scaling biocatalytic processes has challenges like maintaining enzyme stability, it is a mature field in the pharmaceutical industry.[13][14][15]

Part 4: Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for each approach.

Protocol 1: Chemical Synthesis of Racemic 2-Chlorobutyric Acid

This protocol is based on established α-halogenation principles. It produces a racemic product requiring subsequent resolution.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, place butyric acid (1 mole) and a catalytic amount of red phosphorus (0.04 moles).

  • Reaction: Heat the mixture to 100°C. Slowly add liquid chlorine (1.1 moles) from the dropping funnel over 2-4 hours while stirring and illuminating with a 200-W lamp.[3] The reaction is exothermic and will release HCl gas, which must be scrubbed.

  • Workup: After the addition is complete, continue to heat for an additional hour. Cool the mixture to room temperature.

  • Hydrolysis: Slowly add water (50 mL) to hydrolyze any remaining acid chloride.

  • Purification: Transfer the mixture to a separatory funnel. The organic layer is separated, dried over anhydrous magnesium sulfate, and purified by vacuum distillation to yield racemic 2-chlorobutyric acid.[3]

  • Validation: The product can be confirmed by ¹H NMR and GC-MS. The racemic nature can be confirmed by chiral chromatography.

Protocol 2: Biocatalytic Kinetic Resolution of (±)-2-Chlorobutyric Acid

This protocol uses an (S)-selective 2-haloacid dehalogenase to produce this compound.

  • Setup: In a 500 mL temperature-controlled beaker, prepare a 200 mL solution of 100 mM potassium phosphate buffer (pH 7.5).

  • Reaction Initiation: Add racemic 2-chlorobutyric acid to a final concentration of 50 mM. Add the (S)-selective 2-haloacid dehalogenase enzyme (e.g., from Pseudomonas sp.) to a final concentration of 0.1 mg/mL.

  • Incubation: Stir the mixture at 30°C. Monitor the reaction progress by measuring chloride ion release with a chloride-selective electrode or by periodically taking samples for chiral HPLC analysis.

  • Endpoint: The reaction is complete when approximately 50% of the initial substrate has been consumed (typically 8-12 hours), indicating that all of the (S)-enantiomer has been converted.

  • Workup: Stop the reaction by acidifying the mixture to pH 2.0 with 3M HCl. This also precipitates the enzyme, which can be removed by centrifugation.

  • Extraction: Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Purification & Validation: Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The resulting product is a mixture of this compound and (S)-2-hydroxybutyric acid. These can be separated by chromatography or selective extraction. The final enantiomeric excess of the isolated this compound should be determined by chiral HPLC, and is expected to be >99%.

Caption: Comparative workflow for chemical vs. biocatalytic synthesis.

Conclusion and Recommendation

For the synthesis of this compound intended for pharmaceutical and high-value applications, the biocatalytic route is demonstrably superior. Its unparalleled enantioselectivity, operational safety, mild conditions, and alignment with green chemistry principles make it the modern method of choice.[6][7][12] While the theoretical yield is capped at 50%, the exceptional purity of the final product often outweighs this limitation, and the unreacted substrate can potentially be racemized and recycled to improve overall process efficiency.

The chemical synthesis route, while established, is hampered by its reliance on harsh conditions, complex multi-step resolutions, and significant environmental burden. It may remain a viable option for applications where enantiopurity is not critical or where a suitable biocatalyst has not yet been identified or optimized, but it is increasingly being supplanted by enzymatic methods in the pharmaceutical industry.[14][16][17] The continuous advancements in protein engineering and enzyme discovery are further solidifying biocatalysis as the gold standard for chiral synthesis.[16][17]

References

spectroscopic comparison of (R)- and (S)-2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of (R)- and (S)-2-Chlorobutyric Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity. Enantiomers, pairs of molecules that are non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[1] A classic and cautionary example is thalidomide, where one enantiomer provided therapeutic effects while its mirror image was teratogenic. This underscores the critical need for robust analytical methodologies to distinguish and quantify enantiomers. This guide provides a comprehensive spectroscopic comparison of the (R)- and (S)-enantiomers of 2-chlorobutyric acid, a chiral building block used in the synthesis of pharmaceuticals and agrochemicals.[2] We will explore the application of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, offering both the theoretical underpinnings and practical experimental frameworks.

The Challenge of Differentiating Mirror Images

Enantiomers possess identical physical properties in an achiral environment, including melting point, boiling point, and solubility. Consequently, standard spectroscopic techniques like conventional NMR and mass spectrometry are "chirally blind" and cannot differentiate between them.[3] To overcome this, we must turn to chiroptical techniques that interact differently with the three-dimensional arrangement of atoms or utilize a chiral environment to induce distinguishable signals.

Vibrational Circular Dichroism (VCD): A Vibrational Fingerprint of Chirality

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[4] This technique is exceptionally sensitive to the absolute configuration of a molecule, providing a unique spectroscopic fingerprint for each enantiomer.

The Underlying Principle of VCD

The VCD signal arises from the coupling of electric and magnetic dipole transition moments during a vibrational mode. For a chiral molecule, this results in a non-zero rotational strength, leading to a differential absorption (ΔA = A_L - A_R).[4] The resulting VCD spectrum plots this difference against wavenumber. Crucially, enantiomers produce VCD spectra that are equal in magnitude but opposite in sign—perfect mirror images of each other.

Experimental Protocol: VCD Analysis of 2-Chlorobutyric Acid Enantiomers
  • Sample Preparation : Dissolve a known concentration (e.g., 0.1 M) of each enantiomer, and the racemic mixture, of 2-chlorobutyric acid in a suitable achiral solvent that has minimal absorption in the infrared region of interest, such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄).[5] For carboxylic acids, it is important to be aware of potential dimerization, which can be minimized by using dilute solutions or specific solvents.[6][7]

  • Instrumentation : Utilize a Fourier-transform infrared (FTIR) spectrometer specifically equipped for VCD measurements. These instruments contain a photoelastic modulator (PEM) to rapidly switch between left and right circularly polarized light.[8]

  • Data Acquisition :

    • Acquire a background spectrum of the solvent in the sample cell.

    • Acquire the VCD spectra for the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture.

    • The region of interest would typically include the C-H stretching (~2800-3000 cm⁻¹), C=O stretching (~1700 cm⁻¹), and the fingerprint region where C-Cl and other skeletal vibrations occur.

  • Data Processing : Subtract the solvent spectrum from each sample spectrum. The spectrum of the racemic mixture should be null (or near-zero), confirming the absence of artifacts.

Expected Results and Interpretation

The VCD spectra of (R)- and (S)-2-chlorobutyric acid are expected to be mirror images. A positive band in the spectrum of the (R)-enantiomer will appear as a negative band of equal intensity at the same wavenumber in the spectrum of the (S)-enantiomer. The absolute configuration can be definitively assigned by comparing the experimental spectrum to a theoretically predicted spectrum from quantum chemical calculations, such as those using density functional theory (DFT).[4]

Caption: A streamlined workflow for the VCD analysis of chiral molecules.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[9] It measures the differential absorption of circularly polarized light by chromophores—light-absorbing functional groups—within a chiral molecule.

The Basis of ECD Spectroscopy

ECD signals, known as Cotton effects, arise from electronic transitions within a chiral molecule.[10] The sign and magnitude of these Cotton effects are highly dependent on the stereochemistry surrounding the chromophore. For 2-chlorobutyric acid, the carboxylic acid group serves as the primary chromophore. As with VCD, the ECD spectra of enantiomers are mirror images of one another.

Experimental Protocol: ECD Analysis of 2-Chlorobutyric Acid Enantiomers
  • Sample Preparation : Prepare dilute solutions (e.g., 10⁻⁴ M) of each enantiomer in a UV-transparent solvent such as methanol or acetonitrile.[11]

  • Instrumentation : Use a dedicated CD spectropolarimeter.

  • Data Acquisition :

    • Record a baseline spectrum of the solvent in the cuvette.

    • Measure the ECD spectra of the (R)- and (S)-enantiomers, typically over a range of 190-400 nm.

  • Data Processing : Subtract the baseline from the sample spectra to obtain the final ECD spectra.

Expected Results and Interpretation

The n→π* electronic transition of the carbonyl in the carboxylic acid group of 2-chlorobutyric acid is expected to produce a Cotton effect. The (R)- and (S)-enantiomers will display Cotton effects of opposite signs. The absolute configuration can be assigned by comparing the experimental data to either empirical rules (like the octant rule) or, more reliably, to the results of time-dependent density functional theory (TD-DFT) calculations.[12]

NMR Spectroscopy with Chiral Solvating Agents (CSAs): Creating a Distinguishable Environment

While a standard NMR spectrum cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) can break this degeneracy.[13]

The Principle of Chiral Solvation in NMR

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[14] These diastereomeric complexes are no longer mirror images and thus have different physical properties, including distinct chemical shifts in the NMR spectrum.[15] This results in the splitting of signals that were previously overlapping, a phenomenon known as enantiodifferentiation.

Experimental Protocol: NMR Analysis of 2-Chlorobutyric Acid with a CSA
  • Reagent Selection : For an acidic analyte like 2-chlorobutyric acid, a chiral amine such as (R)- or (S)-1-(1-naphthyl)ethylamine can serve as an effective CSA.

  • Sample Preparation :

    • Dissolve the racemic 2-chlorobutyric acid in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • To the same tube, add the CSA, typically in increasing amounts, until optimal signal separation is observed.

  • Data Acquisition : Acquire ¹H NMR spectra after each addition of the CSA.

  • Data Analysis : Observe the splitting of proton signals, particularly the signal for the α-proton (the proton on the carbon adjacent to the carboxylic acid). The integration of the now-separated signals can be used to determine the enantiomeric ratio.

Expected Results and Interpretation

In the standard ¹H NMR spectrum of racemic 2-chlorobutyric acid, the α-proton will appear as a single multiplet. Upon the addition of a CSA, this multiplet is expected to resolve into two distinct multiplets, one for the (R)-enantiomer-CSA complex and one for the (S)-enantiomer-CSA complex. The degree of separation depends on the strength of the interaction between the analyte and the CSA. This method is particularly powerful for determining enantiomeric excess (e.e.).

Caption: The principle of using a CSA to induce diastereomeric splitting in NMR.

A Note on Emerging Techniques: Chiral Analysis by Mass Spectrometry

Recent advancements have demonstrated the ability to differentiate enantiomers using mass spectrometry, a technique traditionally considered blind to chirality. Methods involving ion mobility-mass spectrometry with chiral selectors or inducing directional rotation of ions in an ion trap are showing promise for direct chiral analysis.[16][17] While not yet as routine as the other techniques discussed, these developments represent an exciting frontier in stereochemical analysis.

Comparative Summary of Spectroscopic Techniques

TechniquePrincipleSample RequirementsKey Information Provided
VCD Differential absorption of circularly polarized IR lightMilligram quantities, solution in IR-transparent solventAbsolute configuration (with computation), enantiomeric purity
ECD Differential absorption of circularly polarized UV-Vis lightMicrogram quantities, solution in UV-transparent solventAbsolute configuration of molecules with chromophores
NMR with CSA Formation of transient diastereomeric complexesMilligram quantities, solution in deuterated solventEnantiomeric ratio (e.e.), relative configuration

Conclusion

The spectroscopic differentiation of (R)- and (S)-2-chlorobutyric acid is a critical capability for quality control and developmental research. VCD and ECD offer definitive, albeit opposite, spectral signatures for each enantiomer, providing a direct probe of absolute stereochemistry. NMR spectroscopy with the addition of a chiral solvating agent provides an elegant and accessible method for resolving enantiomeric signals and quantifying their relative proportions. The selection of the most appropriate technique will be guided by the specific analytical question, available instrumentation, and sample characteristics. By leveraging these powerful spectroscopic tools, researchers can confidently navigate the complexities of chirality in their scientific endeavors.

References

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of (R)-2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the determinant of biological activity and safety. For chiral molecules like 2-Chlorobutyric Acid, where the (R)-enantiomer might be a key intermediate for an active pharmaceutical ingredient (API), verifying its enantiomeric purity is a critical, non-negotiable step in quality control and process development. An accurate determination of enantiomeric excess (e.e.) ensures the efficacy and safety of the final product.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the e.e. of (R)-2-Chlorobutyric Acid. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods covered include direct analysis by chiral chromatography (both Gas and Liquid) and indirect analysis via NMR spectroscopy, each presenting a unique balance of precision, throughput, and resource requirements.

Comparative Analysis of Key Methodologies

The selection of an optimal analytical method is a strategic decision, balancing the need for accuracy, speed, and the specific properties of the analyte. For 2-Chlorobutyric Acid, a small, polar carboxylic acid, both direct and indirect approaches are viable, but each comes with distinct considerations.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) NMR Spectroscopy (with Chiral Solvating Agent)
Principle Direct separation of derivatized enantiomers on a chiral stationary phase.Direct separation of enantiomers on a chiral stationary phase.Formation of transient diastereomeric complexes, causing chemical shift non-equivalence.[1][2]
Sample Prep Derivatization (esterification) is mandatory.[3][4]Often requires no derivatization.Requires addition of a chiral solvating/resolving agent.
Accuracy High (e.e. >99.5%)High (e.e. >99.5%)Moderate to High (typically ±1-5% error)
Precision (RSD) Excellent (<1%)Excellent (<1%)Good (1-3%)
Sensitivity (LOQ) High (ng/mL to pg/mL range)Moderate to High (µg/mL to ng/mL range)Lower (mg/mL range)
Throughput HighModerate to HighLow to Moderate
Key Advantage High resolution and speed.Broad applicability, often without derivatization.Minimal sample preparation, provides structural information.
Key Limitation Requires derivatization and thermal stability.[4]Can be solvent-intensive; requires specialized, costly columns.Lower sensitivity; requires pure chiral auxiliary agents.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC stands out for its high resolving power and speed, making it exceptionally well-suited for the routine quality control of volatile or semi-volatile compounds.[5] However, for polar analytes like carboxylic acids, direct analysis is unfeasible due to their low volatility and tendency to adsorb onto the column.[3][4] Therefore, a derivatization step is an absolute prerequisite.

The core principle involves converting the enantiomers into more volatile and thermally stable derivatives (typically esters), which are then separated based on their differential interactions with a chiral stationary phase (CSP), such as a cyclodextrin-based column.

Workflow for Chiral GC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Experimental Protocol: GC Derivatization and Analysis

Objective: To convert 2-chlorobutyric acid into its methyl ester for volatile analysis.

  • Derivatization:

    • To approximately 1-5 mg of the 2-chlorobutyric acid sample in a sealed vial, add 1 mL of a 14% boron trifluoride-methanol (BF₃-MeOH) solution.[6]

    • Securely cap the vial and heat at 60°C for 10 minutes. Causality: This reaction esterifies the carboxylic acid, replacing the acidic proton with a methyl group, which significantly increases volatility and prevents peak tailing during GC analysis.[3]

    • After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to quench the reaction, followed by 1 mL of hexane.

    • Vortex vigorously for 30 seconds and allow the layers to separate.

    • Carefully transfer the upper organic (hexane) layer containing the methyl 2-chlorobutanoate derivative to a clean GC vial.

  • GC Conditions:

    • Column: A cyclodextrin-based chiral capillary column, such as Rt-βDEXse (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 220°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

    • Detector: Flame Ionization Detector (FID) at 250°C.

    • Injection: 1 µL, split mode (e.g., 50:1).

  • Data Analysis:

    • Identify the two separated peaks corresponding to the (R)- and (S)-methyl 2-chlorobutanoate.

    • Integrate the peak area for each enantiomer.

    • Calculate the enantiomeric excess using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile tool for enantioselective analysis, often considered the gold standard.[7] Its primary advantage over GC is the ability to analyze many compounds, including polar and non-volatile acids, in their native form without derivatization.[8] The separation occurs due to transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). For acidic compounds, anion-exchange type CSPs are particularly effective.[9]

Workflow for Chiral HPLC Analysis

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Experimental Protocol: HPLC Analysis

Objective: To directly separate the enantiomers of 2-chlorobutyric acid.

  • Sample Preparation:

    • Prepare a stock solution of the 2-chlorobutyric acid sample at approximately 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection. Causality: This step is crucial to remove any particulate matter that could clog the HPLC column or tubing, ensuring system longevity and reproducible results.

  • HPLC Conditions:

    • Column: A quinine-based anion-exchanger column such as CHIRALPAK QN-AX (150 mm x 4.6 mm, 5 µm). Justification: These phases are specifically designed for the enantioseparation of acidic compounds, where the interaction mechanism involves ion-pairing between the protonated chiral selector and the anionic analyte.[9]

    • Mobile Phase: A mixture of methanol and an acidic modifier, for example, Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.02 v/v/w).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm. Rationale: Although 2-chlorobutyric acid lacks a strong chromophore, it exhibits sufficient absorbance at low UV wavelengths to allow for detection.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • As with GC, identify and integrate the peaks for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the integrated peak areas.

Method 3: NMR Spectroscopy with Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on creating a diastereomeric environment in situ. By adding a chiral solvating agent (CSA) or chiral resolving agent to the NMR tube, transient diastereomeric complexes are formed with the (R) and (S) enantiomers of the analyte.[1] These diastereomeric complexes are energetically distinct, which can lead to different chemical shifts for corresponding protons in the two enantiomers, allowing for their differentiation and quantification.[2][10]

Workflow for NMR Analysis

Caption: Workflow for enantiomeric excess determination by NMR.

Experimental Protocol: ¹H NMR Analysis

Objective: To resolve the signals of the (R) and (S) enantiomers of 2-chlorobutyric acid using a chiral solvating agent.

  • Sample Preparation:

    • Dissolve 5-10 mg of the 2-chlorobutyric acid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum to serve as a reference.

    • To the same tube, add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a BINOL-based derivative.[2] Causality: The CSA forms non-covalent diastereomeric complexes through interactions like hydrogen bonding. The different spatial arrangements of these complexes cause protons near the chiral center of the analyte (especially the α-proton) to experience different magnetic environments, resulting in separate, resolvable signals in the NMR spectrum.

    • Gently mix the sample to ensure homogeneity.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better resolution).

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a proton signal that shows clear separation (splitting) for the two enantiomers. The α-proton at C2 is the most likely candidate.

    • Carefully integrate the two resolved signals corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess based on the integral values.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of this compound hinges on the specific context of the analysis.

  • For routine, high-throughput quality control where high precision is paramount, Chiral GC after esterification is an excellent choice. Its speed and resolving power are significant advantages, provided the laboratory is equipped for and comfortable with the required derivatization step.

  • For method development and broader applicability , Chiral HPLC is often the preferred method. Its ability to analyze the acid directly simplifies sample preparation and avoids potential artifacts from derivatization, making it a robust and versatile technique.

  • For rapid screening or when chromatographic methods are unavailable , NMR spectroscopy with a chiral solvating agent is a viable alternative. While typically less sensitive and precise than chromatography, it provides a fast and unambiguous result with minimal sample handling, making it useful for reaction monitoring or preliminary screening.

Ultimately, the method must be properly validated for its intended purpose, ensuring it meets the required standards of accuracy, precision, and sensitivity for the project at hand.[11] By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate strategy for ensuring the chiral integrity of this compound.

References

(R)-2-Chlorobutyric Acid: A Comparative Guide to its Applications in Anticonvulsant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, (R)-2-Chlorobutyric Acid emerges as a versatile and economically viable synthon, particularly in the production of anticonvulsant drugs. This guide provides an in-depth technical analysis of the applications of this compound, with a primary focus on its role in the synthesis of key antiepileptic agents. Through a comparative lens, we will explore its performance against alternative chiral precursors, supported by experimental data and detailed protocols to inform strategic decisions in drug development and manufacturing.

Introduction to this compound: A Chiral Workhorse

This compound, a chiral carboxylic acid, is a valuable intermediate in organic synthesis. Its utility stems from the presence of a stereogenic center and a reactive chlorine atom, which can be readily displaced in nucleophilic substitution reactions. This feature allows for the stereospecific introduction of various functional groups, a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The primary application of this compound in the pharmaceutical industry is as a precursor to (S)-2-aminobutyric acid, a key building block for several anticonvulsant medications.[1]

Core Application: Synthesis of Levetiracetam

The anticonvulsant drug Levetiracetam is a prime example of the synthetic utility of this compound. The most common and industrially scalable synthetic routes to Levetiracetam commence with (S)-2-aminobutyric acid or its amide derivative, (S)-2-aminobutyramide.[2][3][4] this compound serves as a readily available and cost-effective starting material for the production of this crucial intermediate.

The synthetic strategy involves the stereospecific conversion of this compound to (S)-2-aminobutyric acid. This is typically achieved through a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group with inversion of stereochemistry. This transformation is a cornerstone of its application, providing a direct pathway to the desired enantiomer of the amino acid.

Comparative Analysis of Synthetic Routes to Levetiracetam

The choice of starting material is a critical factor in the overall efficiency and cost-effectiveness of a synthetic route. Here, we compare the pathway utilizing this compound with the more direct approach starting from (S)-2-aminobutyric acid.

ParameterRoute A: this compoundRoute B: (S)-2-Aminobutyric Acid
Starting Material Cost Generally lowerHigher
Number of Synthetic Steps Additional step for aminationMore direct
Overall Yield Dependent on the efficiency of the amination stepCan be higher in shorter routes
Enantiomeric Purity High enantiomeric purity can be maintainedHigh purity starting material is essential
Scalability Readily scalableScalable, but dependent on the supply of the chiral amino acid

Discussion: While Route B appears more straightforward, the economic advantage of using the less expensive this compound (Route A) can be significant, especially in large-scale industrial production.[3] The additional amination step is a well-established and high-yielding reaction, making this route a competitive alternative. The decision between these routes often hinges on a thorough cost-benefit analysis, considering raw material prices, process complexity, and overall yield.[1][5][6]

Experimental Workflow: From this compound to a Key Levetiracetam Intermediate

The following diagram illustrates the key synthetic transformation from this compound to (S)-2-Aminobutyramide, a direct precursor to Levetiracetam.

G R_Cl_Butyric_Acid This compound S_Amino_Butyric_Acid (S)-2-Aminobutyric Acid R_Cl_Butyric_Acid->S_Amino_Butyric_Acid Ammonolysis (e.g., NH4OH, NaOH) S_Amino_Butyramide (S)-2-Aminobutyramide S_Amino_Butyric_Acid->S_Amino_Butyramide Amidation (e.g., SOCl2, NH3) Levetiracetam Levetiracetam S_Amino_Butyramide->Levetiracetam Cyclization with 4-chlorobutyryl chloride G Target Target Anticonvulsant Decision Chiral Synthon Selection Target->Decision R_Cl_Acid This compound Decision->R_Cl_Acid Cost-Effective Precursor S_Amino_Acid (S)-2-Aminobutyric Acid Decision->S_Amino_Acid Direct Precursor Other_Synthons Other Chiral Synthons Decision->Other_Synthons Alternative Strategies

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The selective synthesis of α-chloro carboxylic acids is a cornerstone of modern organic synthesis, providing critical building blocks for the pharmaceutical and agrochemical industries. 2-Chlorobutyric acid, in particular, serves as a key intermediate in the production of various active pharmaceutical ingredients. The efficiency and selectivity of its synthesis are paramount, with catalyst choice playing a pivotal role. This guide provides an in-depth comparative analysis of the predominant catalytic systems for the synthesis of 2-chlorobutyric acid from butyric acid, grounded in experimental data and mechanistic insights to inform your selection of the most appropriate method for your research and development needs.

The Hell-Volhard-Zelinsky Reaction: A Mechanistic Overview

The synthesis of 2-chlorobutyric acid from butyric acid is primarily achieved through a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the selective halogenation of a carboxylic acid at the α-carbon. The fundamental principle of the HVZ reaction involves the in-situ formation of an acyl halide, which readily enolizes. This enol intermediate is the key to selective α-halogenation, as it provides a nucleophilic α-carbon that reacts with an electrophilic halogen source. The choice of catalyst is critical as it dictates the efficiency of acyl halide formation and the overall reaction conditions.

The generalized mechanism, which underpins the use of both phosphorus-based catalysts and thionyl chloride, can be visualized as follows:

HVZ_Mechanism ButyricAcid Butyric Acid ButyrylHalide Butyryl Halide ButyricAcid->ButyrylHalide Acyl Halide Formation Catalyst Catalyst (e.g., PBr₃, SOCl₂) Catalyst->ButyrylHalide Enol Enol Intermediate ButyrylHalide->Enol Tautomerization AlphaChloroHalide α-Chloro Acyl Halide Enol->AlphaChloroHalide α-Chlorination ChlorinatingAgent Chlorinating Agent (e.g., Cl₂) ChlorinatingAgent->AlphaChloroHalide Product 2-Chlorobutyric Acid AlphaChloroHalide->Product Hydrolysis Water Water (Hydrolysis) Water->Product

Caption: Generalized mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-chlorobutyric acid.

Comparative Analysis of Catalytic Systems

This section provides a detailed comparison of three primary catalytic systems for the synthesis of 2-chlorobutyric acid: phosphorus-based catalysts, thionyl chloride, and butyric anhydride. Each system is evaluated based on performance metrics, mechanistic nuances, and practical considerations.

Phosphorus-Based Catalysts (The Classic HVZ Approach)

The traditional Hell-Volhard-Zelinsky reaction employs elemental phosphorus (typically red phosphorus) or a phosphorus halide (such as PCl₃ or PCl₅) as a catalyst in the presence of a halogenating agent, most commonly chlorine gas.

Mechanism Insight: The catalytic cycle begins with the reaction of butyric acid with the phosphorus halide, which is either added directly or formed in situ from red phosphorus and chlorine. This reaction generates the butyryl halide. The butyryl halide, being more reactive than the parent carboxylic acid, readily tautomerizes to its enol form. This enol is the active species that undergoes electrophilic attack by chlorine at the α-position. The resulting α-chloro acyl halide is then hydrolyzed in a final step to yield 2-chlorobutyric acid.

Experimental Data:

Catalyst SystemReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)Key Observations
Red Phosphorus / I₂ / PCl₅Butyric acid, Chlorine100Not specified71[1]Not specifiedRequires illumination; hydrolysis step needed.[1]
PCl₅Butyric acid, Chlorine150-20020-50 hNot specifiedNot specifiedTraditional method, often results in byproducts.[2]

Advantages:

  • Well-established: A classic and widely documented method.

  • Effective for a range of carboxylic acids: Demonstrates broad applicability.

Disadvantages:

  • Harsh reaction conditions: Often requires high temperatures and long reaction times.[2]

  • Formation of byproducts: Can lead to the formation of 3-chlorobutyric acid and other polychlorinated species.[2]

  • Difficult catalyst removal: The phosphorus-containing byproducts can be challenging to separate from the final product.

  • Safety concerns: The use of elemental phosphorus and phosphorus halides poses significant safety risks.

Thionyl Chloride (A More Convenient Halogenating Agent)

Thionyl chloride (SOCl₂) is a popular alternative to phosphorus-based reagents for the initial formation of the acyl chloride in the HVZ reaction. It offers the advantage of producing gaseous byproducts that are easily removed from the reaction mixture.

Mechanism Insight: Thionyl chloride reacts with butyric acid to form butyryl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. This step is often the primary and most efficient part of the process. The subsequent α-chlorination of the butyryl chloride can then be carried out by introducing a chlorinating agent, such as chlorine gas, often under UV irradiation to promote radical chain chlorination, or by using reagents like N-chlorosuccinimide (NCS). The mechanism of α-chlorination of the acyl chloride is similar to the classic HVZ reaction, proceeding through an enol intermediate.

Experimental Data:

While a direct, complete protocol with yield for the conversion of butyric acid to 2-chlorobutyric acid using thionyl chloride was not found in the immediate search, the initial step of forming butyryl chloride is highly efficient.

Catalyst SystemReagentsTemperatureReaction TimeYield of Butyryl Chloride (%)Key Observations
Thionyl ChlorideButyric acidReflux1 hour85[3]Gaseous byproducts (SO₂ and HCl) are easily removed.[3]

Advantages:

  • Cleaner reaction: The byproducts of the acyl chloride formation are gaseous (SO₂ and HCl), simplifying purification.

  • Milder conditions: The formation of the acyl chloride can often be achieved under milder conditions compared to phosphorus halides.

  • Readily available reagent: Thionyl chloride is a common and relatively inexpensive laboratory reagent.

Disadvantages:

  • Two-step process: The α-chlorination requires a subsequent step with a chlorinating agent.

  • Potential for side reactions: If not carefully controlled, the chlorination step can lead to over-chlorination or chlorination at other positions.

  • Toxicity and handling: Thionyl chloride is a corrosive and toxic reagent that must be handled with care in a well-ventilated fume hood.

Butyric Anhydride (A Recyclable and Selective Catalyst)

A more recent and innovative approach utilizes butyric anhydride as a catalyst for the direct α-chlorination of butyric acid with chlorine. This method offers significant advantages in terms of selectivity, catalyst recyclability, and environmental impact.

Mechanism Insight: In this system, butyric anhydride acts as the true catalyst. It reacts with chlorine to form 2-chlorobutyric anhydride. This chlorinated anhydride then undergoes an exchange reaction with butyric acid to produce 2-chlorobutyric acid and regenerate butyric anhydride, which continues the catalytic cycle. This mechanism favors the formation of the α-chloro isomer and minimizes the formation of byproducts.

ButyricAnhydride_Mechanism ButyricAnhydride Butyric Anhydride (Catalyst) ChloroAnhydride 2-Chlorobutyric Anhydride ButyricAnhydride->ChloroAnhydride α-Chlorination Chlorine Chlorine (Cl₂) Chlorine->ChloroAnhydride Product 2-Chlorobutyric Acid ChloroAnhydride->Product Anhydride Exchange ButyricAcid Butyric Acid (Reactant) ButyricAcid->Product Product->ButyricAnhydride Catalyst Regeneration

Caption: Catalytic cycle for the synthesis of 2-chlorobutyric acid using butyric anhydride as a catalyst.

Experimental Data:

Catalyst SystemReagentsTemperature (°C)Reaction Time (h)Conversion Rate (%)Yield (%)Purity (%)
Butyric AnhydrideButyric acid, Liquid Chlorine50-1505-1585-95[2]83-93[2]>99[2]

Advantages:

  • High yield and purity: This method demonstrates excellent yields and produces a very pure product.[2]

  • High selectivity: The mechanism favors the formation of the 2-chloro isomer, reducing the amount of 3-chlorobutyric acid byproduct.[2]

  • Recyclable catalyst: The butyric anhydride catalyst can be recovered and reused, making the process more economical and environmentally friendly.[2]

  • Reduced byproducts: The controlled reaction conditions and selective mechanism lead to fewer byproducts and less waste.[2]

Disadvantages:

  • Use of liquid chlorine: Requires specialized equipment and handling procedures for liquid chlorine.

  • Longer reaction times: The reaction times can be longer compared to some other methods.[2]

Experimental Protocols

Synthesis of 2-Chlorobutyric Acid using Red Phosphorus, Iodine, and Phosphorus Pentachloride

This protocol is adapted from a literature procedure.[1]

Workflow:

Phosphorus_Protocol Start Start Mix Mix Butyric Acid, Iodine, Phosphorus, and PCl₅ Start->Mix Heat Heat to 100°C Mix->Heat Chlorinate Introduce Chlorine Gas with Stirring and Illumination Heat->Chlorinate Hydrolyze Hydrolyze with Water Chlorinate->Hydrolyze Distill Distill to Obtain Crude Product Hydrolyze->Distill Fractionate Fractional Distillation for Purification Distill->Fractionate End End Product: 2-Chlorobutyric Acid Fractionate->End

Caption: Experimental workflow for the synthesis of 2-chlorobutyric acid using a phosphorus-based catalyst system.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, combine 1 mole of butyric acid, 0.005 moles of iodine, 0.038 moles of red phosphorus, and 0.006 moles of phosphorus pentachloride.

  • Heating: Heat the mixture to 100°C with constant stirring.

  • Chlorination: Introduce 1 mole of chlorine gas into the reaction mixture at a steady rate while illuminating the vessel with a 200-W lamp.

  • Hydrolysis: After the chlorination is complete, cool the reaction mixture and add water to hydrolyze any remaining acyl chloride. Stir for 30 minutes.

  • Purification: Perform a simple distillation to obtain the crude 2-chlorobutyric acid. For higher purity, a subsequent fractional distillation is recommended.

Synthesis of 2-Chlorobutyric Acid using Butyric Anhydride Catalyst

This protocol is based on the process described in patent CN102241583A.[2]

Workflow:

Anhydride_Protocol Start Start Mix Mix Butyric Acid and Butyric Anhydride Start->Mix Heat Heat to 50-150°C Mix->Heat Chlorinate Introduce Liquid Chlorine Heat->Chlorinate React React for 5-15 hours Chlorinate->React Rectify Rectify to Purify React->Rectify End End Product: 2-Chlorobutyric Acid Rectify->End

Caption: Experimental workflow for the synthesis of 2-chlorobutyric acid using butyric anhydride as a catalyst.

Step-by-Step Methodology:

  • Reaction Setup: Charge a reaction vessel with n-butyric acid and butyric anhydride.

  • Heating: Heat the mixture to a temperature between 50°C and 150°C.

  • Chlorination: Introduce liquid chlorine into the reaction mixture.

  • Reaction: Maintain the reaction temperature and continue stirring for 5 to 15 hours.

  • Purification: After the reaction is complete, purify the crude product by rectification to obtain 2-chlorobutyric acid with a purity of over 99%.

Conclusion and Recommendations

The choice of catalyst for the synthesis of 2-chlorobutyric acid has a profound impact on the reaction's efficiency, selectivity, and overall practicality.

  • For traditional, small-scale laboratory synthesis where high purity is not the primary concern, the classic Hell-Volhard-Zelinsky reaction using phosphorus-based catalysts remains a viable option. However, researchers must be prepared to address the challenges of harsh reaction conditions and byproduct removal.

  • Thionyl chloride offers a more convenient and cleaner alternative for the initial acyl chloride formation. This method is particularly advantageous for its ease of workup, as the byproducts are gaseous. However, the subsequent α-chlorination step requires careful optimization to ensure high selectivity and yield.

  • For industrial-scale production and applications demanding high purity and a more sustainable process, the butyric anhydride catalyzed method is the superior choice. Its high yield, excellent selectivity, and the recyclability of the catalyst make it an economically and environmentally attractive option.

Ultimately, the optimal catalytic system will depend on the specific requirements of your synthesis, including scale, desired purity, available equipment, and environmental considerations. This guide provides the foundational data and mechanistic understanding to make an informed decision, enabling you to proceed with a robust and efficient synthesis of 2-chlorobutyric acid.

References

Comparative Analysis of Acidity: 2-Chlorobutanoic Acid vs. 3-Chlorobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development and Chemical Synthesis

Abstract

The substitution of a hydrogen atom with a halogen on an alkyl chain can profoundly influence the physicochemical properties of a molecule. A primary example is the significant alteration of acidity in carboxylic acids. This guide provides an in-depth comparison of the acidity of two constitutional isomers, 2-chlorobutanoic acid and 3-chlorobutanoic acid. We will explore the underlying electronic principles, present quantitative experimental data, and detail a robust protocol for the empirical determination of their acid dissociation constants (pKa). This analysis serves as a foundational reference for professionals engaged in molecular design, where precise control of a compound's ionization state is critical for its biological activity and pharmacokinetic profile.

The Theoretical Framework: The Inductive Effect's Role in Acidity

The acidity of a carboxylic acid is defined by its propensity to donate a proton (H⁺) from its hydroxyl group. The stability of the resulting carboxylate anion (RCOO⁻) is the paramount factor determining this acidity. A more stable conjugate base corresponds to a stronger acid.

The primary electronic mechanism governing the acidity difference between 2-chlorobutanoic acid and 3-chlorobutanoic acid is the inductive effect . Specifically, the chlorine atom exerts a negative inductive effect (-I), which is the withdrawal of electron density through sigma (σ) bonds.[1] This effect is attributable to chlorine's high electronegativity relative to carbon.

When the carboxyl group ionizes to form the carboxylate anion, a negative charge is delocalized across the two oxygen atoms. The presence of the electron-withdrawing chlorine atom further pulls electron density away from this anionic center, effectively dispersing and stabilizing the negative charge.[2][3][4] This stabilization facilitates the release of the proton, thereby increasing the acid's strength.

A critical characteristic of the inductive effect is that its influence diminishes rapidly with distance.[5][2][6] An electron-withdrawing group positioned closer to the carboxyl group will exert a much stronger stabilizing effect on the conjugate base than one located further down the carbon chain. This distance-dependence is the key to understanding the acidity difference between the two isomers .

Quantitative Acidity Comparison: Experimental pKa Data

The acid dissociation constant (Ka), or more conveniently its negative logarithm (pKa), is the definitive quantitative measure of acid strength in solution. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for the two isomers, along with the parent butanoic acid for reference, are summarized below.

CompoundStructurePosition of ChlorinepKa Value
Butanoic AcidCH₃CH₂CH₂COOHN/A4.82[7]
3-Chlorobutanoic Acid CH₃CHClCH₂COOHC3 (β-carbon)4.05[7][8]
2-Chlorobutanoic Acid CH₃CH₂CHClCOOHC2 (α-carbon)2.86[7]

Analysis of Data:

The data unequivocally demonstrates that 2-chlorobutanoic acid is a significantly stronger acid than 3-chlorobutanoic acid .

  • Effect of Chlorine: Both chlorinated isomers are substantially more acidic than the parent butanoic acid, confirming the acid-strengthening nature of the chlorine substituent.

  • Effect of Position: The pKa of 2-chlorobutanoic acid is over an order of magnitude lower than that of 3-chlorobutanoic acid. This is a direct consequence of the inductive effect's dependency on distance. The chlorine atom at the C2 (alpha) position is in immediate proximity to the carboxyl group, allowing for a potent withdrawal of electron density and strong stabilization of the carboxylate anion.[4] In the C3 (beta) position, the effect is attenuated by the intervening sigma bond, resulting in less stabilization and, consequently, weaker acidity.[2]

Visualization of the Inductive Effect

The following diagram illustrates the molecular structures and the relative strength of the inductive effect in both isomers.

Acidity_Comparison cluster_2_chloro 2-Chlorobutanoic Acid (pKa = 2.86) cluster_2_anion Conjugate Base (More Stabilized) cluster_3_chloro 3-Chlorobutanoic Acid (pKa = 4.05) cluster_3_anion Conjugate Base (Less Stabilized) struct2 CH₃-CH₂-CH(Cl)-C(=O)OH anion2 CH₃-CH₂-CH(Cl)-COO⁻ struct2->anion2 Deprotonation inductive2 Strong -I Effect effect2_start->effect2_end e⁻ withdrawal struct3 CH₃-CH(Cl)-CH₂-C(=O)OH anion3 CH₃-CH(Cl)-CH₂-COO⁻ struct3->anion3 Deprotonation inductive3 Weaker -I Effect effect3_start->effect3_end e⁻ withdrawal

Figure 1. Comparison of inductive effects in 2- and 3-chlorobutanoic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

To ensure the scientific integrity of acidity claims, empirical validation is essential. Potentiometric titration is a highly precise and widely adopted method for determining the pKa of weak acids.[9][10]

Principle

A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored continuously as the base is added. The resulting titration curve (pH vs. volume of titrant) shows an inflection point at the equivalence point. According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized (the half-equivalence point), the pH of the solution is equal to the pKa of the acid.[11]

Materials and Reagents
  • Equipment: Calibrated pH meter with a combination glass electrode, magnetic stirrer and stir bar, 25 mL or 50 mL Class A burette, 150 mL beaker.

  • Reagents:

    • 2-chlorobutanoic acid or 3-chlorobutanoic acid sample

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

    • 0.15 M Potassium Chloride (KCl) solution

    • Standard pH buffer solutions (e.g., pH 4.00, 7.00, 10.00)

    • Deionized, CO₂-free water

    • High-purity Nitrogen gas

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4.00, 7.00, and 10.00 buffers.[12][13]

  • Sample Preparation:

    • Accurately weigh a quantity of the chlorobutanoic acid sample and dissolve it in CO₂-free deionized water to create a solution of approximately 1-10 mM. For example, prepare 50 mL of a 1 mM solution.

    • Transfer the solution to a 150 mL beaker.

    • Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength throughout the titration.[12][13]

  • System Inerting: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode. Purge the solution with a gentle stream of nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂ which can interfere with the measurement.[12][13]

  • Titration:

    • Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present.

    • Record the initial pH of the acid solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Decrease the increment size as you approach the equivalence point (the region of most rapid pH change).

    • Continue the titration until the pH has stabilized well past the equivalence point (e.g., to pH 12).[12]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (V_eq) from the inflection point of the curve. This can be done graphically or by calculating the first or second derivative of the curve.

    • Calculate the half-equivalence point volume (V_half-eq = V_eq / 2).

    • Find the pH on the titration curve that corresponds to the V_half-eq. This pH value is the experimental pKa.[11][14]

  • Validation and Trustworthiness: To ensure the reliability of the results, perform the entire titration procedure a minimum of three times for each compound. Calculate the average pKa and the standard deviation to report a robust and reproducible value.[12]

Conclusion

The comparative analysis of 2-chlorobutanoic acid and 3-chlorobutanoic acid provides a classic and clear demonstration of the inductive effect's influence on molecular acidity. 2-chlorobutanoic acid (pKa = 2.86) is demonstrably a stronger acid than 3-chlorobutanoic acid (pKa = 4.05) . This difference is directly attributable to the closer proximity of the electron-withdrawing chlorine atom to the carboxyl functional group in the 2-position, which leads to a more effective stabilization of the conjugate base. For researchers in medicinal chemistry and drug development, a firm grasp of these structure-activity relationships is indispensable for designing molecules with the precise ionization characteristics required for optimal therapeutic performance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.